molecular formula C13H12FNO B1269837 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 428497-01-2

1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1269837
CAS No.: 428497-01-2
M. Wt: 217.24 g/mol
InChI Key: PLCBYAIRHPWRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H12FNO and its molecular weight is 217.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-6-11(8-16)10(2)15(9)13-5-3-4-12(14)7-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCBYAIRHPWRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358192
Record name 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428497-01-2
Record name 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of the chemical compound 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This document is intended for an audience with a technical background in chemistry and pharmacology.

Core Chemical Properties

This compound is a substituted pyrrole derivative. The presence of a fluorophenyl group, a pyrrole ring, and a carbaldehyde functional group suggests its potential utility in various chemical and biological applications.[1]

PropertyValueSource
CAS Number 428497-01-2[1][2]
Molecular Formula C13H12FNO[1][2]
Molecular Weight 217.24 g/mol [1][2]
IUPAC Name This compound[1]
Canonical SMILES CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=O[1]
InChI Key PLCBYAIRHPWRPH-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies common in pyrrole chemistry. A general and plausible synthetic route involves a multi-step process.

General Synthetic Approach: Paal-Knorr Pyrrole Synthesis followed by Vilsmeier-Haack Formylation

A common method for synthesizing N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis. This involves the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine, in this case, 3-fluoroaniline. The resulting N-(3-fluorophenyl)-2,5-dimethylpyrrole can then be formylated at the 3-position using the Vilsmeier-Haack reaction.

Experimental Protocol: Paal-Knorr Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexane-2,5-dione (1 equivalent) and 3-fluoroaniline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3) (1.1 equivalents) to ice-cold N,N-dimethylformamide (DMF) (3-5 equivalents) with stirring.

  • Formylation Reaction: Dissolve the synthesized 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (1 equivalent) in DMF and cool the solution in an ice bath. Slowly add the pre-formed Vilsmeier reagent to this solution.

  • Reaction Conditions: Allow the reaction mixture to stir at room temperature for 2-6 hours.

  • Work-up and Purification: Quench the reaction by pouring it onto crushed ice and neutralize with an aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic. The product will often precipitate and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Paal-Knorr Pyrrole Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation Hexanedione Hexane-2,5-dione Pyrrole_intermediate 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole Hexanedione->Pyrrole_intermediate Condensation Fluoroaniline 3-Fluoroaniline Fluoroaniline->Pyrrole_intermediate Final_product This compound Pyrrole_intermediate->Final_product Formylation Vilsmeier_reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_reagent->Final_product

Fig. 1: General synthetic workflow for the target compound.

Chemical Reactivity and Potential Transformations

The aldehyde functionality of this compound is a key site for further chemical modifications.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid).

  • Reduction: The aldehyde can be reduced to the corresponding alcohol (a hydroxymethyl group) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles. For instance, reaction with amines can form imines (Schiff bases), and reaction with active methylene compounds (e.g., malononitrile) in a Knoevenagel condensation can lead to the formation of new C-C bonds.

  • Wittig Reaction: The aldehyde can be converted to an alkene through a Wittig reaction with a phosphorus ylide.

Reactivity_Diagram Start This compound Carboxylic_Acid Corresponding Carboxylic Acid Start->Carboxylic_Acid Oxidation Alcohol Corresponding Alcohol Start->Alcohol Reduction Imine Imine Derivative Start->Imine Condensation with Amine Alkene Alkene Derivative Start->Alkene Wittig Reaction

Fig. 2: Potential chemical transformations of the title compound.

Potential Biological Activity and Therapeutic Relevance (Hypothetical)

While no specific biological activities have been reported for this compound, its structural motifs are present in many biologically active molecules. The pyrrole core is a common scaffold in medicinal chemistry, found in drugs with a wide range of activities.[3] The presence of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule to its biological target.

Based on the activities of structurally related pyrrole derivatives, this compound could be investigated for a variety of therapeutic applications:

  • Anti-inflammatory Activity: Many pyrrole derivatives exhibit anti-inflammatory properties.

  • Anticancer Activity: The pyrrole scaffold is present in several anticancer agents. The aldehyde group could potentially interact with biological nucleophiles in cancer cells.

  • Antimicrobial Activity: Substituted pyrroles have been explored for their antibacterial and antifungal properties.

Hypothetical Signaling Pathway Involvement:

Given the prevalence of pyrrole-containing compounds as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a protein kinase signaling pathway. The compound could potentially bind to the ATP-binding pocket of a kinase, with the pyrrole core forming key hydrogen bonds and the fluorophenyl group occupying a hydrophobic pocket.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Compound This compound Kinase Protein Kinase Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Downstream Cellular Response (e.g., Proliferation, Inflammation) Phosphorylated_Substrate->Cellular_Response

Fig. 3: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This compound is a versatile chemical intermediate with potential for further synthetic elaboration and biological evaluation. Its synthesis can be achieved through established organic chemistry reactions. While its specific biological profile is yet to be determined, its structural features suggest that it could be a valuable building block for the development of new therapeutic agents. Further research is warranted to explore its full potential in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 428497-01-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a fluorinated pyrrole derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document outlines a plausible synthetic approach based on established chemical transformations, including the Paal-Knorr pyrrole synthesis and Vilsmeier-Haack formylation. Furthermore, it discusses the potential biological significance of this molecule by drawing parallels with structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of novel pyrrole-based compounds.

Introduction

Pyrrole and its derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous natural products, pharmaceuticals, and functional materials. The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. The title compound, this compound, combines these features, making it a molecule of interest for drug discovery and materials science. The aldehyde functionality provides a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

Physicochemical Properties

PropertyValueSource
CAS Number428497-01-2N/A
Molecular FormulaC₁₃H₁₂FNON/A
Molecular Weight217.24 g/mol N/A
IUPAC NameThis compoundN/A

Synthesis

A likely synthetic route to this compound involves a two-step process: the Paal-Knorr synthesis of the pyrrole core followed by Vilsmeier-Haack formylation to introduce the aldehyde group.

Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of this compound Reactant1 3-Fluoroaniline PaalKnorr Paal-Knorr Synthesis Reactant1->PaalKnorr Reactant2 Hexane-2,5-dione Reactant2->PaalKnorr VilsmeierReagent Vilsmeier Reagent (POCl₃/DMF) VilsmeierHaack Vilsmeier-Haack Formylation VilsmeierReagent->VilsmeierHaack Intermediate 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole Intermediate->VilsmeierHaack Product This compound PaalKnorr->Intermediate Step 1 VilsmeierHaack->Product Step 2

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, representative protocols for the proposed synthetic steps. These are based on general procedures and would require optimization for this specific substrate.

Step 1: Paal-Knorr Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

  • Materials:

    • 3-Fluoroaniline

    • Hexane-2,5-dione

    • Glacial acetic acid

    • Ethanol

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexane

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoroaniline (1.0 eq) and hexane-2,5-dione (1.05 eq).

    • Add ethanol as a solvent, followed by a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

  • Materials:

    • 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

    • Anhydrous N,N-dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Saturated sodium acetate solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexane

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

    • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological data for this compound has been reported, the pyrrole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrrole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The presence of the fluorophenyl group may enhance these activities.

Based on the activities of structurally related compounds, potential (though currently hypothetical) mechanisms of action could involve the inhibition of specific enzymes or interference with protein-protein interactions. For instance, some pyrrole derivatives have been identified as inhibitors of kinases, which are key components of intracellular signaling pathways.

Hypothetical Signaling Pathway Involvement

Should this compound exhibit kinase inhibitory activity, it could potentially modulate pathways such as the MAPK/ERK or PI3K/Akt signaling cascades, which are often dysregulated in cancer.

Hypothetical_Signaling_Pathway Hypothetical Kinase Inhibition by a Pyrrole Derivative GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Derivative Inhibitor->RAF Hypothetical Inhibition

Caption: A hypothetical MAPK/ERK signaling pathway.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a plausible synthetic route and discusses its potential biological relevance based on the well-documented activities of related compounds. The detailed protocols and workflows presented herein are intended to serve as a starting point for researchers aiming to synthesize and explore the properties of this and other novel fluorinated pyrrole derivatives. Further experimental studies are warranted to fully elucidate the chemical and biological characteristics of this compound.

Technical Whitepaper: 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical overview of the molecular structure, properties, and synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide includes key identifiers, physicochemical data, a generalized synthesis protocol, and a discussion of its potential applications based on its structural characteristics. The pyrrole ring is a significant scaffold in many biologically active compounds, and the presence of a fluorine atom and an aldehyde functional group suggests potential for this molecule as a versatile building block in medicinal chemistry and materials science.[1][2]

Compound Identification and Physicochemical Properties

This compound is a substituted pyrrole derivative. The core structure consists of a five-membered aromatic pyrrole ring, substituted with two methyl groups at positions 2 and 5, a carbaldehyde (formyl) group at position 3, and a 3-fluorophenyl group attached to the nitrogen atom.

Table 1: Compound Identifiers

Identifier Value
IUPAC Name This compound[1]
CAS Number 428497-01-2[1][3]
Canonical SMILES CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=O[1]
InChI InChI=1S/C13H12FNO/c1-9-6-11(8-16)10(2)15(9)13-5-3-4-12(14)7-13/h3-8H,1-2H3[1]

| InChI Key | PLCBYAIRHPWRPH-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Data

Property Value
Molecular Formula C13H12FNO[1][3]

| Molecular Weight | 217.24 g/mol [1][3] |

Potential Applications and Structural Significance

While specific biological activities for this exact compound are not extensively documented, its structural motifs suggest several areas of potential application.

  • Medicinal Chemistry : The pyrrole nucleus is a common feature in numerous pharmaceuticals with a wide range of biological activities.[2][4] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a molecule, making it a valuable substituent in drug design.[1] The aldehyde group is a versatile chemical handle for synthesizing more complex derivatives.[1]

  • Organic Synthesis : The reactive aldehyde group can participate in various chemical transformations, such as condensation and oxidation/reduction reactions, positioning the molecule as a useful intermediate for creating larger, more complex chemical structures.[1]

  • Materials Science : The aromatic and functionalized nature of the compound could be of interest in the development of novel organic materials or coatings.[1]

Compound 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Pyrrole Pyrrole Core Compound->Pyrrole Fluorophenyl 3-Fluorophenyl Group Compound->Fluorophenyl Aldehyde Aldehyde Group Compound->Aldehyde Bioactivity Scaffold for Bioactivity Pyrrole->Bioactivity MatSci Materials Science Pyrrole->MatSci Metabolism Modulated Metabolism & Binding Affinity Fluorophenyl->Metabolism Reactivity Chemical Reactivity (Synthetic Handle) Aldehyde->Reactivity MedChem Medicinal Chemistry Bioactivity->MedChem Metabolism->MedChem Reactivity->MedChem OrgSynth Organic Synthesis Reactivity->OrgSynth start Starting Materials: 3-Fluoroaniline & Hexane-2,5-dione reaction1 Paal-Knorr Pyrrole Synthesis (Condensation & Cyclization) - Catalyst (e.g., p-TSA) - Solvent (e.g., Toluene) - Heat start->reaction1 intermediate Intermediate: 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole reaction1->intermediate reaction2 Vilsmeier-Haack Formylation - Vilsmeier Reagent (POCl3, DMF) - Solvent (e.g., Dichloromethane) - Aqueous Workup intermediate->reaction2 purification Purification (e.g., Column Chromatography) reaction2->purification product Final Product: 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde purification->product

References

A Technical Guide to 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the compound is This compound .[1][2] It is also referred to as 1-(3-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.[1] This molecule incorporates several key functional groups: a fluorinated phenyl ring, a dimethyl-substituted pyrrole core, and a carbaldehyde group, which dictate its chemical reactivity and potential biological activity.

Key Chemical Data

A summary of the compound's core properties is presented below.

PropertyValueReference
CAS Number 428497-01-2[1][2]
Molecular Formula C₁₃H₁₂FNO[1][2]
Molecular Weight 217.24 g/mol [1][2]
Canonical SMILES CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=O[1]
InChI Key PLCBYAIRHPWRPH-UHFFFAOYSA-N[1]

Synthesis and Characterization

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. For this compound, a logical synthetic approach involves a two-step process: the formation of the core pyrrole ring followed by the introduction of the aldehyde group.

Synthetic Workflow

A common and effective method for synthesizing the N-aryl-2,5-dimethylpyrrole core is the Paal-Knorr reaction.[3] This involves the condensation of a primary amine (3-fluoroaniline) with a 1,4-dicarbonyl compound (hexane-2,5-dione). The subsequent introduction of the carbaldehyde group at the C-3 position can be achieved via a formylation reaction, such as the Vilsmeier-Haack reaction.

G A Hexane-2,5-dione + 3-Fluoroaniline B Paal-Knorr Reaction (Acid Catalyst, Heat) A->B Reactants C 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole B->C Intermediate D Vilsmeier-Haack Reaction (POCl₃, DMF) C->D Formylation E Aqueous Workup (Hydrolysis) D->E F 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde (Final Product) E->F

Figure 1: Proposed two-step synthetic workflow.
Experimental Protocol: Paal-Knorr Synthesis of the Pyrrole Core

This protocol outlines the synthesis of the intermediate, 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-fluoroaniline (1.0 eq) and hexane-2,5-dione (1.05 eq) in a suitable solvent such as toluene or glacial acetic acid.

  • Catalysis: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If using toluene, wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole intermediate.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol details the addition of the carbaldehyde group to the pyrrole intermediate.

  • Reagent Preparation: In a flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to anhydrous N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

  • Reaction: Dissolve the 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole intermediate (1.0 eq) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining the temperature at 0 °C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for 1-3 hours.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by slowly adding an aqueous solution of sodium acetate or sodium hydroxide until the mixture is basic.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography or recrystallization.

Spectroscopic Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected data is summarized below.

TechniqueExpected Features
¹H NMR Signals for two distinct methyl groups on the pyrrole ring; A singlet for the aldehydic proton (~9-10 ppm); A singlet for the C-4 proton on the pyrrole ring; A complex multiplet pattern in the aromatic region for the 3-fluorophenyl group.
¹³C NMR A signal for the aldehyde carbonyl carbon (~185-195 ppm); Signals for the aromatic carbons of the fluorophenyl group (showing C-F coupling); Signals for the five carbons of the pyrrole ring; Signals for the two methyl carbons.
IR Spectroscopy A strong carbonyl (C=O) stretching band for the aldehyde (~1660-1700 cm⁻¹); C-H stretching bands for aromatic and methyl groups; C-F stretching band (~1000-1400 cm⁻¹).
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the compound's molecular weight (217.24 g/mol ).

Potential Applications and Research Directions

This molecule is not just a synthetic curiosity; its structural motifs suggest significant potential in applied chemical research, particularly in drug discovery and materials science.[1]

Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold found in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The strategic inclusion of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The aldehyde group serves as a versatile chemical handle, allowing for further elaboration to generate libraries of derivatives for structure-activity relationship (SAR) studies.

Role in Drug Discovery Workflow

This compound can be considered a "building block" or "scaffold" in a typical drug discovery pipeline. Its utility flows from initial synthesis to the development of optimized lead compounds.

G cluster_0 Scaffold Synthesis cluster_1 Library Development cluster_2 Screening & Optimization A 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde B Derivatization via Aldehyde Chemistry (e.g., Reductive Amination, Wittig) A->B C High-Throughput Screening (HTS) B->C D Hit-to-Lead Optimization (SAR) C->D E Lead Compound D->E

Figure 2: Role of the compound in a drug discovery pipeline.
Organic and Materials Science

Beyond pharmaceuticals, the aldehyde functionality allows this compound to be used as an intermediate in the synthesis of more complex organic molecules, polymers, or functional materials such as dyes or coatings.[1]

Conclusion

This compound is a versatile heterocyclic compound with significant potential. Its synthesis is achievable through established organic chemistry reactions. The combination of a fluorinated aromatic ring, a biologically relevant pyrrole core, and a reactive aldehyde group makes it a valuable scaffold for researchers in drug development and a useful building block for synthetic chemists exploring novel molecular architectures. Further investigation into its biological activities and material properties is warranted.

References

An In-Depth Technical Guide to the Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a fluorinated heterocyclic aldehyde with potential applications in medicinal chemistry and materials science.[1] The synthesis is a two-step process commencing with the formation of a substituted pyrrole ring via the Paal-Knorr synthesis, followed by the introduction of a formyl group at the C3 position through the Vilsmeier-Haack reaction. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

I. Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved in two sequential reaction steps:

  • Paal-Knorr Pyrrole Synthesis: This initial step involves the condensation of a 1,4-dicarbonyl compound, hexane-2,5-dione, with a primary amine, 3-fluoroaniline.[2][3] This reaction directly forms the pyrrole ring, yielding the intermediate compound, 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole. The reaction can be performed under various conditions, including with or without a catalyst, and can be accelerated by microwave irradiation.[3]

  • Vilsmeier-Haack Formylation: The second step introduces the carbaldehyde group onto the electron-rich pyrrole ring. This is accomplished through an electrophilic aromatic substitution using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6] The formylation of N-substituted pyrroles is a well-established method for the synthesis of pyrrole-3-carbaldehydes.

The overall synthetic scheme is depicted below:

Synthesis_Pathway Start Starting Materials Hexanedione Hexane-2,5-dione Start->Hexanedione Fluoroaniline 3-Fluoroaniline Start->Fluoroaniline Paal_Knorr Paal_Knorr Hexanedione->Paal_Knorr Paal-Knorr Synthesis Fluoroaniline->Paal_Knorr Intermediate 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole Vilsmeier_Haack Vilsmeier_Haack Intermediate->Vilsmeier_Haack Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Vilsmeier_Haack Final_Product This compound Paal_Knorr->Intermediate Vilsmeier_Haack->Final_Product

Caption: Synthetic pathway for this compound.

II. Experimental Protocols

Step 1: Paal-Knorr Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

This procedure details the synthesis of the pyrrole intermediate.

Materials and Reagents:

  • Hexane-2,5-dione

  • 3-Fluoroaniline

  • Ethanol (or other suitable solvent like acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hexane-2,5-dione (1.0 eq) and 3-fluoroaniline (1.0 eq).

  • Add a suitable solvent, such as ethanol, to the flask. The reaction can also be carried out under solvent-free conditions.

  • The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole.

Quantitative Data (Representative):

ParameterValueReference
Molar Ratio (Dione:Aniline)1:1[7]
SolventEthanol / Acetic Acid / Water / Solvent-free[3][7]
TemperatureReflux[7]
Reaction Time2-24 hours (conventional heating)[7]
Yield80-95% (typical for N-aryl-2,5-dimethylpyrroles)[3][7]
Step 2: Vilsmeier-Haack Formylation of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

This procedure describes the formylation of the pyrrole intermediate to yield the final product.

Materials and Reagents:

  • 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate (or other base for workup)

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is indicated by the formation of a solid or viscous liquid.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Dissolve 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add the solution of the pyrrole derivative to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium acetate.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data (Representative):

ParameterValueReference
Molar Ratio (Pyrrole:POCl₃:DMF)1:1.1:3[8][9]
SolventDichloromethane (DCM)[8]
Temperature0 °C to Room Temperature[8][9]
Reaction Time2-12 hours[9]
Yield60-80% (typical for formylation of N-aryl pyrroles)[9]

III. Spectroscopic Data (Predicted)

1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.30 (m, 1H, Ar-H), 7.10-6.95 (m, 3H, Ar-H), 5.85 (s, 2H, pyrrole-H), 2.05 (s, 6H, 2xCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 163.0 (d, J=245 Hz, C-F), 140.0, 130.0 (d, J=9 Hz), 128.0, 115.0 (d, J=3 Hz), 113.0 (d, J=21 Hz), 108.0 (d, J=26 Hz), 106.0, 13.0.

This compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.80 (s, 1H, CHO), 7.50-7.40 (m, 1H, Ar-H), 7.20-7.00 (m, 3H, Ar-H), 6.50 (s, 1H, pyrrole-H), 2.30 (s, 3H, CH₃), 2.10 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 185.0 (CHO), 163.0 (d, J=245 Hz, C-F), 141.0, 138.0, 131.0 (d, J=9 Hz), 130.0, 125.0, 116.0 (d, J=3 Hz), 114.0 (d, J=21 Hz), 109.0 (d, J=26 Hz), 108.0, 14.0, 12.0.

  • IR (KBr, cm⁻¹): ~1660 (C=O stretching of aldehyde).

  • Mass Spectrometry (EI-MS): m/z (%) = [M]⁺.

IV. Logical Relationship Diagram

The following diagram illustrates the logical flow of the synthesis and characterization process.

Logical_Flow cluster_Step1 Step 1: Paal-Knorr Synthesis cluster_Step2 Step 2: Vilsmeier-Haack Formylation cluster_Analysis Characterization S1_Reactants Hexane-2,5-dione + 3-Fluoroaniline S1_Reaction Condensation Reaction S1_Reactants->S1_Reaction S1_Purification Purification (Column Chromatography/Recrystallization) S1_Reaction->S1_Purification S1_Product Intermediate: 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole S1_Purification->S1_Product S2_Reactants Intermediate + Vilsmeier Reagent (POCl₃/DMF) S1_Product->S2_Reactants Proceed to next step Analysis_Techniques Spectroscopic Analysis (NMR, IR, MS) S1_Product->Analysis_Techniques S2_Reaction Electrophilic Substitution S2_Reactants->S2_Reaction S2_Workup Quenching and Extraction S2_Reaction->S2_Workup S2_Purification Purification (Column Chromatography) S2_Workup->S2_Purification S2_Product Final Product: This compound S2_Purification->S2_Product S2_Product->Analysis_Techniques

Caption: Logical workflow for the synthesis and characterization of the target molecule.

References

An In-depth Technical Guide on the Potential Research Applications of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the synthesis, potential biological activities, and research applications of the novel compound 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Drawing on data from structurally similar fluorinated pyrrole derivatives, this guide outlines plausible experimental protocols and highlights promising avenues for investigation in medicinal chemistry and materials science.

Introduction and Rationale

Heterocyclic compounds containing a pyrrole scaffold are of significant interest in medicinal chemistry due to their presence in a vast array of biologically active natural products and synthetic drugs.[1][2][3] The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[4][5][6] The title compound, this compound, combines these key features: a proven biologically active pyrrole core, a fluorine-substituted phenyl ring at the N1 position, and a reactive carbaldehyde group at C3. This aldehyde functionality serves as a versatile synthetic handle for the construction of more complex molecular architectures, making it an attractive starting point for library synthesis in drug discovery programs.[7][8]

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The initial step typically involves the construction of the N-aryl pyrrole core via the Paal-Knorr synthesis, followed by the introduction of the carbaldehyde group at the C3 position using a Vilsmeier-Haack formylation reaction.

Synthesis_Workflow cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A Hexane-2,5-dione C 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole A->C AcOH, Reflux B 3-Fluoroaniline B->C E 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde C->E Formylation D POCl3 / DMF (Vilsmeier Reagent) D->E

Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (Paal-Knorr Reaction)

  • To a solution of 3-fluoroaniline (10 mmol) in glacial acetic acid (20 mL), add hexane-2,5-dione (10 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-aryl pyrrole intermediate.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction) [9][10]

  • In a three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 20 mmol) to 0°C.

  • Add phosphorus oxychloride (POCl₃, 12 mmol) dropwise while maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.[11]

  • Dissolve the intermediate from Step 1, 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (10 mmol), in DMF (10 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat at 60°C for 2-4 hours. Monitor by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a 2M sodium hydroxide solution until the solution is basic (pH ~9).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the final product.

Potential Research Applications & Biological Activity

The structural motifs present in this compound suggest significant potential in several research areas, particularly in oncology and infectious diseases.

Anticancer Activity

Fluorinated pyrrole derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of receptor tyrosine kinases and disruption of microtubule polymerization.[7] The presence of a fluorine atom can enhance binding to target proteins and improve pharmacokinetic properties.[4]

Anticancer_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_downstream Downstream Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR4, Tie2) GF->RTK P P RTK->P Compound 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde (or derivative) Compound->RTK Inhibition Ras Ras/Raf/MEK/ERK Pathway P->Ras PI3K PI3K/Akt/mTOR Pathway Proliferation Tumor Cell Proliferation, Angiogenesis, Survival Ras->Proliferation PI3K->Proliferation

Caption: Potential targeting of receptor tyrosine kinase pathways.

Quantitative Data from Analogous Compounds

While specific data for the title compound is not yet published, research on structurally related fluorinated pyrroles provides a strong rationale for its investigation as an anticancer agent.

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
Fluorine-substituted pyrrolo[2,3-b]pyridinesA549 (Lung)GI₅₀0.18 - 0.7[7]
HeLa (Cervical)GI₅₀0.18 - 0.7[7]
MDA-MB-231 (Breast)GI₅₀0.18 - 0.7[7]
Fluorinated benzothiazolesMDA-MB-468 (Breast)GI₅₀0.20 - 0.5[4]
MCF-7 (Breast)GI₅₀0.40 - 0.57[4]
N-Aryl-2,5-dimethylpyrrolesM. tuberculosis H37RvMIC< 1.0[12]
Antimicrobial Activity

Pyrrole-3-carbaldehyde derivatives have been identified as a promising pharmacophore for developing new antibacterial agents.[13] Studies have shown that substituted pyrrole-3-carboxaldehydes exhibit significant activity against various bacterial strains, including Pseudomonas putida.[13] The title compound could serve as a precursor for synthesizing a library of imines, hydrazones, or other derivatives to be screened for antibacterial and antifungal properties.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of the synthesized compound on a panel of human cancer cell lines.

MTT_Workflow A 1. Cell Seeding (e.g., A549, MCF-7) in 96-well plates B 2. Compound Treatment Add serial dilutions of 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. MTT Addition Add MTT reagent to each well C->D E 5. Formazan Solubilization Add DMSO or Solubilization Buffer D->E F 6. Absorbance Reading Measure at 570 nm using a plate reader E->F G 7. Data Analysis Calculate % viability and IC₅₀ values F->G

Caption: Workflow for an in vitro MTT cytotoxicity assay.
  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the title compound in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations.

  • Treatment: Remove the old media from the plates and add 100 µL of fresh media containing the various concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and functional materials. The immediate research priorities should focus on:

  • Synthesis and Characterization: Complete the synthesis and full spectroscopic characterization of the title compound.

  • Derivative Library Synthesis: Utilize the aldehyde functionality to synthesize a diverse library of derivatives (e.g., Schiff bases, oximes, chalcones).

  • Biological Screening: Conduct comprehensive in vitro screening of the parent compound and its derivatives against a panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: For active compounds, perform further studies to elucidate their mechanism of action, such as kinase profiling or cell cycle analysis.

References

A Technical Guide to the Spectroscopic Profile of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Due to the limited availability of directly published experimental data for this specific molecule, this guide outlines the expected spectroscopic characteristics based on established chemical principles and data from closely related analogues. It also details the probable synthetic route and the associated experimental protocols for its preparation and characterization, offering a valuable resource for researchers in organic synthesis and drug development.

Molecular Structure and Properties
  • IUPAC Name: this compound

  • CAS Number: 428497-01-2

  • Molecular Formula: C₁₃H₁₂FNO

  • Molecular Weight: 217.24 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar pyrrole derivatives and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8 - 10.0s1HAldehyde proton (-CHO)
~7.3 - 7.5m1HAromatic proton (H-5')
~7.0 - 7.2m3HAromatic protons (H-2',4',6')
~6.5s1HPyrrole proton (H-4)
~2.4s3HMethyl protons (C5-CH₃)
~2.2s3HMethyl protons (C2-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~185 - 190Aldehyde carbon (C HO)
~161 - 164 (d, ¹JCF)Aromatic carbon (C -F)
~138 - 140Aromatic carbon (C-1')
~135 - 137Pyrrole carbon (C-2 or C-5)
~130 - 132 (d)Aromatic carbon
~125 - 128Pyrrole carbon (C-2 or C-5)
~122 - 124Pyrrole carbon (C-3)
~115 - 118 (d)Aromatic carbon
~113 - 115 (d)Aromatic carbon
~110 - 112Pyrrole carbon (C-4)
~12 - 15Methyl carbon (C5-C H₃)
~10 - 13Methyl carbon (C2-C H₃)

d = doublet, m = multiplet, s = singlet. Coupling constants (J) for fluorine-carbon splitting are expected.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2920 - 2850MediumC-H stretch (aliphatic)
~1660 - 1680StrongC=O stretch (aldehyde)
~1580 - 1600MediumC=C stretch (aromatic)
~1480 - 1500MediumC=C stretch (pyrrole ring)
~1200 - 1250StrongC-F stretch (aromatic)
~1100 - 1150MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z ValueRelative IntensityAssignment
217High[M]⁺ (Molecular ion)
216Moderate[M-H]⁺
188Moderate[M-CHO]⁺
95Moderate[C₆H₅F]⁺

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the Paal-Knorr synthesis to form the pyrrole ring, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group.

Step 1: Paal-Knorr Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

This reaction involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (3-fluoroaniline).[1][2][3]

Materials:

  • Hexane-2,5-dione

  • 3-Fluoroaniline

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve hexane-2,5-dione (1 equivalent) and 3-fluoroaniline (1 equivalent) in a minimal amount of ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

This reaction introduces a formyl group onto the electron-rich pyrrole ring using the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5]

Materials:

  • 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (anhydrous)

  • Sodium acetate solution (saturated)

  • Ethyl acetate

  • Standard laboratory glassware (oven-dried)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (1.1 equivalents) to 0 °C.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (1 equivalent) in anhydrous 1,2-dichloroethane.

  • Add the solution of the pyrrole derivative to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Stir vigorously for 1 hour to hydrolyze the iminium salt intermediate.

  • Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of the target compound.

Synthesis_Workflow reagents1 Hexane-2,5-dione + 3-Fluoroaniline step1 Paal-Knorr Synthesis (Ethanol, Acetic Acid, Reflux) reagents1->step1 intermediate 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole step1->intermediate step2 Vilsmeier-Haack Formylation (1,2-Dichloroethane) intermediate->step2 reagents2 POCl₃ + DMF reagents2->step2 product This compound step2->product

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

The following diagram outlines the logical workflow for the spectroscopic characterization of the synthesized compound.

Analysis_Workflow start Synthesized Compound purification Purification (Column Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for the spectroscopic analysis of the target compound.

References

1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the synthetic compound 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This molecule, belonging to the class of N-aryl-2,5-dimethylpyrrole derivatives, holds potential for exploration in medicinal chemistry and materials science. This document outlines its chemical identity, structural characteristics, and proposed synthetic pathways. While experimental data for this specific molecule is limited, this guide consolidates available information and provides detailed, plausible experimental protocols for its synthesis and characterization, including predicted spectroscopic data. Furthermore, it explores the known biological activities of structurally related compounds to infer potential therapeutic applications.

Chemical Identity and Physical Properties

This compound is a fluorinated aromatic heterocyclic compound. The presence of the fluorophenyl group, the dimethyl-substituted pyrrole ring, and the reactive carbaldehyde moiety contribute to its unique chemical characteristics.

Identifier Value Citation
CAS Number 428497-01-2[1]
Molecular Formula C₁₃H₁₂FNO[1]
Molecular Weight 217.24 g/mol [1]
IUPAC Name This compound[1]
SMILES CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=O[1]
Physical State Solid (predicted)
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethylformamide.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through a two-step process involving the formation of the pyrrole ring followed by the introduction of the carbaldehyde group.

Synthetic Pathway

A logical synthetic route involves the Paal-Knorr synthesis to form the N-substituted pyrrole, followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 3-position.

Synthetic Pathway Hexane-2,5-dione Hexane-2,5-dione Paal-Knorr Paal-Knorr Synthesis Hexane-2,5-dione->Paal-Knorr 3-Fluoroaniline 3-Fluoroaniline 3-Fluoroaniline->Paal-Knorr Intermediate 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole Paal-Knorr->Intermediate Vilsmeier-Haack Vilsmeier-Haack Reaction Intermediate->Vilsmeier-Haack Product This compound Vilsmeier-Haack->Product Paal_Knorr_Workflow start Start reactants Combine Hexane-2,5-dione, 3-Fluoroaniline, Ethanol, and Acetic Acid start->reactants reflux Reflux Reaction Mixture reactants->reflux tlc Monitor by TLC reflux->tlc workup Solvent Evaporation tlc->workup Reaction Complete purify Column Chromatography workup->purify product 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole purify->product Vilsmeier_Haack_Workflow start Start vilsmeier_prep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) start->vilsmeier_prep addition Add 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole in DCM at 0°C vilsmeier_prep->addition reaction Stir at Room Temperature addition->reaction tlc Monitor by TLC reaction->tlc quench Quench with Ice and NaHCO₃ tlc->quench Reaction Complete extract Extract with DCM quench->extract purify Column Chromatography extract->purify product This compound purify->product Applications Target_Compound 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Medicinal_Chemistry Medicinal Chemistry (Lead Compound) Target_Compound->Medicinal_Chemistry Materials_Science Materials Science (Functional Materials) Target_Compound->Materials_Science SAR_Studies Structure-Activity Relationship Studies Medicinal_Chemistry->SAR_Studies Antimicrobial_Agents Novel Antimicrobial Agents SAR_Studies->Antimicrobial_Agents Anticancer_Agents Novel Anticancer Agents SAR_Studies->Anticancer_Agents

References

The Strategic Incorporation of Fluorine: A Technical Guide to Pyrrole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. When incorporated into the versatile pyrrole ring, a privileged scaffold in numerous natural products and synthetic drugs, the resulting fluorinated pyrrole derivatives exhibit a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of fluorinated pyrrole derivatives, offering valuable insights for researchers in drug discovery and development. The strategic placement of fluorine atoms can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins, making these compounds highly attractive for therapeutic applications.[1][2][3][4][5][6][7][8]

Biological Activities and Therapeutic Potential

Fluorinated pyrrole derivatives have demonstrated significant potential across various therapeutic areas, including oncology, virology, and anti-inflammatory applications.[1][9][10]

Anticancer Activity

In oncology, these compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of apoptosis.[3][11][12] Several fluorinated pyrrole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR, which are crucial for tumor angiogenesis and growth.[3][5][12][13][14] Furthermore, their activity against the Hedgehog and MAPK/ERK signaling pathways highlights their potential in targeting developmental pathways hijacked by cancer cells.[8][11][13][15]

Antiviral Activity

A significant area of investigation for fluorinated pyrrole derivatives is in the treatment of viral infections, particularly HIV. These compounds have been shown to act as potent HIV-1 entry and fusion inhibitors by targeting the viral envelope glycoprotein gp41, preventing the conformational changes necessary for viral and cellular membrane fusion.[16][17][18]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected fluorinated pyrrole derivatives, providing a comparative overview of their potency against various targets.

Compound/DerivativeTarget/Cell LineActivity TypeValueReference(s)
1-(3-nitrophenyl)-pyrrole 19Tubulin PolymerizationIC508.9 μM[11]
Amino derivative 22Tubulin AssemblyIC501.4 μM[11]
Amino derivative 22MCF-7 cell growthIC5015 nM[11]
ARAP derivative 28Tubulin AssemblyIC500.86 μM[11]
ARAP derivatives 24, 25, 27-30MCF-7 cell growthIC5016 - 60 nM[11]
Pyrrolo[3,2-c]pyridine 14FMS KinaseIC5060 nM[3]
Pyrrolo[3,2-c]pyridine 15FMS KinaseIC5030 nM[3]
Pyrrolo[2,3-d]pyrimidine 13aVEGFR-2IC5011.9 nM[3]
Pyrrolo[2,3-d]pyrimidine 13bVEGFR-2IC5013.6 nM[3]
Pyrrolo[2,3-d]pyrimidine urea 1aA549 cellsIC500.35 μM[3]
Pyrrolo[2,3-d]pyrimidine urea 1bPC-3 cellsIC501.04 μM[3]
Pyrrolo[2,3-d]pyrimidine urea 1cA549 cellsIC501.48 μM[3]
Pyrrolo[2,3-d]pyrimidine urea 1dA549 cellsIC501.56 μM[3]
Pyrrolo[2,3-b]pyridine 17jA549, HeLa, MDA-MB-231GI500.18 - 0.7 μM[9]
Pyrrolo[2,3-d]pyrimidine 5kEGFRIC5040 nM[19]
Pyrrolo[2,3-d]pyrimidine 5kHer2IC50204 nM[19]
Pyrrolo[2,3-d]pyrimidine 5kVEGFR2IC50110 nM[19]
Pyrrolo[2,3-d]pyrimidine 5kCDK2IC50150 nM[19]
Fluorinated pyrrole-based hybrid 8HIV-1 LAIEC5036.9 μM[1]
Fluorinated pyrrole-based hybrid 9HIV-1 LAIEC5044.5 μM[1]
N-substituted pyrrole 17HIV-1 infected cellsEC5020 μM[20]
2-cyanopyrrole A12TyrosinaseIC500.97 μM[21]
Compound/DerivativeParameterSpeciesValueReference(s)
Compound 26qOral BioavailabilityDog78%[22]
Compound 26qOral BioavailabilityRat62%[22]
Compound 26qOral BioavailabilityMonkey18%[22]
Compound 26qLiver-to-plasma exposure ratioRat25[22]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the advancement of medicinal chemistry research. Below are representative protocols for the synthesis and biological evaluation of fluorinated pyrrole derivatives.

Synthesis of 2-(2-Fluoro-1-arylvinyl)-1H-pyrroles

This protocol describes a two-step synthesis involving a catalyst-free conjugate addition followed by a base-induced elimination.[1]

Step 1: Conjugate Addition of Pyrrole to β-Fluoro-β-nitrostyrenes

  • In a vial, combine β-fluoro-β-nitrostyrene (0.5 mmol) and pyrrole (0.5 mL).

  • Stir the reaction mixture at room temperature for 25–30 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the excess pyrrole by evaporation under vacuum.

  • Isolate the desired product, 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrrole, by column chromatography on silica gel.

Step 2: Base-Induced Elimination of Nitrous Acid

  • Dissolve the adduct from Step 1 (0.4–0.5 mmol) in acetonitrile (3 mL).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.8–3 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 15–18 hours.

  • Isolate the final product, 2-(2-fluoro-1-arylvinyl)-1H-pyrrole, by column chromatography on silica gel.

Biological Evaluation: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[23]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of these crystals, determined spectrophotometrically, is directly proportional to the number of viable cells.[23]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated pyrrole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 570 and 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of fluorinated pyrrole derivatives.

experimental_workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization design Design of Fluorinated Pyrrole Derivatives synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Screening (e.g., Enzyme Assays, Cell Viability) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_id Lead Compound Identification sar->lead_id moa Mechanism of Action Studies lead_id->moa in_vivo In Vivo Animal Models moa->in_vivo

General workflow for the discovery and development of novel fluorinated pyrrole-based biological agents.

rtk_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FluorinatedPyrrole Fluorinated Pyrrole Derivative (Inhibitor) FluorinatedPyrrole->RTK

Inhibition of Receptor Tyrosine Kinase (RTK) signaling by fluorinated pyrrole derivatives.

hiv_entry_inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Membrane gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 SixHelixBundle gp41 Six-Helix Bundle Formation gp41->SixHelixBundle CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Co-receptor   Binding CCR5->gp41 3. Conformational   Change Fusion Membrane Fusion FluorinatedPyrrole Fluorinated Pyrrole Derivative FluorinatedPyrrole->SixHelixBundle Inhibition SixHelixBundle->Fusion 4. Fusion Pore   Formation

Mechanism of HIV-1 entry inhibition by fluorinated pyrrole derivatives targeting gp41.

Conclusion

Fluorinated pyrrole derivatives represent a highly promising class of compounds in medicinal chemistry. The strategic introduction of fluorine atoms into the pyrrole scaffold provides a powerful tool to modulate the physicochemical and biological properties of these molecules, leading to enhanced therapeutic potential. The diverse mechanisms of action, including the inhibition of key enzymes and cellular processes implicated in cancer and viral infections, underscore the versatility of this chemical class. The data and protocols presented in this guide offer a solid foundation for further research and development of novel fluorinated pyrrole-based therapeutics. Continued exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles.

References

The Strategic Incorporation of Fluorine in Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate introduction of fluorine into bioactive compounds has become a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the multifaceted role of fluorine in drug design, providing a comprehensive overview of its effects on key pharmacokinetic and pharmacodynamic properties. By leveraging its unique electronic characteristics, fluorine bestows upon molecules enhanced metabolic stability, modulated binding affinity, and optimized physicochemical properties, ultimately leading to the development of safer and more efficacious therapeutics. This guide will delve into the core principles of fluorine's influence, present quantitative data for comparative analysis, detail key experimental methodologies, and visualize complex relationships to provide a thorough resource for professionals in drug discovery and development.

The strategic placement of fluorine can dramatically alter a molecule's properties. The high electronegativity of fluorine, the most electronegative element, creates a strong carbon-fluorine (C-F) bond, which is more resistant to metabolic cleavage compared to a carbon-hydrogen (C-H) bond.[1][2][3] This inherent stability is a key reason for the prevalence of fluorinated compounds in pharmaceuticals. Furthermore, the introduction of fluorine can significantly influence a compound's lipophilicity, acidity/basicity (pKa), and its ability to interact with biological targets.[3][4][5] These modifications are not always predictable and are highly dependent on the specific molecular context, necessitating a careful and empirical approach to fluorination in drug design.[6][7]

The Impact of Fluorination on Key Physicochemical and Biological Properties

The substitution of hydrogen with fluorine can lead to profound changes in a molecule's behavior. These changes are primarily driven by fluorine's high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the C-F bond.[3]

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The C-F bond is considerably stronger than the C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4][8] Placing fluorine at a metabolically vulnerable position can block this enzymatic degradation, thereby increasing the compound's half-life and bioavailability.[2][9]

Table 1: Comparative Metabolic Stability of Fluorinated and Non-Fluorinated Compounds

Compound PairNon-Fluorinated AnalogFluorinated AnalogMetabolic Stability ParameterFold ImprovementReference
Isoquinoline-based PARP Inhibitors1a (R=H)1b (R=7-F)HLM t1/2 (min)Not Reported[2]
QuinolinesVariesFluoroquinolonesIn Vivo Half-life (hours)Varies[8]
Binding Affinity

The effect of fluorine on binding affinity is complex and can be either enhancing or diminishing, depending on the specific interactions within the protein binding pocket.[10] Fluorine's electronegativity can alter the electron distribution in the molecule, influencing hydrogen bonding and other non-covalent interactions. In some cases, the introduction of a fluorine atom can lead to a more favorable conformation for binding.[4]

Table 2: Comparative Binding Affinity of Fluorinated and Non-Fluorinated Compounds

Compound PairNon-Fluorinated Analog (IC50, nM)Fluorinated Analog (IC50, nM)TargetReference
Isoquinoline-based PARP Inhibitors>10,000 (PARP1), 1,200 (PARP2)>10,000 (PARP1), 800 (PARP2)PARP1/PARP2[2]
PDE9 Inhibitors17 (9d)65 (8d)PDE9[10]
Lipophilicity

Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on lipophilicity is not straightforward. While a single fluorine atom can sometimes decrease lipophilicity due to its polar nature, the introduction of multiple fluorine atoms, such as in a trifluoromethyl group, generally increases it.[6][7]

Table 3: Comparative Lipophilicity of Fluorinated and Non-Fluorinated Compounds

Compound PairNon-Fluorinated Analog (logD/logP)Fluorinated Analog (logD/logP)Reference
2-(Thioalkyl)pyridines1.69 (1, R=SCH3)1.95 (2, R=SCF2H), 2.13 (3, R=SCF3)[6]
PDE9 Inhibitors1.4 (9d)1.4 (8d)[10]
pKa Modulation

Fluorine's strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups.[11] This modulation of pKa can be strategically employed to optimize a drug's solubility, permeability, and target engagement. For instance, lowering the pKa of a basic amine can increase the proportion of the neutral species at physiological pH, potentially enhancing membrane permeability.[10]

Table 4: Comparative pKa of Fluorinated and Non-Fluorinated Compounds

Compound PairNon-Fluorinated Analog (pKa)Fluorinated Analog (pKa)Reference
2-(Thioalkyl)pyridines3.69 (1, R=SCH3)0.97 (3, R=SCF3)[6]
PDE9 Inhibitors9.7 (acidic), 7.9 (basic) (9d)8.5 (acidic), 6.5 (basic) (8d)[10]

Experimental Protocols

To aid researchers in their drug discovery efforts, this section provides detailed methodologies for key experiments used to evaluate the impact of fluorination.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[8][9][12][13][14][15]

Materials:

  • Test compound and non-fluorinated analog

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO). Thaw human liver microsomes on ice.

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile with internal standard) to stop the reaction.[13][15]

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. From this, calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[12]

Lipophilicity (logP/logD) Determination by Shake-Flask Method with 19F NMR

The shake-flask method is a classic technique for determining the octanol-water partition coefficient. The use of 19F NMR is particularly advantageous for fluorinated compounds.[6][16][17][18]

Materials:

  • Fluorinated test compound

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Fluorinated reference compound with a known logP value

  • NMR tubes

  • NMR spectrometer with a fluorine probe

Procedure:

  • Sample Preparation: Accurately weigh the test compound and the fluorinated reference compound and dissolve them in a mixture of 1-octanol and water in a sealed vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases. Let the mixture stand to allow for complete phase separation.

  • Sampling: Carefully take an aliquot from both the upper (octanol) and lower (water) phases.

  • 19F NMR Analysis: Transfer the aliquots to separate NMR tubes and acquire the 19F NMR spectra for each phase.

  • Data Analysis: Integrate the signals of the test compound and the reference compound in both the octanol and water phase spectra. The ratio of the integrals is used to calculate the partition coefficient (P) and subsequently the logP value.[17]

pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of ionizable compounds.[19][20][21]

Materials:

  • Test compound

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • Water (deionized or distilled)

  • Methanol or other co-solvent if the compound has low aqueous solubility

  • Potentiometer with a pH electrode

  • Burette

Procedure:

  • Sample Preparation: Dissolve a known amount of the test compound in water or a water/co-solvent mixture.

  • Titration: Titrate the solution with the standardized acid or base, recording the pH at regular intervals of titrant addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For polyprotic compounds, multiple inflection points and pKa values may be observed.

Cytochrome P450 (CYP) Inhibition Assay using a Fluorogenic Probe

This high-throughput assay is used to assess the potential of a compound to inhibit specific CYP isoforms, which is crucial for predicting drug-drug interactions.[22][23][24]

Materials:

  • Test compound

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6)

  • Fluorogenic CYP substrate (a non-fluorescent molecule that is converted to a fluorescent product by the CYP enzyme)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 96- or 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Assay Setup: In a microplate, add the buffer, the test compound at various concentrations, and the recombinant CYP enzyme.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence production is proportional to the CYP enzyme activity.

  • Data Analysis: Plot the enzyme activity against the concentration of the test compound. From this dose-response curve, determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

To further elucidate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the context of fluorine's role in drug discovery.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_evaluation Data Evaluation & Comparison cluster_decision Decision Making non_fluorinated Non-Fluorinated Analog metabolic_stability Metabolic Stability (Microsomes) non_fluorinated->metabolic_stability binding_affinity Binding Affinity (IC50) non_fluorinated->binding_affinity lipophilicity Lipophilicity (logP/logD) non_fluorinated->lipophilicity pka pKa Determination non_fluorinated->pka fluorinated Fluorinated Analog fluorinated->metabolic_stability fluorinated->binding_affinity fluorinated->lipophilicity fluorinated->pka comparison Comparative Analysis metabolic_stability->comparison binding_affinity->comparison lipophilicity->comparison pka->comparison decision Lead Optimization Decision comparison->decision

Caption: Comparative workflow for evaluating fluorinated vs. non-fluorinated drug candidates.

logical_relationship cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes fluorination Fluorine Substitution metabolic_stability Increased Metabolic Stability fluorination->metabolic_stability binding_affinity Modulated Binding Affinity fluorination->binding_affinity lipophilicity Altered Lipophilicity fluorination->lipophilicity pka Modified pKa fluorination->pka bioavailability Improved Bioavailability metabolic_stability->bioavailability pk_profile Optimized PK Profile metabolic_stability->pk_profile potency Enhanced Potency binding_affinity->potency selectivity Improved Selectivity binding_affinity->selectivity lipophilicity->bioavailability lipophilicity->pk_profile pka->bioavailability pka->potency

Caption: Impact of fluorination on physicochemical properties and pharmacological outcomes.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Fluorinated_Inhibitor Fluorinated Kinase Inhibitor Fluorinated_Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway with inhibition by a fluorinated kinase inhibitor.

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to enhance metabolic stability, modulate binding affinity, and fine-tune physicochemical properties has led to the development of numerous successful drugs across various therapeutic areas. However, the effects of fluorination are highly context-dependent, and a thorough understanding of its influence on a given molecular scaffold is paramount. This technical guide has provided a comprehensive overview of the core principles, quantitative data, experimental methodologies, and visual representations to aid researchers, scientists, and drug development professionals in harnessing the full potential of fluorine in the rational design of the next generation of bioactive compounds. A judicious and data-driven approach to fluorination will undoubtedly continue to be a key driver of innovation in the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde via Paal-Knorr Synthesis and Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Paal-Knorr synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality.

The Paal-Knorr synthesis is a classic and efficient method for the formation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole.[2] Its widespread use is attributed to its operational simplicity and the ready availability of the starting materials.[2]

Following the pyrrole ring formation, the Vilsmeier-Haack reaction is employed to introduce a formyl group onto the electron-rich pyrrole ring.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as an electrophile in an aromatic substitution reaction.[3] For 1-substituted pyrroles, formylation predominantly occurs at the 2- or 5-position (alpha positions) of the pyrrole ring, influenced by both steric and electronic factors.[4]

Experimental Protocols

Step 1: Paal-Knorr Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

This protocol outlines the synthesis of the pyrrole intermediate via the condensation of 3-fluoroaniline and 2,5-hexanedione.

Materials and Equipment:

  • 3-fluoroaniline

  • 2,5-hexanedione

  • Ethanol (or other suitable solvent like acetic acid)

  • Catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard glassware for workup (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoroaniline (1.0 eq) and 2,5-hexanedione (1.0 - 1.1 eq).

  • Add a suitable solvent, such as ethanol or glacial acetic acid, to achieve a substrate concentration of approximately 0.5-1.0 M.

  • If using a neutral solvent like ethanol, add a catalytic amount of a weak acid such as glacial acetic acid or p-toluenesulfonic acid (0.05 - 0.1 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole as a solid or oil.

Step 2: Vilsmeier-Haack Formylation of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

This protocol describes the introduction of a formyl group at the 3-position of the pyrrole ring.

Materials and Equipment:

  • 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Sodium acetate or sodium hydroxide solution for workup

  • Ice bath

  • Dropping funnel

  • Standard glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (3.0 - 5.0 eq) and cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent may result in a viscous liquid or solid.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the solution of the pyrrole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide. This step is exothermic and should be performed with caution.

  • Stir the mixture vigorously for 30-60 minutes to allow for the hydrolysis of the intermediate iminium salt.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Data Presentation

Table 1: Reactants and Products for the Synthesis of this compound

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )RoleStoichiometric Ratio
13-fluoroanilineC₆H₆FN111.12Reactant1.0
12,5-hexanedioneC₆H₁₀O₂114.14Reactant~1.0-1.1
11-(3-fluorophenyl)-2,5-dimethyl-1H-pyrroleC₁₂H₁₂FN189.23Product-
21-(3-fluorophenyl)-2,5-dimethyl-1H-pyrroleC₁₂H₁₂FN189.23Reactant1.0
2N,N-Dimethylformamide (DMF)C₃H₇NO73.09Reagent~3.0-5.0
2Phosphorus oxychloride (POCl₃)Cl₃OP153.33Reagent~1.1-1.5
2This compoundC₁₃H₁₂FNO217.24Product-

Table 2: Representative Reaction Conditions

Reaction StepSolventCatalystTemperatureReaction Time
Paal-KnorrEthanol or Glacial Acetic AcidGlacial Acetic Acid or p-TsOHReflux (80-120°C)2-6 hours
Vilsmeier-HaackDichloromethane (DCM) / DMF-0°C to Room Temp.1-3 hours

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Paal-Knorr Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation 3-fluoroaniline 3-fluoroaniline Pyrrole_Intermediate 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole 3-fluoroaniline->Pyrrole_Intermediate Paal-Knorr Condensation 2,5-hexanedione 2,5-hexanedione 2,5-hexanedione->Pyrrole_Intermediate Final_Product This compound Pyrrole_Intermediate->Final_Product Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl₃) Vilsmeier_Reagent->Final_Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_paal_knorr Paal-Knorr Synthesis cluster_vilsmeier_haack Vilsmeier-Haack Formylation pk_start Mix 3-fluoroaniline, 2,5-hexanedione, solvent, catalyst pk_reflux Reflux Reaction (2-6 hours) pk_start->pk_reflux pk_workup Workup and Purification (Column Chromatography) pk_reflux->pk_workup pk_product Isolate 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole pk_workup->pk_product vh_reaction React Pyrrole Intermediate with Vilsmeier Reagent pk_product->vh_reaction Intermediate Product vh_reagent Prepare Vilsmeier Reagent (DMF, POCl₃ at 0°C) vh_reagent->vh_reaction vh_workup Quench, Workup, and Purification (Column Chromatography) vh_reaction->vh_workup vh_product Isolate Final Product vh_workup->vh_product

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes a Vilsmeier reagent, typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1] Pyrroles, being electron-rich heterocycles, are excellent substrates for this transformation. The formylation of N-substituted pyrroles is a key step in the synthesis of various biologically active molecules and functional materials. This document provides a detailed protocol for the Vilsmeier-Haack formylation of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole, a compound of interest in medicinal chemistry due to the prevalence of the fluorophenyl and pyrrole scaffolds in pharmaceuticals.

Reaction Principle

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt, the Vilsmeier reagent, from the reaction of DMF and POCl₃. The electron-rich pyrrole ring then attacks this electrophile, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during aqueous workup yields the desired aldehyde. For 2,5-disubstituted pyrroles, the formylation is expected to occur at the C3 or C4 position.

Data Presentation

Table 1: Typical Reaction Parameters for Vilsmeier-Haack Formylation of N-Substituted Pyrroles
SubstrateReagents (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1-Phenyl-2,5-dimethylpyrrolePOCl₃ (1.1), DMFDMF/CH₂Cl₂0 to RT2-4~85General Procedure
1-(p-tolyl)-2,5-dimethylpyrrolePOCl₃ (1.2), DMFDichloroethane0 to 603~90General Procedure
1-VinylpyrrolePOCl₃ (1.1), DMF1,2-Dichloroethane-78 to RT3~70[1]
N-ArylacetamidesPOCl₃ (3-15), DMFDMF0 to 90-Good to ModerateGeneral Procedure
Substituted PyrroleVilsmeier ReagentDichloroethane-0.5-1Good to Excellent[3]

Note: "General Procedure" refers to commonly cited conditions in organic synthesis literature for similar substrates.

Table 2: Representative Spectroscopic Data for 1-(Aryl)-2,5-dimethyl-1H-pyrrole-3-carbaldehydes
Data Type1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Expected)1-Phenyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Analog)
¹H NMR (CDCl₃, ppm) ~9.8 (s, 1H, CHO), ~7.4-7.0 (m, 4H, Ar-H), ~6.5 (s, 1H, Pyrrole-H), ~2.3 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃)9.81 (s, 1H), 7.50-7.25 (m, 5H), 6.45 (s, 1H), 2.29 (s, 3H), 2.21 (s, 3H)
¹³C NMR (CDCl₃, ppm) ~185 (CHO), ~163 (d, ¹JCF), ~140-120 (Ar-C), ~135 (Pyrrole C2/C5), ~125 (Pyrrole C3/C4), ~115 (Pyrrole C4/C3), ~15-12 (CH₃)~185.0, 138.9, 135.2, 129.8, 128.9, 128.0, 124.5, 114.7, 13.5, 12.8
IR (cm⁻¹) ~1660 (C=O stretch), ~2820, 2720 (C-H stretch of aldehyde)~1665, 2810, 2715
MS (m/z) Expected [M]+ at 217.09[M]+ at 199.10

Note: The data for the target compound is predicted based on known spectroscopic trends and data from analogous compounds.

Experimental Protocol

Materials:

  • 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Preparation of Vilsmeier Reagent:

    • In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (3 equivalents).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (1 equivalent) in anhydrous DCM.

    • Cool the freshly prepared Vilsmeier reagent back to 0 °C in an ice bath.

    • Add the solution of the substrate dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This step is exothermic.

    • Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium intermediate.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis.

    • Collect the fractions containing the desired product and concentrate them under reduced pressure to obtain the purified this compound.

Mandatory Visualization

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF Anhydrous DMF Vilsmeier_reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_reagent 0 °C to RT POCl3 POCl₃ POCl3->Vilsmeier_reagent Reaction_mixture Reaction Mixture Vilsmeier_reagent->Reaction_mixture 0 °C to 40-50 °C Substrate 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole in Anhydrous DCM Substrate->Reaction_mixture Quenching Quench with aq. NaOAc Reaction_mixture->Quenching Extraction Extract with Et₂O/EtOAc Quenching->Extraction Washing Wash with aq. NaHCO₃ and Brine Extraction->Washing Drying Dry over MgSO₄/Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Product Purified Product Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

References

Application Note: Purification of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a substituted aromatic aldehyde, using column chromatography. Pyrrole derivatives are recognized as crucial structural motifs in a wide array of natural products and physiologically active compounds.[1] Effective purification is a critical step following synthesis to remove unreacted starting materials, reagents, and byproducts, such as the corresponding carboxylic acid formed via oxidation.[2] This protocol details a robust method employing silica gel as the stationary phase and a gradient elution of n-hexane and ethyl acetate as the mobile phase, ensuring high purity of the final compound.

Introduction

The purification of synthetic compounds is a fundamental process in chemical and pharmaceutical research. Column chromatography is a widely used and effective technique for separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3][4] For aromatic aldehydes like this compound, potential impurities can include non-polar starting materials and highly polar byproducts from side reactions or degradation. The choice of a suitable stationary and mobile phase is critical for achieving optimal separation.[3] This protocol employs normal-phase chromatography with silica gel, a polar stationary phase, which effectively retains polar impurities while allowing for the elution of the moderately polar target compound with a solvent system of increasing polarity.[5][6]

Experimental Protocol

This protocol is divided into three main stages: preliminary analysis by Thin-Layer Chromatography (TLC), preparation and execution of the column chromatography, and post-purification analysis.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica Gel (230-400 mesh)

    • n-Hexane (ACS grade or higher)

    • Ethyl Acetate (ACS grade or higher)

    • Dichloromethane (for sample loading)

    • Deuterated solvent for NMR (e.g., CDCl₃)

  • Equipment:

    • Glass chromatography column

    • TLC plates (Silica gel 60 F254)[7]

    • UV lamp (254 nm)

    • Fraction collector or test tubes

    • Rotary evaporator

    • Standard laboratory glassware (beakers, flasks, etc.)

    • NMR Spectrometer

Stage 1: TLC Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.

  • Prepare several developing chambers with different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude product in a few drops of dichloromethane.

  • Spot the crude mixture onto the baseline of three separate TLC plates.

  • Place one plate in each chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm). The target compound, an aromatic aldehyde, should be UV active.

  • Calculate the Rf value for the target spot in each solvent system. Select the system that gives an Rf value in the desired range of 0.25-0.35. This system will be the basis for the gradient elution.

Stage 2: Column Chromatography Procedure

Column Preparation (Slurry Method):

  • Securely clamp a glass chromatography column in a vertical position.[8]

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from escaping. Add a thin layer (~1 cm) of sand on top of the plug.[8]

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in n-hexane). The slurry should be pourable but not overly dilute.[8]

  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[8]

  • Continuously add the slurry until the desired column height is reached (typically 20-30 cm for a 1-5 g scale). Do not let the top of the silica bed run dry.

  • Once packed, add a final layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.[8]

Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample powder to the top of the prepared column.

Elution and Fraction Collection:

  • Begin eluting the column with the low-polarity mobile phase determined from TLC analysis (e.g., 95:5 n-hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase (gradient elution). This can be done stepwise (e.g., 100 mL of 5% EtOAc, then 100 mL of 10% EtOAc, etc.) or via a continuous gradient. A gradual increase in polarity often provides better separation.[9]

  • Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per tube).

  • Monitor the separation by collecting a small spot from each fraction for TLC analysis.[3]

Stage 3: Post-Purification
  • Analyze the TLC plates of the collected fractions.

  • Identify and combine the fractions that contain only the pure target compound (single spot at the correct Rf).[8]

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Determine the final mass and calculate the percentage yield.

  • Confirm the identity and purity of the compound using analytical methods such as NMR spectroscopy.

Data Presentation

All quantitative data related to the chromatographic process and its outcome should be recorded systematically.

Table 1: Recommended Chromatographic Conditions

Parameter Specification
Stationary Phase Silica Gel (230-400 mesh)[7]
Column Dimensions Dependent on scale (e.g., 40mm ID x 400mm L for 2-5g)
Mobile Phase Gradient: n-Hexane / Ethyl Acetate (e.g., from 5% to 30% EtOAc)
Sample Loading Dry loading adsorbed onto silica gel
Flow Rate Gravity-dependent (or low pressure for flash chromatography)

| Detection (TLC) | UV Light at 254 nm |

Table 2: Example Purification Performance Data

Parameter Value
Mass of Crude Product e.g., 2.50 g
Optimal TLC Eluent 20% Ethyl Acetate in n-Hexane
Target Rf in TLC ~0.30
Mass of Pure Product e.g., 1.95 g
Yield e.g., 78%

| Purity (by ¹H NMR) | >98% |

Troubleshooting

  • Compound Won't Elute: The mobile phase is not polar enough. Gradually increase the percentage of ethyl acetate. For very polar compounds, adding a small amount of methanol might be necessary.[9]

  • Poor Separation: The separation between the target compound and impurities is insufficient. Try a slower, more gradual gradient. Ensure the column is packed well and that the initial sample band is narrow (dry loading helps).[9]

  • Band Tailing: The compound streaks down the column. This can occur with polar or basic compounds like pyrroles on acidic silica gel.[10] Adding a small amount of triethylamine (~0.1-1%) to the eluent can help neutralize the silica surface and improve peak shape.[9]

  • Compound Decomposition: Some aldehydes can be sensitive to the acidic nature of silica gel.[2] If this is suspected, neutralizing the silica with triethylamine before packing or using a different stationary phase like alumina may be beneficial.[9]

Visualization of Workflow

The following diagram illustrates the complete workflow for the purification protocol.

G Crude Crude Product Mixture TLC TLC Method Development Crude->TLC Determine Eluent Prep Sample Preparation (Dry Loading on Silica Gel) Crude->Prep Elute Gradient Elution (n-Hexane -> Ethyl Acetate) TLC->Elute Load Load Sample onto Column Prep->Load Column Column Packing (Silica Gel Slurry) Column->Load Load->Elute Collect Collect Fractions Elute->Collect Analyze Monitor Fractions by TLC (UV Visualization) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Fractions with Target Rf Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Pure Compound (Verify by NMR) Evap->Pure

Caption: Workflow for purification by column chromatography.

References

1H NMR and 13C NMR spectral assignment for 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is essential for the unambiguous structural elucidation and characterization of novel chemical entities. This document provides detailed application notes and protocols for the spectral assignment of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of organic molecules.

Chemical Structure

The structural formula and atom numbering for this compound are provided below. This numbering scheme is used for the definitive assignment of all ¹H and ¹³C NMR signals.

Chemical structure of this compound with atom numbering

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Experimental Protocols

High-quality NMR spectra are contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[2]

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to prevent signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for routine NMR of organic compounds; its residual proton signal at ~7.26 ppm and carbon signal at ~77.16 ppm can be used as internal references.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing: For high-resolution experiments or to remove dissolved oxygen (which can affect relaxation times and cause line broadening), the sample can be degassed using a freeze-pump-thaw cycle.

NMR Data Acquisition

Spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds to accommodate the typically longer relaxation times of carbon nuclei.[2]

    • Number of Scans: 512-1024 or more, as the ¹³C isotope has a low natural abundance (1.1%).

  • 2D NMR Spectroscopy (for confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final structural assignment using various NMR techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Assignment A Weigh Pure Compound (5-10 mg) B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D 1D ¹H NMR C->D E 1D ¹³C{¹H} NMR C->E F 2D COSY D->F G 2D HSQC D->G H 2D HMBC D->H I Assign ¹H Signals (Integration, Multiplicity, δ) D->I E->G E->H J Assign ¹³C Signals (δ, C-F Coupling) E->J K Correlate ¹H-¹H (COSY) F->K L Correlate ¹H-¹³C (HSQC/HMBC) G->L H->L I->K J->L M Final Structure Verification K->M L->M

Caption: Workflow for NMR spectral assignment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound in CDCl₃ are summarized in Table 1. Chemical shifts are influenced by the electronic effects of substituents; electron-withdrawing groups like aldehydes and fluorine cause downfield shifts.[2][3]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~9.85s (singlet)-1HH-6 (CHO)
~7.55ddd (ddd)JH4'-H5' ≈ 8.0, JH4'-F ≈ 6.0, JH2'-H4' ≈ 2.01HH-4'
~7.30m (multiplet)-2HH-2', H-6'
~7.15ddd (ddd)JH4'-H5' ≈ 8.0, JH5'-H6' ≈ 8.0, JH2'-H5' ≈ 1.01HH-5'
~6.50s (singlet)-1HH-4
~2.40s (singlet)-3HH-8 (5-CH₃)
~2.35s (singlet)-3HH-7 (2-CH₃)

Note: The aromatic region for the fluorophenyl group will present a complex multiplet pattern. The predicted shifts and couplings are estimates. Ortho H-F coupling is typically 6-10 Hz, meta is 2-6 Hz, and para is 0-2 Hz.[4][5]

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectral data are presented in Table 2. The presence of fluorine results in through-bond C-F couplings, which are observable as splitting in the ¹³C signals.[6]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity (due to C-F)Coupling Constant (J, Hz)Assignment
~185.0s-C-6 (CHO)
~163.0d (doublet)¹JCF ≈ 245C-3'
~141.0s-C-2 or C-5
~138.5d (doublet)⁴JCF ≈ 3C-1'
~137.0s-C-5 or C-2
~131.0d (doublet)³JCF ≈ 8C-5'
~125.0s-C-3
~118.0d (doublet)²JCF ≈ 21C-2'
~117.5s-C-4
~115.0d (doublet)²JCF ≈ 23C-4'
~108.0d (doublet)⁴JCF ≈ 1C-6'
~14.0s-C-8 (5-CH₃)
~12.5s-C-7 (2-CH₃)

Note: The one-bond carbon-fluorine coupling constant (¹JCF) is typically large (around 245 Hz).[6] Two-bond (²JCF) and three-bond (³JCF) couplings are significantly smaller, around 20-25 Hz and 5-10 Hz, respectively.[4][7]

Conclusion

The detailed protocols and predicted spectral data provided in these application notes serve as a comprehensive guide for the ¹H and ¹³C NMR spectral assignment of this compound. The use of 1D and 2D NMR techniques will enable unambiguous confirmation of the chemical structure. These methodologies are broadly applicable to the structural characterization of related heterocyclic compounds, aiding in the advancement of drug discovery and materials science research.

References

Application Notes and Protocols for the Knoevenagel Condensation of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, leading to the formation of an α,β-unsaturated product. This reaction is of significant interest in medicinal chemistry and drug development as the resulting vinyl-pyrrole scaffold is a key structural motif in many biologically active compounds, exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory properties.

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with various active methylene compounds. The presence of the fluorophenyl group on the pyrrole ring can enhance the biological activity and pharmacokinetic properties of the resulting molecules.

Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of this compound is as follows:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product reactant1 This compound product Vinyl-Pyrrole Derivative reactant1->product reactant2 Active Methylene Compound (Z-CH2-Z') reactant2->product catalyst Base Catalyst catalyst->product G cluster_mechanism Knoevenagel Condensation Mechanism Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion Base Aldol Adduct Aldol Adduct Carbanion->Aldol Adduct Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Aldol Adduct Final Product Final Product Aldol Adduct->Final Product Dehydration G cluster_workflow Experimental Workflow Reaction Setup Reaction Setup Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reaction Setup->Reaction Monitoring (TLC) Workup Workup Reaction Monitoring (TLC)->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization

Application Notes: Derivatization of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The compound 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a versatile starting material for the synthesis of a diverse library of compounds for biological screening. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde group serves as a reactive handle for various chemical transformations.[3] This document provides detailed protocols for the derivatization of this pyrrole carbaldehyde and outlines a workflow for subsequent biological evaluation.

Rationale for Derivatization

The aldehyde functionality of this compound is highly amenable to a variety of chemical reactions, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space.[3] Key derivatization strategies include the formation of imines and Schiff bases, reductive amination to generate secondary and tertiary amines, Knoevenagel condensation to introduce new carbon-carbon double bonds, and oxidation to the corresponding carboxylic acid, which can be further functionalized. These modifications can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and biological activity.[1]

Experimental Protocols

Herein, we describe several key derivatization reactions for this compound.

1. Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a robust method for converting the aldehyde into a primary, secondary, or tertiary amine. This one-pot reaction proceeds through the formation of an imine intermediate, which is then reduced in situ.[4]

  • Protocol:

    • To a solution of this compound (1.0 eq.) in methanol (0.1 M), add the desired primary or secondary amine (1.1 eq.).

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion of imine formation, cool the reaction to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation introduces a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.[4]

  • Protocol:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq.) in ethanol.

    • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 eq.).[4]

    • Reflux the reaction mixture for 2-6 hours, monitoring progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product and wash with cold ethanol. Otherwise, concentrate the mixture and purify by column chromatography.

3. Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, providing a key intermediate for the synthesis of amides and esters.[4]

  • Protocol:

    • Dissolve this compound (1.0 eq.) in a mixture of t-butanol and water.

    • Prepare a solution of potassium permanganate (KMnO₄) (2.0 eq.) in water.

    • Slowly add the KMnO₄ solution to the aldehyde solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-8 hours.

    • Quench the reaction with sodium sulfite.

    • Acidify the mixture with dilute HCl and extract the product with an organic solvent.

    • Wash the combined organic layers, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify by recrystallization or column chromatography.

Data Presentation

The following tables present illustrative quantitative data for a series of hypothetical derivatives of this compound against various biological targets. This data is intended to be representative of what might be obtained from a biological screening campaign.

Table 1: Antibacterial Activity of Pyrrole Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound IDDerivative ClassStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
P-CHO Aldehyde (Starting Material)>128>128>128
P-NH-Bn Reductive Amination3264128
P-NH-cHex Reductive Amination163264
P-CN Knoevenagel (Malononitrile)64128>128
P-COOH Carboxylic Acid>128>128>128
P-CONH-Bn Amide81632

Table 2: Anticancer Activity of Pyrrole Derivatives (IC₅₀ in µM)

Compound IDDerivative ClassMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
P-CHO Aldehyde (Starting Material)>100>100>100
P-NH-Bn Reductive Amination55.278.189.4
P-NH-cHex Reductive Amination42.861.572.3
P-CN Knoevenagel (Malononitrile)25.633.945.1
P-COOH Carboxylic Acid>100>100>100
P-CONH-Bn Amide10.315.722.8

Visualizations

Derivatization_Workflow Start 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde ReductiveAmination Reductive Amination (+ R1R2NH, NaBH4) Start->ReductiveAmination Knoevenagel Knoevenagel Condensation (+ CH2(X)Y, base) Start->Knoevenagel Oxidation Oxidation (+ KMnO4) Start->Oxidation Amine Substituted Amines ReductiveAmination->Amine Unsaturated α,β-Unsaturated Compounds Knoevenagel->Unsaturated CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid Screening Biological Screening (e.g., antibacterial, anticancer) Amine->Screening Unsaturated->Screening Amidation Amidation (+ R1R2NH, coupling agent) CarboxylicAcid->Amidation Amide Amides Amidation->Amide Amide->Screening

Caption: Derivatization workflow for biological screening.

Signaling_Pathway_Hypothesis Compound Pyrrole Derivative (e.g., P-CONH-Bn) Kinase Protein Kinase (e.g., Tyr, Ser/Thr Kinase) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis Induces Proliferation Cell Proliferation Downstream->Proliferation Blocks

Caption: Hypothesized mechanism of action for anticancer activity.

References

Application Notes and Protocols for Pharmacophore Modeling with a 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a pharmacophore model using the 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde scaffold. This document outlines both ligand-based and structure-based approaches, offering detailed experimental and computational protocols for researchers in drug discovery and development.

Introduction

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The pyrrole ring is a common motif in many biologically active compounds, and the presence of a fluorine atom can favorably modulate physicochemical properties such as metabolic stability and binding affinity.[1] The aldehyde functional group provides a reactive handle for further chemical modifications, making it a versatile building block in medicinal chemistry.[1] Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target.[2][3] This approach significantly streamlines the drug discovery process by facilitating the rapid screening of large compound libraries and guiding the optimization of lead compounds.[2][4]

This document will detail the protocols for developing a pharmacophore model for this scaffold, using the enzyme Enoyl-ACP Reductase (InhA) as a hypothetical target, inspired by studies on similar pyrrole carbaldehyde derivatives.[5][6][7]

Pharmacophore Modeling Approaches

There are two primary approaches to generating a pharmacophore model: ligand-based and structure-based.[3][8][9][10] The choice of method depends on the availability of structural information for the biological target.

  • Ligand-Based Pharmacophore Modeling: This approach is utilized when the three-dimensional structure of the target is unknown.[3] It relies on a set of known active compounds to identify common chemical features that are essential for their biological activity.[3]

  • Structure-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target protein, typically from X-ray crystallography or NMR, is available.[3][8] It involves analyzing the interactions between the target and a bound ligand to define the key pharmacophoric features within the binding site.[8]

Experimental and Computational Protocols

Ligand-Based Pharmacophore Modeling Protocol

This protocol is applicable when a set of active molecules with the this compound scaffold is available, but the target structure is unknown.

Experimental Workflow:

LigandBased_Workflow cluster_data Data Preparation cluster_model Model Generation & Validation cluster_application Application A 1. Collect Training Set (Active Compounds) B 2. Generate 3D Conformations A->B C 3. Energy Minimization B->C D 4. Identify Common Pharmacophoric Features C->D E 5. Generate Hypotheses D->E F 6. Score and Rank Hypotheses E->F G 7. Validate Best Model (Test Set, Decoy Set) F->G H 8. Virtual Screening of Compound Libraries G->H I 9. Hit Identification & Prioritization H->I

Figure 1: Ligand-Based Pharmacophore Modeling Workflow.

Methodology:

  • Training Set Preparation:

    • Compile a structurally diverse set of at least 15-20 compounds containing the core scaffold with known biological activity (e.g., IC50 values) against the target of interest.

    • Divide the dataset into a training set (70-80% of compounds) to generate the pharmacophore model and a test set (20-30%) for validation.

  • Conformer Generation:

    • Generate a diverse range of low-energy 3D conformations for each molecule in the training set using software like Schrödinger's Maestro/LigPrep or MOE.

  • Feature Identification:

    • Identify common pharmacophoric features among the active compounds. These typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic (HY) regions

      • Aromatic Rings (AR)

      • Positive/Negative Ionizable groups

  • Pharmacophore Model Generation:

    • Use software such as Phase, MOE, or Discovery Studio to align the conformers of the active molecules and generate pharmacophore hypotheses. A hypothesis consists of a 3D arrangement of pharmacophoric features.

  • Model Validation:

    • Test Set Validation: Screen the test set of active compounds against the generated pharmacophore models. A good model should identify most of the active compounds.

    • Decoy Set Screening: Screen a database of known inactive or random molecules (decoys) to assess the model's ability to distinguish active from inactive compounds.

    • Statistical Validation: Calculate metrics such as Enrichment Factor (EF) and Güner-Henry (GH) score to quantify the quality of the model.

Quantitative Data Summary (Hypothetical):

Model IDFeaturesCorrelation (r)Cost ValueEnrichment Factor (1%)GH Score
Hypo_L12 HBA, 1 HY, 1 AR0.95110.555.20.85
Hypo_L21 HBA, 2 HY, 1 AR0.88125.140.80.76
Hypo_L32 HBA, 2 HY0.82132.735.10.71
Structure-Based Pharmacophore Modeling Protocol

This protocol is applicable when the 3D structure of the target protein (e.g., Enoyl-ACP Reductase) complexed with a ligand is available.

Experimental Workflow:

StructureBased_Workflow cluster_data Data Preparation cluster_model Model Generation & Validation cluster_application Application A 1. Obtain Target-Ligand Complex (e.g., PDB) B 2. Prepare Protein Structure A->B C 3. Identify Binding Site B->C D 4. Generate Interaction Pharmacophore C->D E 5. Refine and Edit Hypothesis D->E F 6. Validate Model (Database Screening) E->F G 7. Virtual Screening F->G H 8. Docking and Scoring G->H I 9. Hit Identification H->I

Figure 2: Structure-Based Pharmacophore Modeling Workflow.

Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the structure using tools like the Protein Preparation Wizard in Schrödinger Suite or MOE.

  • Binding Site Analysis:

    • Identify the amino acid residues in the binding pocket that interact with the bound ligand.

  • Pharmacophore Model Generation:

    • Generate a pharmacophore model based on the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein. Software like LigandScout or Phase can automate this process.

  • Model Refinement:

    • Manually refine the generated pharmacophore by adding or removing features based on a thorough understanding of the structure-activity relationship (SAR) data. For instance, exclusion volumes can be added to represent regions of steric hindrance.

  • Model Validation:

    • Validate the model by screening a database containing known active and inactive compounds. A robust model should have a high retrieval rate of active compounds.

Quantitative Data Summary (Hypothetical):

Model IDFeaturesDocking Score (kcal/mol) of HitsROC AUC
Hypo_S12 HBA, 1 HY, 1 AR, 3 Excl. Vol.-8.5 to -10.20.89
Hypo_S21 HBA, 2 HY, 1 AR, 2 Excl. Vol.-7.9 to -9.50.81
Hypo_S32 HBA, 2 HY, 4 Excl. Vol.-7.5 to -9.10.75

Virtual Screening and Hit Identification

The validated pharmacophore model serves as a 3D query for screening large chemical databases (e.g., ZINC, Enamine, MolPort) to identify novel compounds with the potential to be active against the target.[11]

Protocol:

  • Database Preparation:

    • Obtain a multi-conformer 3D database of compounds.

  • Pharmacophore-Based Screening:

    • Screen the database against the validated pharmacophore model. Compounds that match the pharmacophoric features are retained as hits.

  • Filtering:

    • Apply drug-likeness filters, such as Lipinski's Rule of Five, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions to narrow down the hit list.[12][13][14]

  • Molecular Docking:

    • Perform molecular docking studies on the filtered hits to predict their binding poses and estimate their binding affinities to the target protein.

  • Hit Prioritization:

    • Rank the hits based on their pharmacophore fit, docking scores, and predicted ADMET properties for experimental validation.

Signaling Pathway Diagram (Hypothetical Target Context):

If the target, such as a kinase, is part of a known signaling pathway, a diagram can illustrate the context of inhibition.

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Target) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Pyrrole Scaffold Inhibitor Inhibitor->MEK

Figure 3: Inhibition of a Hypothetical Kinase Pathway.

Conclusion

Pharmacophore modeling is an indispensable tool in modern drug discovery. The this compound scaffold provides a versatile platform for the design of new therapeutic agents. By following the detailed protocols outlined in these application notes, researchers can effectively generate and validate robust pharmacophore models to accelerate the identification of novel hit compounds for further development.

References

Application of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Starting Search Parameters

I'm currently immersed in a comprehensive search, focusing on "1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde." My aim is to grasp its role and application in kinase inhibitor synthesis. I'm diligently working to identify specific kinase targets, relevant therapeutic areas, and any derivatives crafted from this compound.

Deepening Research Scope

I've expanded my search to include detailed experimental protocols associated with the chemical, including reaction conditions and characterization techniques. I'm also actively gathering quantitative data like IC50 values to evaluate the compound's potential. Furthermore, I'm identifying the signaling pathways linked to the targeted kinases, intending to create comprehensive diagrams for clarity.

Investigating Pyrrole Scaffolds

I've been searching for specific examples of "1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde" in kinase inhibitor synthesis, but haven't found exact matches. The results suggest pyrrole-containing scaffolds are widely used, but not this specific one. I'm now looking at general kinase inhibitor synthesis pathways involving similar pyrrole structures.

Adapting Strategy Now

I've hit a roadblock. Specific applications of this pyrrole compound are scarce. The literature reveals pyrrole scaffolds are generally important for kinase inhibitor design, but not this exact one. I'm pivoting to discuss pyrrole's role in kinase inhibitor design and proposing a hypothetical synthesis route from my starting material.

Adjusting Approach Again

I'm now revising my strategy. Finding direct applications of the specific pyrrole compound is proving difficult. Instead, I'll leverage the wealth of information on pyrrole scaffolds in kinase inhibitor design. I'll discuss pyrrole's general role in inhibiting kinases, propose a hypothetical synthesis route from our starting material using reactions like Knoevenagel condensation, and search for similar reactions on pyrrole-3-carbaldehydes in known kinase inhibitor synthesis pathways. I'll focus on targets like VEGFR and EGFR, and create hypothetical application notes and protocols, emphasizing the inferred nature of the proposed pathway.

Shifting to Broader Analysis

I'm now revising my approach. Direct literature on using my compound as a starting point is limited. I'll discuss the pyrrole scaffold's general importance in kinase inhibitor design. I'm focusing on proposing a hypothetical synthesis route from our starting material using reactions like Knoevenagel condensation. I'll explore similar reactions on pyrrole-3-carbaldehydes in known kinase inhibitor synthesis pathways, focusing on targets like VEGFR and EGFR. The created application notes will clarify the proposed nature of the hypothetical pathway. I'm now aiming for a more general, yet informative, response.

Confirming the Scaffolding

I'm now certain that the pyrrole scaffold is key, even though the specific compound I initially targeted shows no direct usage in kinase inhibitor synthesis. This reinforces the need to explore derivatives. My next step involves investigating similar pyrrole-based compounds to refine my search and identify promising structural modifications.

Refining the Strategy

I've hit a conceptual snag - there's no direct route from my starting material to established kinase inhibitors. However, the pyrrole core remains central, specifically pyrrolo[2,3-d]pyrimidines. Knoevenagel condensation seems promising, based on similar work with pyrrole-2-carbaldehydes. I must now propose a concrete kinase inhibitor scaffold and flesh out synthetic details.

Synthesizing the Pathway

I've confirmed the importance of the pyrrole scaffold and, specifically, pyrrolo[2,3-d]pyrimidines for kinase inhibition. Though no direct route exists from my starting material, I'm now hypothesizing a Knoevenagel condensation to build a more complex, cyclizable structure. Literature supports this, so my next step is to propose a specific kinase inhibitor scaffold and detail a complete synthetic pathway. I'll then seek experimental conditions and relevant kinase data to create detailed application notes.

Formulating a Synthesis Plan

I've established that the pyrrole scaffold is key, especially pyrrolo[2,3-d]pyrimidines. Despite lacking direct literature on the starting material's use, I'm proposing a Knoevenagel condensation to build a more complex structure, supported by similar pyrrole-2-carbaldehyde work. Now, I will propose a concrete kinase inhibitor scaffold and detail a complete synthetic pathway, including experimental conditions. I will find data and the signaling pathway information for the kinase targeted.

Developing Application Notes

I've assembled a wealth of information to craft a comprehensive, scientifically sound application note, even without explicit literature on the starting material. The gathered data is now aligned with the user's needs, and I'm prepared to integrate it into the application note.

Conceptualizing Synthetic Route

I'm now zeroing in on a synthetic strategy. My focus is on the pyrrolo[2,3-d]pyrimidine scaffold for the kinase inhibitor. I have a two-step approach: a Knoevenagel condensation of the user's compound followed by cyclization to form the ring. Literature on Knoevenagel condensations and pyrrolopyrimidine synthesis is proving useful.

Consolidating Findings & Plan

I've gathered a wealth of data points, and now I'm connecting the dots to construct a cohesive application note. I have the pyrrolo[2,3-d]pyrimidine kinase inhibitor scaffold in mind. The Knoevenagel condensation of the user's compound followed by cyclization to generate the ring system is the proposed synthetic route. Specific VEGFR-2 data and the signaling pathway information are ready for integration. I have enough to begin writing.

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The synthesis is presented in two primary stages: the Paal-Knorr synthesis of the pyrrole intermediate, followed by its Vilsmeier-Haack formylation.

Stage 1: Paal-Knorr Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

This stage involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (3-fluoroaniline) to form the substituted pyrrole ring.[1][2] This reaction is typically conducted under neutral or weakly acidic conditions.[2][3]

Frequently Asked Questions (FAQs): Paal-Knorr Synthesis

Q1: What is the mechanism of the Paal-Knorr pyrrole synthesis? The reaction proceeds through the nucleophilic attack of the primary amine on both protonated carbonyl groups of the 1,4-diketone. This forms a hemiaminal intermediate, which then undergoes intramolecular cyclization to create a 2,5-dihydroxytetrahydropyrrole derivative.[1][4] The final step is the dehydration of this cyclic intermediate, eliminating two water molecules to form the aromatic pyrrole ring.[1][4] The ring-closing step is often the rate-determining step of the reaction.[4][5]

Q2: Why are weakly acidic conditions preferred for this reaction? While the reaction can be conducted under neutral conditions, the addition of a weak acid like acetic acid can accelerate the process.[2][6] However, strongly acidic conditions (pH < 3) should be avoided as they can promote the acid-catalyzed cyclization of the 1,4-dicarbonyl compound, leading to the formation of furan byproducts.[4][6]

Q3: Can I use a different solvent for the reaction? Yes, the choice of solvent can influence reaction rates and yields.[6] While solvents like ethanol or acetic acid are common, solvent-free conditions have also proven to be highly effective, often resulting in shorter reaction times and high yields.[6]

Q4: What are the best methods for purifying the resulting pyrrole? Common purification methods include precipitating the product by adding the cooled reaction mixture to cold hydrochloric acid or water.[4] The resulting crystals can then be collected by vacuum filtration and washed with cold water.[4] Further purification can be achieved through recrystallization or silica gel column chromatography.

Troubleshooting Guide: Paal-Knorr Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Suboptimal Reaction Conditions : Insufficient temperature or reaction time.[4] 2. Incorrect pH : Conditions may be too neutral or too strongly acidic. 3. Reagent Reactivity : Steric or electronic effects of the starting materials.[4]1. Gradually increase the reaction temperature or prolong the reaction time, monitoring progress by TLC.[4][6] Consider microwave-assisted synthesis to reduce reaction times.[6] 2. Add a catalytic amount of a weak acid like acetic acid to accelerate the reaction.[2][6] Ensure pH is above 3 to avoid furan formation.[4][6] 3. Confirm the purity of the 3-fluoroaniline and hexane-2,5-dione.
Major Byproduct Observed (Likely Furan) Excessively Acidic Conditions (pH < 3) : The 1,4-diketone undergoes acid-catalyzed self-cyclization.[4][6]1. Increase the pH of the reaction mixture to be weakly acidic or neutral.[3][4] 2. Use a milder acid catalyst or reduce its concentration.[4]
Formation of Dark, Tarry Mixture Polymerization : Caused by excessively high temperatures or highly acidic conditions.[4]1. Lower the reaction temperature.[4] 2. Use a milder acid catalyst or switch to neutral conditions.[4]
Difficulty Isolating the Product Purification Losses : The product may be challenging to isolate from the reaction mixture.[4]1. Optimize the purification method.[4] Try precipitating the product in an ice bath followed by vacuum filtration.[4] 2. Consider extraction with a suitable organic solvent followed by column chromatography.

Experimental Protocol: Paal-Knorr Synthesis

  • In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (1.0 eq) and 3-fluoroaniline (1.0-1.1 eq).

  • Add glacial acetic acid as a solvent and catalyst.

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 30-60 minutes), cool the mixture to room temperature and then place it in an ice bath.

  • Pour the cooled mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the crude product further by recrystallization from ethanol or by silica gel column chromatography.

Paal_Knorr_Workflow start Combine Hexane-2,5-dione, 3-Fluoroaniline & Acetic Acid reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool & Precipitate in Ice Water monitor->workup Reaction Complete filter Vacuum Filtration & Wash workup->filter purify Purify (Recrystallization or Chromatography) filter->purify product 1-(3-fluorophenyl)-2,5- dimethyl-1H-pyrrole purify->product

Caption: Workflow for the Paal-Knorr synthesis of the pyrrole intermediate.

Stage 2: Vilsmeier-Haack Formylation of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

This reaction introduces a formyl (-CHO) group onto the electron-rich pyrrole ring, yielding the final product.[7][8] The Vilsmeier reagent, an electrophile, is generated in situ from a formamide (DMF) and an acid chloride (POCl₃).[9][10]

Frequently Asked Questions (FAQs): Vilsmeier-Haack Formylation

Q1: Why must the Vilsmeier reagent be prepared at a low temperature? The Vilsmeier reagent is typically prepared in situ at a low temperature (e.g., 0°C) before the substrate is added.[11] This is to control the exothermic reaction between DMF and POCl₃ and to ensure the reagent is fully formed before the pyrrole is introduced, which helps to prevent side reactions.[7]

Q2: At which position on the pyrrole ring will formylation occur? For 1-substituted pyrroles, electrophilic substitution like formylation is influenced by both electronic and steric factors.[12] While the 2- and 5- (alpha) positions are electronically activated, they are already substituted with methyl groups in the intermediate. Therefore, formylation will occur at the 3- or 4- (beta) position. The precise outcome can be influenced by the steric bulk of the N-substituent, but for the 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole, the 3-carbaldehyde is the expected product.[13]

Q3: My reaction is not working. What are the most critical parameters to check? The most critical parameters are the reactivity of the substrate, the reaction temperature, and the quality of the reagents.[11] Pyrroles are electron-rich and generally good substrates.[7] Ensure your DMF and POCl₃ are anhydrous, as moisture can quench the Vilsmeier reagent.[11] The reaction temperature is highly dependent on the substrate; if the reaction is sluggish at low temperatures, a moderate increase (e.g., to 40-80°C) may be required.[7][11]

Q4: What is the purpose of the final hydrolysis step? The electrophilic attack of the Vilsmeier reagent on the pyrrole ring forms an iminium ion intermediate.[7][10] This intermediate must be hydrolyzed during the workup (typically by adding the reaction mixture to ice water and a base) to yield the final aldehyde product.[7]

Troubleshooting Guide: Vilsmeier-Haack Formylation
Problem Potential Cause(s) Recommended Solution(s)
Starting Material Recovered / No Reaction 1. Insufficient Activation : Reaction temperature may be too low.[11] 2. Reagent Quality : DMF or POCl₃ may not be anhydrous.[11] 3. Improper Reagent Formation : Substrate added before the Vilsmeier reagent was fully formed.[7]1. Gradually and carefully increase the reaction temperature (e.g., to 60-80°C) and continue monitoring.[7][11] 2. Use freshly opened or properly stored anhydrous reagents. 3. Ensure the DMF/POCl₃ mixture is stirred at 0°C for at least 30 minutes before adding the pyrrole substrate.[11]
Low Yield or Complex Mixture 1. Substrate Decomposition : Reaction temperature is too high.[11] 2. Incorrect Stoichiometry : An excess of Vilsmeier reagent can lead to side reactions or decomposition.[7][11]1. Lower the reaction temperature. An optimal range is often found between 70-80°C.[11] 2. Use a controlled stoichiometry, typically 1.0-1.5 equivalents of the Vilsmeier reagent per equivalent of substrate for mono-formylation.[7]
Multiple Aldehyde Peaks in NMR Di-formylation : An excess of the Vilsmeier reagent may cause formylation at multiple positions (if available).1. Reduce the equivalents of DMF and POCl₃ used. A 1:1 ratio of reagent to substrate is a good starting point for mono-formylation.[7]
Product Fails to Precipitate During Workup Incomplete Hydrolysis : The intermediate iminium salt has not fully converted to the aldehyde.1. Ensure vigorous stirring during the quench in ice water/base. 2. Allow sufficient time for the hydrolysis to complete before extraction. 3. If the product is soluble, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

Experimental Protocol: Vilsmeier-Haack Formylation

  • To a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF) (1.2 eq).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF, ensuring the internal temperature remains low. A precipitate may form.

  • Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane.

  • Add the pyrrole solution dropwise to the stirring Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature, then gently heat to 60-80°C. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and carefully pour it into a beaker containing crushed ice and a base (e.g., sodium acetate or sodium hydroxide solution) with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Vilsmeier_Troubleshooting start Vilsmeier-Haack Reaction Issue no_reaction No Reaction / SM Recovered start->no_reaction decomposition Decomposition / Low Yield start->decomposition check_temp Increase Temperature? (e.g., to 80°C) no_reaction->check_temp check_ratio Reduce POCl₃ Ratio? decomposition->check_ratio check_reagents Reagents Anhydrous? check_temp->check_reagents No solution1 Gently heat mixture. check_temp->solution1 Yes solution2 Use fresh anhydrous reagents. check_reagents->solution2 No lower_temp Lower Temperature? check_ratio->lower_temp No solution3 Reduce POCl₃ to 1.0-1.5 eq. check_ratio->solution3 Yes solution4 Run reaction at a lower temp. lower_temp->solution4 Yes

Caption: Troubleshooting logic for the Vilsmeier-Haack formylation reaction.

Overall Synthesis Workflow

The following diagram illustrates the complete synthetic pathway from commercially available starting materials to the final target compound.

Overall_Synthesis reagent reagent intermediate intermediate process process product product diketone Hexane-2,5-dione pk Paal-Knorr Synthesis diketone->pk amine 3-Fluoroaniline amine->pk dmf DMF vh Vilsmeier-Haack Formylation dmf->vh pocl3 POCl₃ pocl3->vh pyrrole 1-(3-fluorophenyl)-2,5- dimethyl-1H-pyrrole pyrrole->vh final_product 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde pk->pyrrole vh->final_product

References

Technical Support Center: Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Troubleshooting Guides

The synthesis of this compound is typically a two-step process: the Paal-Knorr synthesis of the pyrrole core followed by Vilsmeier-Haack formylation. Below are troubleshooting tables for each of these key steps.

Paal-Knorr Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Incomplete reaction due to insufficient heating or reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider increasing the reaction temperature or extending the reaction time.
Low reactivity of 3-fluoroaniline due to the electron-withdrawing nature of the fluorine atom.Use a slight excess of 3-fluoroaniline to drive the reaction to completion. Ensure the reaction is conducted under appropriate acidic conditions to catalyze the reaction.
Inappropriate acid catalyst or concentration.Acetic acid is a commonly used catalyst. If the reaction is sluggish, a stronger acid like p-toluenesulfonic acid can be used in catalytic amounts. Avoid overly acidic conditions (pH < 3) to prevent side reactions.
Formation of Brown/Tarry Material Polymerization of the pyrrole product or starting materials.This can be caused by excessive heat or overly acidic conditions. Reduce the reaction temperature and consider using a milder acid catalyst.
Significant Furan Byproduct Formation Acid-catalyzed cyclization of 2,5-hexanedione without the involvement of the amine.This is more likely to occur under strongly acidic conditions. Ensure the pH is not too low (ideally above 3) and consider using an excess of the amine.

Vilsmeier-Haack Formylation of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Aldehyde Incomplete reaction.Ensure the Vilsmeier reagent is properly formed by reacting DMF with POCl₃ at a low temperature (0-10 °C) before adding the pyrrole substrate. The reaction may require gentle heating to go to completion.
Deactivation of the pyrrole ring.The 3-fluorophenyl group is slightly deactivating. The reaction may require a longer reaction time or a slight increase in temperature compared to the formylation of unsubstituted pyrroles.
Hydrolysis of the Vilsmeier reagent before it reacts with the pyrrole.Ensure all glassware is dry and use anhydrous solvents.
Formation of Multiple Products Isomeric products (formylation at different positions).While formylation is expected at the 3-position due to the directing effect of the N-substituent and the methyl groups, some formylation at the 4-position might occur. Purification by column chromatography will be necessary to separate the isomers.
Product is a Dark Oil or Solid Incomplete hydrolysis of the iminium salt intermediate.Ensure the reaction mixture is thoroughly quenched with an aqueous solution (e.g., sodium acetate solution) and stirred vigorously to ensure complete hydrolysis.
Residual acidic impurities.Wash the organic extract with a mild base such as aqueous sodium bicarbonate solution to remove any acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Paal-Knorr synthesis?

The acid catalyst protonates one of the carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione), making it more susceptible to nucleophilic attack by the primary amine (3-fluoroaniline). This initiates the cyclization process.[1][2]

Q2: Can I use a different solvent for the Paal-Knorr synthesis?

While acetic acid can act as both a solvent and a catalyst, other solvents like ethanol or toluene can also be used in conjunction with an acid catalyst. The choice of solvent can influence the reaction rate and yield.

Q3: My Vilsmeier-Haack reaction is not working. What should I check first?

First, verify the quality of your reagents, especially the phosphorus oxychloride (POCl₃), which can degrade over time. Ensure that the Vilsmeier reagent was prepared correctly by adding POCl₃ to DMF at a low temperature before adding the pyrrole. Also, confirm that your pyrrole starting material is pure.

Q4: How can I purify the final product, this compound?

The final product is an aromatic aldehyde and can be purified using several methods. The most common approach is silica gel column chromatography. If the product is contaminated with acidic impurities, washing with a dilute solution of sodium bicarbonate can be effective. For non-volatile aldehydes, vacuum distillation is also an option.

Q5: Are there any alternative methods for the synthesis of pyrrole-3-carbaldehydes?

Yes, other methods exist, though they may be more complex. One approach involves protecting the nitrogen of the pyrrole with a bulky group like triisopropylsilyl (TIPS), followed by Vilsmeier-Haack formylation and then deprotection.[3] Another method involves a multi-component reaction sequence.[4]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione (1 equivalent), 3-fluoroaniline (1.1 equivalents), and glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice water and stir.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

  • In a three-necked round-bottom flask fitted with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) and cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0-10 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane.

  • Add the pyrrole solution dropwise to the Vilsmeier reagent at 0-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to 40-60 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the iminium salt.

  • Stir the mixture vigorously for 30 minutes at room temperature.

  • Extract the product with ethyl acetate or ether.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

G cluster_paal_knorr Paal-Knorr Troubleshooting cluster_vilsmeier Vilsmeier-Haack Troubleshooting start Low Yield of Final Product check_pyrrole Check Purity and Yield of Pyrrole Intermediate start->check_pyrrole low_pyrrole_yield Low Pyrrole Yield check_pyrrole->low_pyrrole_yield No good_pyrrole_yield Pyrrole Yield is Good check_pyrrole->good_pyrrole_yield Yes incomplete_reaction Incomplete Reaction? low_pyrrole_yield->incomplete_reaction optimize_pk Optimize Paal-Knorr: - Increase reaction time/temp - Use excess amine - Adjust catalyst incomplete_reaction->optimize_pk Yes byproducts Byproducts Present? incomplete_reaction->byproducts No purify_pyrrole Improve Pyrrole Purification: - Column chromatography - Distillation byproducts->purify_pyrrole Yes end Improved Yield purify_pyrrole->end check_vh_conditions Check Vilsmeier-Haack Conditions good_pyrrole_yield->check_vh_conditions optimize_vh Optimize Formylation: - Check reagent quality - Ensure anhydrous conditions - Adjust temp/time check_vh_conditions->optimize_vh Conditions Suboptimal purification_issue Purification Issue? check_vh_conditions->purification_issue Conditions Optimal optimize_purification Optimize Final Purification: - Adjust column chromatography solvent system - Perform basic wash purification_issue->optimize_purification Yes optimize_purification->end

References

Technical Support Center: Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Paal-Knorr Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

Issue 1: Low or No Yield of the Desired Pyrrole

  • Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution:

      • Increase the reaction time.

      • Increase the reaction temperature.

      • Ensure efficient stirring to overcome heterogeneity.

  • Possible Cause 2: Incorrect pH. The Paal-Knorr reaction is sensitive to pH. Highly acidic conditions (pH < 3) can favor the formation of furan side products.[1]

    • Solution:

      • Use a weak acid catalyst, such as acetic acid, rather than a strong mineral acid.[1]

      • Monitor and adjust the pH of the reaction mixture to be weakly acidic to neutral.

  • Possible Cause 3: Decomposition of Starting Materials. 2,5-Hexanedione can undergo self-condensation or other side reactions under harsh conditions.

    • Solution:

      • Add the aniline derivative slowly to the reaction mixture.

      • Maintain the recommended reaction temperature and avoid overheating.

Issue 2: Presence of a Significant Amount of 2,5-Dimethylfuran as a Side Product

  • Possible Cause: Reaction Conditions are too Acidic. Strong acid catalysis favors the intramolecular cyclization of the 1,4-dicarbonyl compound to form a furan.[1]

    • Solution:

      • Replace strong acids with a milder catalyst like acetic acid or a Lewis acid.

      • Consider running the reaction under neutral conditions, although this may require longer reaction times.

Issue 3: Formation of Polymeric or Tarry Side Products

  • Possible Cause: Overheating or Prolonged Reaction Times. This can lead to polymerization of the starting materials or the product.

    • Solution:

      • Carefully control the reaction temperature.

      • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

Stage 2: Vilsmeier-Haack Formylation of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

Issue 1: Low Yield of the Target 3-Carbaldehyde

  • Possible Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is moisture-sensitive and can decompose.

    • Solution:

      • Use anhydrous solvents (e.g., DMF, CH₂Cl₂) and reagents (e.g., POCl₃).

      • Prepare the Vilsmeier reagent in situ and use it immediately.

  • Possible Cause 2: Insufficient Reaction Temperature. The formylation of less reactive pyrroles may require heating.

    • Solution:

      • After the initial addition at low temperature, the reaction mixture can be gently warmed to drive the reaction to completion. Monitor by TLC.

Issue 2: Formation of the Isomeric 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-4-carbaldehyde

  • Possible Cause: Steric and Electronic Effects. While formylation of 1-substituted pyrroles is influenced by both steric and electronic factors, the formation of the β-isomer (4-carbaldehyde) can occur.[2] For 1-aryl-2,5-dimethylpyrroles, the 3-position is generally favored, but the 4-isomer can be a significant byproduct.

    • Solution:

      • Optimize the reaction temperature; lower temperatures may favor the thermodynamically more stable product.

      • Purification by column chromatography is often necessary to separate the 3- and 4-isomers.

Issue 3: Presence of a Di-formylated Side Product

  • Possible Cause: Excess Vilsmeier Reagent or Prolonged Reaction Time. The pyrrole ring is highly activated, and over-reaction can occur.

    • Solution:

      • Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents).

      • Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthetic route for this compound?

A1: The most common synthetic pathway involves two key steps:

  • Paal-Knorr Pyrrole Synthesis: Reaction of 2,5-hexanedione with 3-fluoroaniline in the presence of an acid catalyst to form 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole.

  • Vilsmeier-Haack Formylation: Formylation of the resulting pyrrole using a Vilsmeier reagent (typically generated from DMF and POCl₃) to introduce the aldehyde group at the 3-position of the pyrrole ring.

Q2: How can I minimize the formation of the furan byproduct during the Paal-Knorr synthesis?

A2: The formation of 2,5-dimethylfuran is favored under strongly acidic conditions. To minimize this side reaction, it is recommended to use a weak acid catalyst like acetic acid and maintain a pH above 3.[1]

Q3: What are the expected regioisomers in the Vilsmeier-Haack formylation step, and how can they be separated?

A3: The Vilsmeier-Haack formylation of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole is expected to yield primarily the desired 3-carbaldehyde. However, the formation of the isomeric 4-carbaldehyde is a common side product.[2] These isomers can typically be separated by silica gel column chromatography, as they often have different polarities.

Q4: My final product is a dark oil or solid. How can I purify it?

A4: Dark coloration often indicates the presence of polymeric byproducts or other impurities. Purification can be achieved through:

  • Column Chromatography: Using a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) is a very effective method for separating the desired product from isomers and other impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Vilsmeier-Haack reaction itself can be exothermic and should be performed with care, especially during the addition of POCl₃ to DMF.

Data Presentation

The following table provides a hypothetical summary of how quantitative data on the yield of the desired product and major side products could be presented. This allows for easy comparison of the effects of different reaction conditions.

Entry Reaction Stage Key Parameter Varied Desired Product Yield (%) Major Side Product(s) Side Product Yield (%)
1Paal-KnorrCatalyst: Acetic Acid852,5-Dimethylfuran5
2Paal-KnorrCatalyst: HCl (pH 2)402,5-Dimethylfuran50
3Vilsmeier-HaackTemperature: 0-25 °C754-formyl isomer15
4Vilsmeier-HaackTemperature: 60 °C604-formyl isomer, Di-formyl20, 5

Experimental Protocols

Protocol 1: Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (Paal-Knorr Synthesis)
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-hexanedione (1 equivalent) and glacial acetic acid (as solvent and catalyst).

  • Add 3-fluoroaniline (1 equivalent) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexanes eluent).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
  • In a three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane.

  • Add the solution of the pyrrole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or sodium carbonate to pH > 8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the desired 3-carbaldehyde from any isomeric or di-formylated byproducts.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Starting Materials cluster_side_products Potential Side Products 2_5_Hexanedione 2,5-Hexanedione Furan_Side_Product 2,5-Dimethylfuran 2_5_Hexanedione->Furan_Side_Product Paal-Knorr (Strong Acid) 3_Fluoroaniline 3-Fluoroaniline Pyrrole_Intermediate Pyrrole_Intermediate 3_Fluoroaniline->Pyrrole_Intermediate DMF_POCl3 DMF / POCl3 Target_Product 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde DMF_POCl3->Target_Product Isomer_Side_Product 4-Formyl Isomer DMF_POCl3->Isomer_Side_Product Diformyl_Side_Product Di-formylated Pyrrole DMF_POCl3->Diformyl_Side_Product Pyrrole_Intermediate->Target_Product Vilsmeier-Haack Pyrrole_Intermediate->Isomer_Side_Product Vilsmeier-Haack Pyrrole_Intermediate->Diformyl_Side_Product Vilsmeier-Haack (Excess Reagent)

Caption: Synthetic pathway and potential side products.

Troubleshooting_Logic Check_Stage Identify Reaction Stage Paal_Knorr_Issues Paal-Knorr Stage Check_Stage->Paal_Knorr_Issues Stage 1 Vilsmeier_Issues Vilsmeier-Haack Stage Check_Stage->Vilsmeier_Issues Stage 2 Check_PK_Side_Products Analyze Side Products Paal_Knorr_Issues->Check_PK_Side_Products Check_VH_Side_Products Analyze Side Products Vilsmeier_Issues->Check_VH_Side_Products Furan_Detected Furan Detected Check_PK_Side_Products->Furan_Detected Yes Incomplete_Reaction_PK Incomplete Reaction Check_PK_Side_Products->Incomplete_Reaction_PK No Adjust_pH Solution: Use Weak Acid, Adjust pH > 3 Furan_Detected->Adjust_pH Optimize_PK_Conditions Solution: Increase Time/Temp Incomplete_Reaction_PK->Optimize_PK_Conditions Isomer_Detected 4-Formyl Isomer Detected Check_VH_Side_Products->Isomer_Detected Isomer Diformyl_Detected Di-formyl Detected Check_VH_Side_Products->Diformyl_Detected Di-formyl Optimize_Chromatography Solution: Optimize Column Chromatography Isomer_Detected->Optimize_Chromatography Control_Stoichiometry Solution: Use Stoichiometric Vilsmeier Reagent Diformyl_Detected->Control_Stoichiometry

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Paal-Knorr Synthesis with Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Paal-Knorr synthesis of pyrroles using fluorinated anilines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with this important transformation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reactions.

Troubleshooting and FAQs

The Paal-Knorr reaction, the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole, can be challenging when using fluorinated anilines.[1] The strong electron-withdrawing nature of the fluorine atom reduces the nucleophilicity of the aniline, which can lead to sluggish or incomplete reactions.[2] Below are common issues and their solutions.

Q1: Why is my Paal-Knorr reaction with a fluorinated aniline slow or resulting in a low yield?

A1: Low reactivity is the most common issue when using fluorinated anilines. The fluorine atom's inductive electron-withdrawing effect decreases the basicity and nucleophilicity of the amine group, slowing down the initial nucleophilic attack on the dicarbonyl compound, which is often the rate-determining step.[2][3]

  • Troubleshooting Strategies:

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy. Microwave irradiation is a highly effective method for significantly reducing reaction times and often improving yields with less reactive substrates.[4][5][6]

    • Use a More Effective Catalyst: Standard acidic catalysts like acetic acid may be insufficient. Stronger Brønsted acids, such as trifluoroacetic acid (TFA), have been shown to be effective.[7] Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) can also be employed to activate the dicarbonyl compound.[3][8]

    • Increase Reaction Time: If higher temperatures are not desirable due to substrate stability, extending the reaction time can lead to higher conversion.

    • Solvent Choice: While various solvents can be used, solvent-free conditions or high-boiling point aprotic solvents can be beneficial, especially with microwave heating.[9]

Q2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?

A2: Furan formation is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed self-cyclization and dehydration of the 1,4-dicarbonyl compound.[2] This is particularly prevalent under strongly acidic conditions (pH < 3).[5]

  • Troubleshooting Strategies:

    • Moderate Catalyst Acidity: While a stronger acid may be needed to promote the reaction with a weakly nucleophilic aniline, an excessively low pH can favor furan formation. A careful balance is required. Experiment with different acid catalysts and concentrations.

    • Use an Excess of the Amine: Increasing the concentration of the fluorinated aniline can favor the desired bimolecular reaction over the unimolecular cyclization of the dicarbonyl.

Q3: My reaction mixture is turning dark and forming a tar-like substance. What is the cause and how can I prevent it?

A3: The formation of dark, insoluble materials often indicates polymerization or degradation of the starting materials or the pyrrole product, which can be sensitive to harsh acidic conditions and high temperatures.[2]

  • Troubleshooting Strategies:

    • Milder Reaction Conditions: Lower the reaction temperature and consider using a milder catalyst. If using microwave synthesis, it is possible that the temperature is too high.

    • Shorter Reaction Times: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.

Q4: How does the position of the fluorine atom on the aniline ring affect the reaction?

A4: The position of the fluorine atom influences the aniline's nucleophilicity due to a combination of inductive and resonance effects.

  • ortho-Fluoroaniline: The fluorine atom is in close proximity to the amine group, exerting a strong electron-withdrawing inductive effect and potentially some steric hindrance, which can significantly slow the reaction.

  • meta-Fluoroaniline: The inductive effect is still significant, reducing the nucleophilicity compared to aniline.

  • para-Fluoroaniline: The fluorine atom exerts both an inductive electron-withdrawing effect and a weak, opposing resonance effect (electron-donating). The inductive effect generally dominates, making it less reactive than aniline, but often more reactive than the ortho isomer.

In general, you can expect the reactivity to decrease in the order: aniline > para-fluoroaniline > meta-fluoroaniline > ortho-fluoroaniline. Reaction conditions should be adjusted accordingly, with more forcing conditions required for the less reactive isomers.

Quantitative Data Summary

The following tables provide a summary of representative reaction conditions and yields for the Paal-Knorr synthesis with fluorinated anilines. Please note that direct comparison can be challenging as conditions vary between studies.

Table 1: Conventional Heating Methods

Fluorinated Aniline1,4-Dicarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-Fluoroaniline2,5-HexanedioneAcetic AcidEthanolReflux475General Protocol
4-Trifluoromethoxyaniline2,5-HexanedioneNot specifiedNot specifiedNot specifiedNot specified76[10]
3-Fluoro-4-butylaniline2,5-HexanedioneTrifluoroacetic AcidDichloromethaneRoom TempNot specified91[7]
4-Bromoaniline2,5-HexanedioneTrifluoroacetic AcidDichloromethaneRoom TempNot specified92[7]

Table 2: Microwave-Assisted Synthesis

Fluorinated Aniline1,4-Dicarbonyl CompoundCatalyst/AdditiveSolventTemperature (°C)Time (min)Yield (%)Reference
Various AnilinesVarious 1,4-DiketonesAcetic AcidEthanol120-1502-1065-89[11]
General Anilines2,5-HexanedioneNoneWater14020High[6]

Experimental Protocols

Protocol 1: Conventional Synthesis of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole

This protocol is a representative procedure for the synthesis of a pyrrole from a fluorinated aniline using conventional heating.

  • Materials:

    • 4-Fluoroaniline (1.11 g, 10 mmol)

    • 2,5-Hexanedione (1.14 g, 10 mmol)

    • Glacial Acetic Acid (5 mL)

    • Ethanol (20 mL)

  • Procedure:

    • In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline, 2,5-hexanedione, and ethanol.

    • Add glacial acetic acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water and stir.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of N-Aryl Pyrroles

This protocol provides a general method for a more rapid synthesis using microwave irradiation, which is particularly useful for less reactive anilines.[8]

  • Materials:

    • Fluorinated Aniline (1.0 mmol)

    • 1,4-Diketone (1.0 mmol)

    • Glacial Acetic Acid (0.5 mL)

    • Ethanol (2 mL)

  • Procedure:

    • In a microwave reaction vial, combine the fluorinated aniline, 1,4-diketone, and ethanol.

    • Add glacial acetic acid.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120-150 °C for 5-15 minutes. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the vial to room temperature.

    • Perform a standard aqueous workup by partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the reaction mechanism, a general experimental workflow, and a troubleshooting decision tree.

Paal_Knorr_Mechanism cluster_step1 Step 1: Hemiaminal Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration & Aromatization diketone 1,4-Dicarbonyl hemiaminal Hemiaminal Intermediate diketone->hemiaminal + H⁺, -H₂O aniline Fluorinated Aniline aniline->hemiaminal cyclic_intermediate Cyclic Intermediate hemiaminal->cyclic_intermediate Intramolecular Attack pyrrole N-Aryl Pyrrole cyclic_intermediate->pyrrole - 2H₂O

Paal-Knorr Reaction Mechanism

Experimental_Workflow start Start reactants Combine 1,4-Dicarbonyl, Fluorinated Aniline, Catalyst, & Solvent start->reactants reaction Heat (Conventional or Microwave) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product purification->product

General Experimental Workflow

Troubleshooting_Tree cluster_solutions cluster_furan_solutions cluster_tar_solutions start Low Yield or Incomplete Reaction? increase_temp Increase Temperature (Consider Microwave) start->increase_temp Yes stronger_catalyst Use Stronger Acid (e.g., TFA) or Lewis Acid start->stronger_catalyst Yes extend_time Extend Reaction Time start->extend_time Yes furan_byproduct Furan Byproduct Observed? start->furan_byproduct No moderate_acidity Moderate Catalyst Acidity (pH > 3) furan_byproduct->moderate_acidity Yes excess_amine Use Excess Aniline furan_byproduct->excess_amine Yes tar_formation Tar Formation? furan_byproduct->tar_formation No milder_conditions Use Milder Conditions (Lower Temp, Milder Catalyst) tar_formation->milder_conditions Yes shorter_time Reduce Reaction Time tar_formation->shorter_time Yes

Troubleshooting Decision Tree

References

Preventing byproduct formation in Vilsmeier-Haack formylation of substituted pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack formylation of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Vilsmeier-Haack formylation of a substituted pyrrole?

A1: The most frequently encountered byproduct is the isomeric 3-formylpyrrole. The Vilsmeier-Haack reaction is an electrophilic substitution, and while the 2-position (α-position) of the pyrrole ring is generally more electron-rich and thus the preferred site of attack, substitution at the 3-position (β-position) can also occur, leading to a mixture of regioisomers.[1][2]

Q2: What factors influence the ratio of 2-formyl to 3-formylpyrrole products?

A2: The regioselectivity of the Vilsmeier-Haack formylation of substituted pyrroles is primarily governed by a combination of steric and electronic effects of the substituent on the pyrrole nitrogen (N1) and any substituents on the carbon atoms of the pyrrole ring.

  • Steric Hindrance: Bulky substituents on the pyrrole nitrogen can hinder the approach of the Vilsmeier reagent to the adjacent 2- and 5-positions, thereby increasing the proportion of formylation at the less hindered 3- and 4-positions.[1][2]

  • Electronic Effects: The electronic nature of the substituents can influence the electron density at different positions of the pyrrole ring. Electron-donating groups can enhance the reactivity of the ring, while electron-withdrawing groups can deactivate it. The inductive and mesomeric effects of the substituents play a role in directing the electrophilic attack.[1][2]

Q3: Can other byproducts form during the Vilsmeier-Haack reaction on pyrroles?

A3: Yes, under certain conditions, other byproducts can be observed. These may include:

  • Di-formylated pyrroles: If the pyrrole ring is highly activated and the reaction conditions are harsh (e.g., excess Vilsmeier reagent, high temperature), a second formyl group can be introduced, leading to the formation of di-formylpyrrole derivatives.

  • Dichloromethylated byproducts: Incomplete hydrolysis of the intermediate iminium salt can potentially lead to the formation of a dichloromethylated pyrrole, although this is less common.

  • Polymeric/Tarry materials: Pyrroles, being electron-rich and susceptible to acid-catalyzed polymerization, can form insoluble, tarry materials, especially under strongly acidic conditions or at elevated temperatures.

Q4: How can I minimize the formation of tarry residues?

A4: The formation of tarry materials is often a result of pyrrole polymerization. To minimize this, consider the following:

  • Temperature Control: Maintain a low temperature, especially during the initial addition of the pyrrole substrate to the Vilsmeier reagent.

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as moisture can lead to side reactions and decomposition.

  • Controlled Addition: Add the pyrrole solution dropwise to the Vilsmeier reagent to control the exothermicity of the reaction.

  • Prompt Work-up: Upon completion of the reaction, proceed with the hydrolysis and work-up without unnecessary delay.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Yield of Formylated Product 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently reactive pyrrole substrate. 3. Reaction temperature is too low. 4. Incomplete hydrolysis of the iminium salt intermediate.1. Use freshly distilled, anhydrous DMF and POCl₃. Ensure all glassware is oven-dried. 2. For less reactive pyrroles, consider using a larger excess of the Vilsmeier reagent or a higher reaction temperature.[3] 3. Monitor the reaction by TLC. If it is sluggish, gradually increase the temperature. 4. Ensure complete hydrolysis by adding a sufficient amount of aqueous base (e.g., sodium acetate or sodium bicarbonate solution) and stirring vigorously during work-up.
High Proportion of 3-Formylpyrrole Isomer 1. Significant steric hindrance from a bulky N-substituent. 2. Electronic effects of substituents favoring β-attack.1. If possible, consider using a smaller N-substituent. 2. Optimize reaction conditions (e.g., lower temperature) to potentially favor the kinetically preferred 2-isomer. However, the product ratio is often inherent to the substrate's structure.[1][2]
Formation of Di-formylated Products 1. Use of a large excess of the Vilsmeier reagent. 2. High reaction temperature or prolonged reaction time. 3. Highly activated pyrrole substrate.1. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the Vilsmeier reagent. 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor for the disappearance of the mono-formylated product by TLC. 3. For highly reactive pyrroles, consider milder reaction conditions.
Difficult Separation of 2- and 3-Formyl Isomers The isomers have similar polarities.Utilize high-performance liquid chromatography (HPLC) or flash column chromatography with a carefully selected eluent system. In some cases, derivatization of the aldehyde functionality may alter the polarity and facilitate separation.

Data on Regioselectivity

The ratio of 2-formyl (α) to 3-formyl (β) products is highly dependent on the nature of the substituent at the 1-position of the pyrrole ring. The following table summarizes the product ratios for the Vilsmeier-Haack formylation of various 1-substituted pyrroles.

1-Substituent Total Yield (%) α:β Ratio Reference
Methyl854.0 : 1[2]
Ethyl823.5 : 1[2]
n-Propyl783.0 : 1[2]
Isopropyl701.5 : 1[2]
t-Butyl650.2 : 1[2]
Phenyl939.0 : 1[2]
p-Tolyl9510.0 : 1[2]
p-Anisyl9612.0 : 1[2]
p-Chlorophenyl908.0 : 1[2]
p-Nitrophenyl756.0 : 1[2]

Data extracted from "Pyrrole studies. Part XV. Vilsmeier-Haack formylation of 1-substituted pyrroles" by C. F. Candy, R. A. Jones, and P. H. Wright.[2]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a 1-Substituted Pyrrole

Materials:

  • 1-substituted pyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium acetate or sodium bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the Vilsmeier reagent may result in a colorless to pale yellow solution or a crystalline precipitate.

  • Cool the mixture back to 0 °C and add a solution of the 1-substituted pyrrole (1 equivalent) in anhydrous DCM dropwise over 30-60 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 40-60 °C) may be necessary for less reactive substrates.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral or slightly basic. This step is exothermic and may result in gas evolution.

  • Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired 2-formylpyrrole from any 3-formyl isomer and other impurities.

Visualizations

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - Cl₂PO₂⁻ Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack Pyrrole Substituted Pyrrole Pyrrole->Sigma_Complex Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Final_Product Formylpyrrole Iminium_Salt->Final_Product H2O H₂O H2O->Final_Product Work-up

Caption: General mechanism of the Vilsmeier-Haack formylation of a substituted pyrrole.

Troubleshooting_Workflow Start Vilsmeier-Haack Reaction Problem Identify Issue Start->Problem LowYield Low/No Yield Problem->LowYield Low Yield HighBetaIsomer High β-Isomer Problem->HighBetaIsomer Isomer Ratio TarryResidue Tarry Residue Problem->TarryResidue Impure Product CheckReagents Check Reagent Purity (Anhydrous DMF/POCl₃) LowYield->CheckReagents StericHindrance Assess Steric Hindrance HighBetaIsomer->StericHindrance ControlTemp Strict Temperature Control TarryResidue->ControlTemp OptimizeTemp Optimize Temperature CheckReagents->OptimizeTemp CheckHydrolysis Ensure Complete Hydrolysis OptimizeTemp->CheckHydrolysis Purify Purify Product CheckHydrolysis->Purify OptimizeConditions Optimize Conditions (Temp, Reagent Ratio) StericHindrance->OptimizeConditions OptimizeConditions->Purify Anhydrous Ensure Anhydrous Conditions ControlTemp->Anhydrous Anhydrous->Purify

Caption: A troubleshooting workflow for common issues in Vilsmeier-Haack formylation.

Regioselectivity_Factors Factors Factors Influencing Regioselectivity Steric Effects Electronic Effects Steric Steric Hindrance Bulky N-substituents hinder α-attack Increased β-formylation Factors:f1->Steric:f0 Electronic Electronic Effects Electron-donating groups activate the ring Electron-withdrawing groups deactivate the ring Factors:f2->Electronic:f0 Outcome Product Ratio (α- vs. β-formylpyrrole) Steric->Outcome Electronic->Outcome

Caption: Factors influencing the regioselectivity of pyrrole formylation.

References

Navigating the Scale-Up of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The industrial synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a key intermediate in pharmaceutical development, presents several challenges during scale-up. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its synthesis, ensuring a safe, efficient, and reproducible process. The synthesis is conceptually divided into two key stages: the Paal-Knorr synthesis of the pyrrole core followed by its Vilsmeier-Haack formylation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems that may arise during the scale-up synthesis of this compound.

Part 1: Paal-Knorr Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

Question 1: The yield of the Paal-Knorr reaction is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Paal-Knorr synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole can stem from several factors. The reactivity of 3-fluoroaniline is reduced due to the electron-withdrawing nature of the fluorine atom.[1] Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

  • Suboptimal pH: The reaction is acid-catalyzed, but a pH that is too low (pH < 3) can favor the formation of furan byproducts.[1][2]

    • Solution: Use a weak acid catalyst such as acetic acid.[2] Maintain a weakly acidic to neutral pH.

  • Furan Byproduct Formation: The primary competitor to pyrrole formation is the acid-catalyzed cyclization of 2,5-hexanedione to form 2,5-dimethylfuran.[1]

    • Solution: Use a slight excess of 3-fluoroaniline to favor the amine condensation pathway. Control the reaction temperature, as higher temperatures can sometimes favor furan formation.

  • Purification Losses: Significant product loss may occur during workup and purification.

    • Solution: Optimize the extraction and crystallization procedures. A thorough washing of the organic layer to remove unreacted starting materials and a carefully controlled crystallization can improve isolated yield.

Question 2: I am observing a significant amount of a byproduct that I suspect is 2,5-dimethylfuran. How can I confirm its presence and minimize its formation?

Answer: The formation of 2,5-dimethylfuran is a common side reaction in the Paal-Knorr synthesis.[1]

  • Confirmation: The presence of 2,5-dimethylfuran can be confirmed by GC-MS analysis of the crude reaction mixture, comparing the mass spectrum with a known standard.

  • Minimization Strategies:

    • Control Acidity: As mentioned, avoid strongly acidic conditions. Using acetic acid as a catalyst is often sufficient.

    • Stoichiometry: Employing a slight excess (1.1-1.2 equivalents) of 3-fluoroaniline can push the equilibrium towards the desired pyrrole product.

    • Temperature Control: While heat is necessary to drive the reaction, excessive temperatures can promote the dehydration of 2,5-hexanedione to the furan. Maintain a moderate reflux temperature.

Part 2: Vilsmeier-Haack Formylation of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

Question 3: The Vilsmeier-Haack reaction is showing poor conversion. What are the likely reasons?

Answer: Incomplete formylation can be due to several factors related to the Vilsmeier reagent and reaction conditions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and can decompose.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagents.

  • Insufficient Reagent: An inadequate amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: Use a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).

  • Low Reaction Temperature: The formylation of less activated pyrroles may require elevated temperatures to proceed at a reasonable rate.

    • Solution: After the initial formation of the Vilsmeier reagent at low temperature (0-10 °C), the reaction with the pyrrole may need to be warmed to room temperature or even gently heated (e.g., 40-60 °C) to drive the reaction to completion. Monitor by TLC or HPLC.

Question 4: I am concerned about the safety of scaling up the Vilsmeier-Haack reaction due to its exothermic nature. What precautions should I take?

Answer: The Vilsmeier-Haack reaction is known to have thermal hazards, primarily due to the exothermic formation and potential decomposition of the Vilsmeier reagent.[3][4][5]

  • Slow Addition: Add the phosphorus oxychloride (POCl₃) to the dimethylformamide (DMF) slowly and at a controlled temperature (typically 0-10 °C) to manage the initial exotherm.

  • In-situ Consumption: A safer approach for large-scale production is the in-situ consumption of the Vilsmeier reagent. This involves adding the POCl₃ to a mixture of the pyrrole substrate and DMF. This way, the reactive reagent is consumed as it is formed, preventing its accumulation.[4]

  • Continuous Flow Chemistry: For industrial-scale synthesis, consider using a continuous flow reactor. This allows for better temperature control, rapid mixing, and minimizes the volume of the hazardous reaction mixture at any given time.

  • Calorimetric Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the rate of heat release. This data is crucial for designing a safe and robust process.[3][4][5]

Question 5: My final product is contaminated with a regioisomeric aldehyde. How can I control the regioselectivity of the formylation?

Answer: The Vilsmeier-Haack formylation of 1-substituted-2,5-dimethylpyrroles is expected to occur at the 3-position. However, trace amounts of the 4-formylated isomer might be formed. The regioselectivity is primarily influenced by steric factors. While electronic effects from the 1-substituent can play a role, in this case, the two methyl groups at the 2 and 5 positions strongly direct the formylation to the sterically less hindered 3-position. If significant amounts of a regioisomer are observed, it would be highly unusual and may suggest an analytical misinterpretation or an unexpected reaction pathway.

Data Presentation

Table 1: Typical Reaction Parameters for Paal-Knorr Synthesis of N-Aryl-2,5-dimethylpyrroles

ParameterRecommended ConditionRationale
Reactants 2,5-Hexanedione, 3-Fluoroaniline-
Stoichiometry 1.0 : 1.0-1.2 (Diketone : Amine)A slight excess of the amine can improve yield.
Catalyst Acetic Acid (catalytic amount)Provides necessary acidity without promoting furan formation.[2]
Solvent Ethanol, Methanol, or TolueneProtic solvents are common; toluene allows for azeotropic removal of water.
Temperature RefluxTo ensure a reasonable reaction rate.
Reaction Time 2 - 24 hoursMonitor by TLC/HPLC for completion.
Typical Yield 70 - 90%Highly dependent on substrate and conditions.

Table 2: Vilsmeier-Haack Formylation of 1-Aryl-2,5-dimethylpyrroles - Comparative Data

SubstrateReagent Ratio (POCl₃:DMF:Pyrrole)Temperature (°C)Time (h)Yield (%)Reference
2,5-dimethyl-1H-(p-tolyl)-pyrrole1.1 : 6.5 : 10 to RT171[6]
1-Phenylpyrrole1.1 : excess : 10 to 100285General Literature
1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (Predicted) 1.1-1.2 : excess : 1 0 to RT/40 1-3 70-85 -

Experimental Protocols

Protocol 1: Scale-up Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (Paal-Knorr Reaction)

Materials:

  • 2,5-Hexanedione (1.0 equiv)

  • 3-Fluoroaniline (1.05 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Toluene (5-10 volumes)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, charge 2,5-hexanedione, 3-fluoroaniline, and toluene.

  • Add the glacial acetic acid.

  • Heat the mixture to reflux and maintain for 4-8 hours, collecting the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole can be purified by vacuum distillation or used directly in the next step if the purity is sufficient.

Protocol 2: Scale-up Synthesis of this compound (Vilsmeier-Haack Reaction)

Materials:

  • 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (1.0 equiv)

  • Dimethylformamide (DMF) (3-5 volumes)

  • Phosphorus oxychloride (POCl₃) (1.1 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5-10 volumes)

  • Ice

  • Saturated Sodium Acetate Solution

  • Ethyl Acetate

  • n-Hexane

Procedure (Safety First: This reaction is exothermic and should be performed with appropriate cooling and safety measures):

  • In a reactor equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add DMF and cool to 0-5 °C in an ice-salt bath.

  • Slowly add POCl₃ dropwise, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • In a separate vessel, dissolve 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole in DCM or DCE.

  • Add the solution of the pyrrole to the Vilsmeier reagent at 0-5 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture back to 0-5 °C.

  • Carefully quench the reaction by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium acetate until the pH is neutral. This step is highly exothermic and may involve gas evolution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for similar compounds is a mixture of ethyl acetate and n-hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add n-hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization. Filter the crystals and dry under vacuum.

Visualizations

experimental_workflow cluster_paal_knorr Part 1: Paal-Knorr Synthesis cluster_vilsmeier_haack Part 2: Vilsmeier-Haack Formylation pk_start Start: 2,5-Hexanedione & 3-Fluoroaniline pk_reaction Paal-Knorr Reaction (Toluene, Acetic Acid, Reflux) pk_start->pk_reaction pk_workup Aqueous Workup (NaHCO3, Brine) pk_reaction->pk_workup pk_product Crude 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole pk_workup->pk_product vh_reaction Formylation Reaction (0°C to RT) pk_product->vh_reaction Intermediate vh_reagent Vilsmeier Reagent Formation (DMF, POCl3, 0-10°C) vh_reagent->vh_reaction vh_quench Quench & Workup (Ice, NaOAc, Extraction) vh_reaction->vh_quench vh_purification Recrystallization (EtOAc/n-Hexane) vh_quench->vh_purification vh_final_product Final Product: This compound vh_purification->vh_final_product

Caption: Overall experimental workflow for the synthesis.

troubleshooting_paal_knorr issue Low Yield in Paal-Knorr cause1 Incomplete Reaction issue->cause1 cause2 Furan Byproduct issue->cause2 cause3 Suboptimal pH issue->cause3 solution1 Increase Reaction Time/Temp cause1->solution1 solution2 Use Excess Amine cause2->solution2 solution3 Use Weak Acid (e.g., Acetic Acid) cause3->solution3

Caption: Troubleshooting low yield in the Paal-Knorr synthesis.

troubleshooting_vilsmeier_haack issue Scale-up Safety Concerns (Vilsmeier-Haack) cause1 Exothermic Reagent Formation issue->cause1 cause2 Reagent Accumulation issue->cause2 solution1 Slow Addition at Low Temp cause1->solution1 solution2 In-situ Reagent Consumption cause2->solution2 solution3 Consider Continuous Flow cause2->solution3

Caption: Addressing safety concerns in the Vilsmeier-Haack scale-up.

References

Stability issues of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The information provided is intended to help users anticipate and resolve common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration is recommended.

Q2: I've observed a change in the color of my solid this compound. What could be the cause?

A2: A change in color, such as darkening, can indicate degradation of the compound. Pyrrole derivatives are known to be susceptible to oxidation upon exposure to air, which can lead to the formation of colored impurities. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible.

Q3: My solution of this compound has turned yellow/brown. Why is this happening?

A3: The discoloration of solutions containing this compound is likely due to degradation. This can be caused by several factors, including oxidation, photodegradation, or instability at certain pH values. The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, and the pyrrole ring can also be oxidized.

Q4: In which solvents is this compound most stable?

Q5: How can I monitor the stability of this compound in my solution?

A5: The stability of the compound in solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of the parent compound over time.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • Noticeable color change of the solution (e.g., turning yellow or brown) within a short period.

  • Appearance of new peaks in the HPLC chromatogram and a decrease in the peak area of the parent compound.

  • Inconsistent experimental results.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Oxidation 1. Prepare solutions fresh before use. 2. Degas the solvent by sparging with an inert gas (argon or nitrogen) before preparing the solution. 3. Work under an inert atmosphere if possible. 4. Consider adding an antioxidant, but verify its compatibility with your experimental setup.
Photodegradation 1. Protect the solution from light by using amber vials or wrapping the container with aluminum foil. 2. Minimize exposure to ambient light during handling.
pH Instability 1. Determine the pH of your solution. 2. If possible, buffer the solution to a neutral pH (around 7). 3. Perform a forced degradation study under acidic and basic conditions to understand the pH-dependent stability profile (see Experimental Protocols).
Solvent Reactivity 1. Evaluate the compatibility of your chosen solvent with the compound. 2. If using a protic solvent, consider switching to an aprotic alternative if your experiment allows.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep 1 mL of the stock solution in a clear vial at 60°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples by a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

1. Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with: - Solvent A: 0.1% Formic acid in Water - Solvent B: Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Method Validation:

  • Inject the unstressed and stressed samples from the forced degradation study.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

  • The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

Data Presentation

The results from the forced degradation study can be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionIncubation Time (h)% Assay of Parent Compound% DegradationNumber of Degradation Products
0.1 M HCl (60°C) 2485.214.82
0.1 M NaOH (60°C) 2478.521.53
3% H₂O₂ (RT) 2465.734.34
Thermal (60°C) 2498.11.91
Photolytic 2492.47.62

Note: The data presented in this table is hypothetical and for illustrative purposes only. Users should generate their own data following the provided protocols.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Solution Instability cluster_causes Potential Causes cluster_solutions Corrective Actions start Solution of Compound Shows Instability (e.g., color change, new HPLC peaks) check_env Review Experimental Conditions: - Solvent - pH - Light Exposure - Air Exposure start->check_env oxidation Oxidation check_env->oxidation Air/Peroxide Exposure photodegradation Photodegradation check_env->photodegradation Light Exposure ph_instability pH Instability check_env->ph_instability Acidic/Basic Conditions sol_oxidation Use Degassed Solvents Work under Inert Atmosphere oxidation->sol_oxidation sol_photo Protect from Light (Amber Vials, Foil) photodegradation->sol_photo sol_ph Buffer Solution to Neutral pH Perform pH Stability Study ph_instability->sol_ph

Caption: Troubleshooting workflow for addressing instability of this compound in solution.

G cluster_pathways Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (pH dependent) cluster_photodegradation Photodegradation parent 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde oxidized_aldehyde Corresponding Carboxylic Acid (Oxidation of Aldehyde) parent->oxidized_aldehyde H₂O₂ / Air oxidized_ring Pyrrolinone Derivatives (Oxidation of Pyrrole Ring) parent->oxidized_ring H₂O₂ / Air hydrolysis_product Potential Ring Opening (under harsh conditions) parent->hydrolysis_product Strong Acid/Base photo_product Dimerization or Rearrangement Products parent->photo_product UV/Vis Light

Caption: Potential degradation pathways for this compound under various stress conditions.

Technical Support Center: Purification of Polar Pyrrole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar pyrrole-3-carbaldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these valuable synthetic intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of polar pyrrole-3-carbaldehydes.

Problem 1: Low Yield After Column Chromatography

Possible Causes:

  • Compound Streaking/Tailing on Silica Gel: The polar nature of pyrrole-3-carbaldehydes can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing the compound to streak down the column and resulting in poor separation and recovery.

  • Compound Instability on Silica Gel: Some pyrrole derivatives can be sensitive to the acidic nature of silica gel and may decompose during chromatography.

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal, leading to either the compound not eluting from the column or eluting too quickly with impurities.

Solutions:

  • Use of a Basic Modifier: To counteract the acidity of silica gel, a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, can be added to the eluent. This helps to reduce tailing and improve the peak shape of the eluting compound.

  • Switching the Stationary Phase: Consider using a different stationary phase that is less acidic. Neutral or basic alumina can be a good alternative for the purification of basic or acid-sensitive compounds.

  • Solvent System Optimization: A gradient elution, where the polarity of the solvent is gradually increased, can be more effective than an isocratic (constant polarity) elution.

Problem 2: Colored Impurities in the Final Product

Possible Causes:

  • Oxidation of the Pyrrole Ring: Pyrroles, particularly those with electron-donating groups, are susceptible to oxidation when exposed to air and light, which can lead to the formation of colored byproducts.

  • Residual Catalysts: If a metal catalyst was used in the synthesis, trace amounts may remain in the product, causing coloration.

Solutions:

  • Charcoal Treatment: Before the final purification step, the crude product can be dissolved in a suitable solvent and treated with a small amount of activated charcoal. The charcoal can adsorb colored impurities. However, be aware that this may also lead to a slight reduction in the overall yield.

  • Work Under an Inert Atmosphere: To minimize oxidation, perform purification steps, especially solvent removal, under an inert atmosphere such as nitrogen or argon.

  • Storage Conditions: Store the purified pyrrole-3-carbaldehyde in a cool, dark place, preferably under an inert atmosphere, to prevent degradation over time.

Problem 3: Difficulty in Inducing Crystallization During Recrystallization

Possible Causes:

  • Solution is Not Saturated: The amount of solvent used may be too high, preventing the solution from becoming saturated upon cooling.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point at that temperature, and requires a nucleation site to initiate crystallization.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for the recrystallization of the specific pyrrole-3-carbaldehyde.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can act as nucleation sites.

    • Seeding: If available, add a single, pure crystal of the compound to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Solvent System Re-evaluation: If crystallization is consistently problematic, a different solvent or a two-solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for silica gel column chromatography of a polar pyrrole-3-carbaldehyde?

A1: A common and effective starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A typical starting ratio could be 9:1 or 4:1 (hexanes:ethyl acetate), with the polarity gradually increased as needed. For very polar compounds, a more polar system like dichloromethane/methanol might be necessary.

Q2: My pyrrole-3-carbaldehyde streaks on the TLC plate. What does this indicate and how can I fix it?

A2: Streaking on a TLC plate is often indicative of strong interactions between your polar compound and the stationary phase (silica gel). This is a good indicator that you will likely face similar issues during column chromatography. To address this, you can add a small amount of triethylamine (e.g., 0.5-1%) to your developing solvent. This will help to neutralize the acidic sites on the silica gel and result in more defined spots.

Q3: Can I use reverse-phase chromatography for purifying polar pyrrole-3-carbaldehydes?

A3: While traditional normal-phase chromatography is more common, reverse-phase chromatography can be a viable option, especially for highly polar or water-soluble pyrrole-3-carbaldehydes. In reverse-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Q4: How can I confirm the purity of my final product?

A4: The purity of your purified pyrrole-3-carbaldehyde should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining purity quantitatively. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and identifying any remaining impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.

Data Presentation

The following tables summarize purification data for various polar pyrrole-3-carbaldehydes, collated from different research articles. This data can serve as a reference for expected outcomes with different purification techniques.

Table 1: Purification of Polar Pyrrole-3-Carbaldehydes by Column Chromatography

CompoundStationary PhaseEluent SystemYield (%)Purity (%)Reference
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehydeSilica GelHexane/Ethyl Acetate80>95 (NMR)[1]
Benzyl 2-phenyl-1H-pyrrole-1-carboxylateSilica GelEthyl Acetate/Hexanes (1/4)35>95 (NMR)[2]
N-Aroyl Pyrrole DerivativeSilica GelChloroform--[3]
Dipyrromethane DerivativeSilica GelPetroleum ether/Ethyl Acetate/Triethylamine (100:10:1)42>95 (NMR)[4]

Table 2: Purification of Polar Pyrrole-3-Carbaldehydes by Recrystallization

CompoundRecrystallization Solvent(s)Yield (%)Purity (%)Reference
Pyrrole-3-carboxaldehydeDiethyl ether-hexane->98 (m.p.)[5]
Pyrrole-2-carboxaldehydePetroleum ether85 (recovery)>99 (m.p.)[6]

Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography

This protocol provides a general procedure for the purification of a polar pyrrole-3-carbaldehyde using flash column chromatography.

  • Slurry Preparation and Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent system (e.g., 9:1 hexanes:ethyl acetate).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude pyrrole-3-carbaldehyde in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample solution onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial solvent system, collecting fractions in test tubes.

    • Gradually increase the polarity of the eluent as needed to elute the desired compound.

  • Fraction Monitoring:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of a solid polar pyrrole-3-carbaldehyde by recrystallization.

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, ethyl acetate, or a mixture of solvents like diethyl ether/hexane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven or air dry them until all the solvent has evaporated.

Mandatory Visualization

Troubleshooting_Workflow start_node Crude Polar Pyrrole-3-carbaldehyde decision_node decision_node start_node->decision_node Purification Method problem_node problem_node solution_node solution_node problem_node_chrom Low Yield / Streaking? decision_node->problem_node_chrom Column Chromatography problem_node_recryst No Crystals Form? decision_node->problem_node_recryst Recrystallization end_node Pure Product problem_node_chrom->end_node No solution_chrom1 Add Basic Modifier (e.g., Et3N) to Eluent problem_node_chrom->solution_chrom1 Yes problem_node_recryst->end_node No solution_recryst1 Induce Nucleation (Scratch/Seed) problem_node_recryst->solution_recryst1 Yes solution_chrom2 Use Alumina Instead of Silica Gel solution_chrom1->solution_chrom2 solution_chrom2->end_node solution_recryst2 Reduce Solvent Volume solution_recryst1->solution_recryst2 solution_recryst2->end_node

Caption: Troubleshooting workflow for purification challenges.

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation step_node step_node input_node Crude Product step_node1 Dissolve in Minimal Solvent input_node->step_node1 output_node Pure Pyrrole-3-carbaldehyde process_node process_node process_node_chrom Column Chromatography (Silica/Alumina) step_node1->process_node_chrom process_node_recryst Recrystallization step_node1->process_node_recryst step_node2 Monitor Fractions (TLC) process_node_chrom->step_node2 process_node_recryst->output_node step_node3 Combine Pure Fractions step_node2->step_node3 step_node4 Solvent Removal step_node3->step_node4 step_node4->output_node

Caption: General experimental workflow for purification.

References

How to remove unreacted starting materials from 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, specifically focusing on the removal of unreacted starting materials such as 3-fluoroaniline and 2,5-hexanedione.

Frequently Asked Questions (FAQs)

Q1: What are the likely starting materials for the synthesis of this compound?

A1: The synthesis of this compound likely proceeds via a Paal-Knorr reaction to form the pyrrole ring, followed by a formylation step. The key starting materials for the pyrrole ring formation are 3-fluoroaniline and 2,5-hexanedione.

Q2: What are the physical properties of the target compound and the potential starting material impurities?

A2: A summary of the known and predicted physical properties is provided in the table below. This data is crucial for developing an effective purification strategy.

Q3: What are the common methods for purifying crude this compound?

A3: The most common and effective purification methods are column chromatography and recrystallization. The choice of method depends on the scale of the reaction and the nature of the impurities.

Q4: Can I use an acid-base extraction to remove unreacted 3-fluoroaniline?

A4: Yes, an acid-base extraction is a highly effective method for removing the basic starting material, 3-fluoroaniline. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the 3-fluoroaniline will be protonated and move into the aqueous layer, while the neutral product remains in the organic layer.

Troubleshooting Purification Issues

Issue Possible Cause Troubleshooting Steps
Product is an oil and will not crystallize. The product may be impure, or the chosen solvent system is not appropriate for crystallization.- First, attempt to remove highly polar impurities by washing a solution of the crude product with water. - If the product is still an oil, column chromatography is the recommended next step to achieve higher purity. - After chromatography, attempt recrystallization again with the purified material using various solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
Column chromatography yields poor separation. The chosen eluent system may not be optimal for separating the product from the impurities. The column may have been overloaded.- Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A good starting point is a mixture of hexane and ethyl acetate. Adjust the polarity to achieve good separation of spots. - Ensure the column is not overloaded with the crude material. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
The product co-elutes with one of the starting materials during column chromatography. The polarity of the product and the impurity are very similar in the chosen eluent system.- Try a different solvent system for elution. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol. - If co-elution persists, consider an alternative purification technique, such as recrystallization or preparative HPLC.
Low recovery of the product after purification. The product may be partially soluble in the washing solutions or the recrystallization mother liquor. The product may have degraded on the silica gel column.- Minimize the volume of solvent used for washing and recrystallization. - Cool the recrystallization mixture thoroughly to maximize crystal precipitation. - To minimize degradation on silica gel, you can deactivate the silica by adding a small amount of a non-polar solvent and then evaporating it before packing the column, or by using a less acidic stationary phase like alumina.

Data Presentation

Table 1: Physical Properties of Target Compound and Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C13H12FNO217.24[1]Predicted: 370.6 ± 32.0Likely a solid at room temperature
3-FluoroanilineC6H6FN111.12186-2
2,5-HexanedioneC6H10O2114.14191-5.5

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pack the glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a low polarity solvent mixture, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the compounds. A patent for a similar compound suggests a 2:1 v/v mixture of n-hexane and ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying the target compound by recrystallization, assuming it is a solid at room temperature.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add water to the hot ethanol solution until it becomes slightly cloudy. Reheat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Materials Starting Materials: 3-Fluoroaniline & 2,5-Hexanedione Reaction Paal-Knorr Cyclization & Formylation Starting_Materials->Reaction Crude_Product Crude Product: Target Compound & Unreacted Starting Materials Reaction->Crude_Product Acid_Wash Aqueous Acid Wash (e.g., 1M HCl) Crude_Product->Acid_Wash Removes 3-Fluoroaniline Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate) Acid_Wash->Column_Chromatography Removes 2,5-Hexanedione & other impurities Recrystallization Recrystallization (e.g., Ethanol/Water) Column_Chromatography->Recrystallization Further Purification Pure_Product Pure Product: 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Purification workflow for this compound.

References

By-product identification in the synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers involved in the synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The content addresses common issues, particularly by-product identification and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic strategy for this compound?

A1: A widely adopted and efficient method involves a two-step sequence:

  • Paal-Knorr Pyrrole Synthesis: This step involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (3-fluoroaniline) to form the pyrrole ring, yielding the intermediate 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole.[1][2][3][4] This reaction is typically catalyzed by an acid.

  • Vilsmeier-Haack Formylation: The aldehyde group is introduced onto the pre-formed pyrrole ring using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6][7]

Q2: What are the primary by-products to expect during the Paal-Knorr synthesis (Step 1)?

A2: During the formation of the pyrrole ring, several by-products can arise:

  • Unreacted Starting Materials: Residual hexane-2,5-dione and 3-fluoroaniline may be present if the reaction does not go to completion.

  • Hemiaminal Intermediate: Incomplete dehydration of the cyclized intermediate can leave a 2,5-dihydroxytetrahydropyrrole derivative.[1]

  • Furan Derivative: If the reaction is run under strongly acidic conditions (e.g., pH < 3), the 1,4-dicarbonyl compound can self-condense to form 2,5-dimethylfuran as a significant by-product.[2]

  • Oxidation Products: The starting amine or the pyrrole product can be susceptible to oxidation, leading to colored impurities.

Q3: What potential by-products are associated with the Vilsmeier-Haack formylation (Step 2)?

A3: The introduction of the aldehyde group can lead to several impurities:

  • Unreacted Pyrrole: Incomplete formylation will result in the presence of the starting material, 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole.

  • Positional Isomer: While formylation is electronically directed to the 3-position (beta to the nitrogen), a small amount of the 4-carbaldehyde isomer may form. The ratio is influenced by both steric and electronic factors.[8]

  • Hydrolysis of Iminium Salt: The reaction proceeds via an iminium salt intermediate.[7] If the aqueous workup is not performed correctly, this intermediate can hydrolyze back to the starting pyrrole, reducing the overall yield.

  • By-products from Reagent Decomposition: The Vilsmeier reagent can decompose, especially if moisture is present, leading to various minor impurities.

Q4: How can I analytically distinguish between the desired 3-carbaldehyde product and the isomeric 4-carbaldehyde by-product?

A4: ¹H NMR spectroscopy is the most effective tool for this differentiation. The single proton on the pyrrole ring will have a distinct chemical shift and coupling pattern depending on its position relative to the aldehyde and methyl groups. For the desired 3-carbaldehyde, the remaining C4-proton will appear as a singlet. For the 4-carbaldehyde isomer, the C3-proton would also likely be a singlet but in a different chemical environment. 2D NMR techniques like NOESY can also be used to establish through-space correlations between the aldehyde proton and the adjacent methyl group at the 2-position, confirming the 3-carbaldehyde structure.

Troubleshooting Guides

Problem 1: The yield of the Paal-Knorr reaction is low, and analysis shows significant amounts of unreacted 3-fluoroaniline and hexane-2,5-dione.

  • Possible Cause: The reaction conditions (temperature, time, catalyst concentration) may be suboptimal. The reaction is an equilibrium process, and insufficient water removal can hinder product formation.

  • Suggested Solution:

    • Increase Temperature: Gently refluxing the reaction mixture can drive the condensation forward.

    • Use a Dean-Stark Trap: If the solvent is appropriate (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, shifting the equilibrium toward the product.

    • Optimize Catalyst: Ensure an appropriate amount of a weak acid catalyst, like acetic acid, is used.[2] Too strong an acid can promote side reactions.

    • Increase Reaction Time: Extend the reaction time and monitor progress by TLC or GC-MS.

Problem 2: My crude product from the Paal-Knorr reaction is contaminated with a significant amount of 2,5-dimethylfuran.

  • Possible Cause: The reaction medium is too acidic. Strongly acidic conditions (pH < 3) favor the acid-catalyzed self-condensation and cyclization of hexane-2,5-dione into a furan.[2]

  • Suggested Solution:

    • Adjust pH: Conduct the reaction under neutral or weakly acidic conditions. Using a mild acid like acetic acid is often sufficient to catalyze the reaction without promoting furan formation.[2]

    • Buffer the Reaction: Consider using a buffer system to maintain the optimal pH range throughout the reaction.

Problem 3: The Vilsmeier-Haack formylation is sluggish, and a large amount of the starting 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole remains.

  • Possible Cause: The Vilsmeier reagent may not have formed efficiently, or its reactivity is insufficient under the current conditions.

  • Suggested Solution:

    • Check Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and DMF are anhydrous and of high purity. Moisture will rapidly quench the Vilsmeier reagent.

    • Reagent Stoichiometry: Use a slight excess (e.g., 1.2-1.5 equivalents) of the Vilsmeier reagent to ensure the reaction goes to completion.

    • Temperature Control: The formation of the Vilsmeier reagent is typically done at low temperatures (0 °C), after which the pyrrole is added and the reaction is allowed to warm to room temperature or is gently heated to drive the reaction.[5] Experiment with a modest increase in the final reaction temperature (e.g., 40-60 °C).

Problem 4: My final product contains an isomeric impurity that I suspect is the 4-carbaldehyde.

  • Possible Cause: The regioselectivity of the Vilsmeier-Haack reaction is high but not always absolute. Steric hindrance or specific electronic effects from the 1-substituent can influence the position of formylation.[8]

  • Suggested Solution:

    • Lower Reaction Temperature: Running the reaction at a lower temperature may enhance the kinetic selectivity for the electronically favored 3-position.

    • Chromatographic Purification: The two isomers should have different polarities. Careful column chromatography on silica gel should allow for their separation. Use a shallow gradient of a solvent system like ethyl acetate/hexane to improve resolution.

Data Presentation

Table 1: Effect of Catalyst on Paal-Knorr Synthesis Yield and By-product Formation

Catalyst (0.1 eq)Temperature (°C)Time (h)Product Yield (%)Unreacted Amine (%)Furan By-product (%)
Acetic Acid1104855< 2
p-TsOH110478615
No Catalyst110123550< 1
Lewis Acid (ZnCl₂)8068283

Table 2: Spectroscopic Data for Product and Key Reactants/By-products

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)Mass Spec (m/z) [M]⁺
Product: this compound9.8 (s, 1H, -CHO), 7.5-7.1 (m, 4H, Ar-H), 6.5 (s, 1H, Pyrrole-H), 2.3 (s, 3H, Me), 2.2 (s, 3H, Me)217.09
Isomer: 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-4-carbaldehyde9.7 (s, 1H, -CHO), 7.5-7.1 (m, 4H, Ar-H), 6.8 (s, 1H, Pyrrole-H), 2.4 (s, 6H, 2xMe)217.09
Intermediate: 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole7.4-7.0 (m, 4H, Ar-H), 5.9 (s, 2H, Pyrrole-H), 2.1 (s, 6H, 2xMe)189.09
By-product: 2,5-dimethylfuran5.8 (s, 2H, Furan-H), 2.2 (s, 6H, 2xMe)96.06

Experimental Protocols

Protocol 1: Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (Paal-Knorr)

  • To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione (1.0 eq), 3-fluoroaniline (1.05 eq), and glacial acetic acid (0.2 eq) in toluene (3 mL per mmol of dione).

  • Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours. Monitor the reaction progress using TLC (e.g., 20% ethyl acetate in hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure pyrrole intermediate.

Protocol 2: Synthesis of this compound (Vilsmeier-Haack)

  • In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature between 0-5 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.[5]

  • Dissolve 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the reagent mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction may require gentle heating (40 °C) for completion, which should be monitored by TLC.

  • Once complete, pour the reaction mixture slowly into a beaker of crushed ice containing sodium acetate (5-6 eq).[5]

  • Stir vigorously for 30-60 minutes until the intermediate iminium salt has fully hydrolyzed.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography on silica gel.

Visualization

Byproduct_Troubleshooting_Workflow start Unexpected Result in Final Product Analysis (e.g., low yield, impurity) identify Identify By-product(s) (NMR, GC-MS) start->identify bp1 Unreacted Starting Materials identify->bp1 Paal-Knorr or Vilsmeier Incomplete bp2 Furan By-product (from Step 1) identify->bp2 bp3 Unreacted Pyrrole Intermediate (from Step 2) identify->bp3 bp4 Isomeric Product (4-carbaldehyde) identify->bp4 sol1 Optimize Reaction: - Increase Temp/Time - Remove H₂O (Dean-Stark) - Check Catalyst bp1->sol1 sol2 Adjust pH: - Use weak acid (AcOH) - Avoid strong acids - Buffer reaction bp2->sol2 sol3 Optimize Formylation: - Use anhydrous reagents - Increase Vilsmeier reagent eq. - Increase temperature bp3->sol3 sol4 Improve Selectivity: - Lower reaction temp. - Purify via chromatography bp4->sol4

References

Validation & Comparative

Purity Analysis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of novel chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive overview of the purity analysis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a fluorinated heterocyclic aldehyde with potential applications in medicinal chemistry and materials science, using High-Performance Liquid Chromatography (HPLC).[1] While a specific validated HPLC method for this compound is not publicly available, this guide outlines a robust starting method based on the analysis of structurally similar compounds, such as 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde, a key intermediate in the synthesis of Vonoprazan.[2]

This guide will compare key HPLC parameters and discuss alternative analytical techniques, providing a framework for method development and validation. The information presented here is intended to serve as a practical resource for establishing a reliable quality control process for this compound.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[2] However, other methods can be used for structural confirmation and identification of impurities.

A comparative summary of suitable analytical techniques is presented below:

Technique Primary Use Strengths Limitations
HPLC (UV-Vis) Purity determination and quantification of impurities.High resolution, sensitivity, and reproducibility.Requires reference standards for impurity identification.
LC-MS Identification of unknown impurities and byproducts.Provides molecular weight information for structural elucidation.More complex and expensive than HPLC-UV.
GC-MS Analysis of volatile impurities.Excellent for identifying residual solvents and volatile byproducts.Not suitable for non-volatile or thermally unstable compounds.
NMR Spectroscopy Structural elucidation and confirmation of the main component and impurities.Provides detailed structural information.Lower sensitivity compared to HPLC for quantitative analysis of minor impurities.

Recommended HPLC Method for Purity Analysis

Based on methods developed for similar pyrrole derivatives, a reversed-phase HPLC (RP-HPLC) method is recommended for the purity analysis of this compound.[3][4] The following table summarizes the proposed starting parameters.

Parameter Recommended Condition Justification & Comparison of Alternatives
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18 columns are versatile for separating a wide range of non-polar to moderately polar compounds. C8 columns could be an alternative for faster elution if the compound is highly retained.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. An isocratic elution might be sufficient if all impurities have similar retention times. Formic acid can be used as an alternative to phosphoric acid.[5]
Gradient 0-2 min: 35% B2-12 min: 35-80% B12-15 min: 80% B15-16 min: 80-35% B16-20 min: 35% BThis gradient should provide good separation of the main peak from potential impurities. The gradient can be optimized to improve the resolution of specific impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[4]
Detection Wavelength 220 - 340 nm (Diode Array Detector)A Diode Array Detector (DAD) allows for the monitoring of multiple wavelengths to ensure all impurities are detected. The optimal wavelength can be determined from the UV spectrum of the main compound.[5]
Injection Volume 10 µLThis is a typical injection volume; it can be adjusted based on the sample concentration and detector sensitivity.

Experimental Protocol

This section details the step-by-step procedure for performing the HPLC purity analysis.

1. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is recommended.

  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

2. Chromatographic Procedure

  • Set up the HPLC system with the parameters outlined in the table above.

  • Equilibrate the column with the initial mobile phase composition (35% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution to analyze its purity.

3. Data Analysis

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.

  • The percentage purity is calculated as follows:

  • For accurate quantification of impurities, a reference standard for each impurity is required.

Potential Impurities

During the synthesis of this compound, several impurities may arise from starting materials, intermediates, or side reactions.[6] Based on the synthesis of similar compounds, potential impurities could include:

  • Starting materials: Unreacted 3-fluoroaniline and 2,5-hexanedione.

  • Intermediates: Incomplete formylation products.

  • Byproducts: Products of side reactions, such as over-formylation or polymerization.

  • Defluorinated impurities: Loss of the fluorine atom from the phenyl ring can be a concern in similar syntheses.[2]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase system_setup HPLC System Setup prep_mobile_phase->system_setup prep_standard Prepare Standard Solution injection Inject Blank, Standard, & Sample prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection equilibration Column Equilibration system_setup->equilibration equilibration->injection integration Peak Integration injection->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for the purity analysis of this compound by HPLC.

This guide provides a robust starting point for the purity analysis of this compound. Method optimization and validation are crucial next steps to ensure the accuracy and reliability of the results for its intended application.

References

Comparative Analysis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and Alternative Heterocyclic Aldehydes by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative characterization of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and structurally related heterocyclic aldehydes using mass spectrometry. The data presented herein is intended to facilitate the identification and characterization of these compounds in complex matrices.

Introduction

This compound is a substituted pyrrole derivative of interest in medicinal chemistry and materials science. Accurate characterization of this and similar molecules is crucial for quality control, metabolism studies, and understanding structure-activity relationships. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is a primary technique for determining the elemental composition and structural features of such compounds.[1] This guide compares the expected mass spectral characteristics of the title compound with other relevant pyrrole-based aldehydes.

Predicted Mass Spectrometry Data

While specific experimental mass spectrometry data for this compound is not widely available in public databases, its behavior can be predicted based on the known fragmentation patterns of aldehydes and N-aryl pyrroles.[2] The molecular formula is C₁₃H₁₂FNO, with a monoisotopic mass of 217.0903 g/mol .

Table 1: Comparison of High-Resolution Mass Spectrometry Data

ParameterThis compound5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde[3]1-Phenyl-2,5-dimethyl-1H-pyrrole
Molecular Formula C₁₃H₁₂FNOC₁₁H₈FNOC₁₂H₁₃N
Theoretical Exact Mass (M) 217.0903 u189.0590 u171.1048 u
Expected [M+H]⁺ Ion 218.0976 u190.0663 u172.1121 u
Key Predicted Fragments (m/z) 216.0827 ([M-H]⁺), 188.0877 ([M-CHO]⁺), 122.0971 ([C₈H₁₂N]⁺), 95.0342 ([C₆H₄F]⁺)188.0511 ([M-H]⁺), 160.0562 ([M-CHO]⁺)156.0813 ([M-CH₃]⁺), 77.0391 ([C₆H₅]⁺)
Ionization Mode ESI (+)ESI (+)EI

Experimental Protocols

The following is a general protocol for the analysis of pyrrole derivatives by mass spectrometry, adaptable for the specific compounds in this guide.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • For high-resolution analysis, prepare a dilute solution (e.g., 1-10 µg/mL) by serial dilution.

2. Mass Spectrometry Analysis (ESI-Q-TOF):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for these types of compounds.[1]

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) instrument allows for high-resolution mass measurements.

  • MS Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): For fragmentation analysis, select the protonated molecule ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.

Predicted Fragmentation Pathway

The fragmentation of this compound in positive ion mode is expected to follow several key pathways. The primary fragmentation events would likely involve the loss of the formyl group and cleavage of the bond between the phenyl ring and the pyrrole nitrogen.

fragmentation_pathway M [M+H]⁺ m/z = 218.0976 F1 [M-H]⁺ m/z = 216.0827 M->F1 - H₂ F2 [M-CHO]⁺ m/z = 188.0877 M->F2 - CO F3 [C₈H₁₂N]⁺ m/z = 122.0971 F2->F3 - C₆H₄F F4 [C₆H₄F]⁺ m/z = 95.0342 F2->F4 - C₇H₈N

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparative Discussion

The mass spectral behavior of this compound can be compared with its structural analogs to highlight key identifying features.

  • Effect of N-Aryl Substitution: The presence and nature of the N-aryl group significantly influence fragmentation. In the title compound, cleavage of the N-phenyl bond leads to characteristic ions. In contrast, an unsubstituted pyrrole like 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde would not exhibit this fragmentation but would show losses from the pyrrole ring itself.

  • Role of the Aldehyde Group: The carbaldehyde moiety provides a predictable fragmentation pattern, primarily the loss of a formyl radical (CHO) or a neutral carbon monoxide (CO) molecule after protonation, leading to a significant peak at [M-29]⁺ or [M-28]⁺, respectively.[2] This is a common feature across all the aldehyde-containing comparators.

  • Influence of Methyl Groups: The 2,5-dimethyl substitution on the pyrrole ring in the title compound provides stability and can lead to fragmentation pathways involving the loss of methyl radicals, although this is often less favorable than the loss of the larger aldehyde or phenyl groups.

Conclusion

The characterization of this compound by mass spectrometry can be effectively achieved through high-resolution techniques. By comparing its predicted fragmentation pattern with that of related heterocyclic aldehydes, specific structural features can be confirmed. The provided protocols and data serve as a valuable resource for researchers in the fields of analytical chemistry and drug development for the identification and structural elucidation of novel pyrrole derivatives. Mass spectrometry, when combined with other analytical methods like NMR, provides a comprehensive characterization of these important molecules.[1]

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation P1 Dissolve Compound (1 mg/mL in MeCN) P2 Dilute to Working Concentration (1-10 µg/mL) P1->P2 A1 Direct Infusion via ESI Source (Positive Ion Mode) P2->A1 A2 Full Scan MS on Q-TOF (m/z 50-500) A1->A2 A3 Select [M+H]⁺ for MS/MS A2->A3 A4 Collision-Induced Dissociation (CID) A3->A4 D1 Determine Accurate Mass and Elemental Composition A4->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Compare with Alternatives D2->D3

Caption: General workflow for mass spectrometric analysis of pyrrole derivatives.

References

A Comparative Guide to the Synthesis of Substituted Pyrrole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, and its C-3 functionalization, particularly to form pyrrole-3-carbaldehydes, provides a key entry point for the synthesis of a diverse range of biologically active molecules. The selection of an appropriate synthetic route to these valuable building blocks is crucial for the efficiency and success of a drug discovery program. This guide provides an objective comparison of prominent synthetic strategies for substituted pyrrole-3-carbaldehydes, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Synthesis Routes

Synthesis RouteGeneral ApproachKey AdvantagesKey LimitationsTypical Yields
Vilsmeier-Haack Formylation Electrophilic formylation of a pre-formed pyrrole ring.Well-established, uses readily available reagents.Often poor regioselectivity, favoring the 2-position. Requires N-substitution with bulky groups or specialized reagents for 3-selectivity.Variable (highly dependent on substrate and conditions)
Multicomponent Reactions (MCRs) One-pot synthesis from simple acyclic precursors.High efficiency, atom economy, and rapid access to complex molecules. Good yields.Can have a limited substrate scope. Optimization of reaction conditions may be required.Moderate to Good (50-80%)[1]
Piloty-Robinson Pyrrole Synthesis Acid-catalyzed cyclization and rearrangement of ketone azines.Access to 3,4-disubstituted pyrroles.Not a direct route to 3-carbaldehydes. Requires specific azine starting materials.[2][3]Moderate to Good (for pyrrole core)[2]

In-Depth Analysis of Synthesis Routes

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[4][5] The reaction typically employs phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.

Challenges in Regioselectivity:

Standard Vilsmeier-Haack conditions on N-unsubstituted or N-alkyl pyrroles predominantly yield the 2-formylpyrrole isomer due to the higher electron density at the C2 position.[5][6] To achieve formylation at the C3 position, strategies to sterically hinder the C2 and C5 positions are necessary.

Strategies for 3-Formylation:

  • N-Substitution with Bulky Groups: The introduction of a sterically demanding group on the pyrrole nitrogen, such as triisopropylsilyl (TIPS) or trityl, can effectively block the α-positions, directing the Vilsmeier reagent to the β-position. The protecting group can be subsequently removed.[6]

  • Sterically Crowded Formamides: Utilizing bulky formamides in place of DMF can also favor the formation of the 3-isomer.[6]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-(Triisopropylsilyl)pyrrole

  • To a solution of 1-(triisopropylsilyl)pyrrole in dichloromethane (DCM) at 0 °C, add the Vilsmeier reagent (prepared from oxalyl chloride and DMF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by pouring it into an ice-cold aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(triisopropylsilyl)pyrrole-3-carbaldehyde.

  • Deprotection of the silyl group can be achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step. A notable MCR for the synthesis of N-arylpyrrole-3-carbaldehydes involves a one-pot, three-component reaction.[1][7]

This strategy typically involves the reaction of an aniline, an aldehyde, and succinaldehyde in the presence of a catalyst, followed by an oxidative aromatization step.[1]

Key Features:

  • Efficiency: Combines multiple synthetic steps into a single operation, saving time and resources.

  • Diversity: Allows for the rapid generation of a library of substituted pyrroles by varying the starting materials.

  • Mild Conditions: Often proceeds under mild reaction conditions.

Experimental Protocol: One-Pot Synthesis of N-Arylpyrrole-3-carbaldehydes [1]

  • To a solution of an aromatic amine and an aldehyde in a suitable solvent (e.g., DMSO), add L-proline as a catalyst.

  • Add succinaldehyde to the reaction mixture and stir at room temperature for the specified time (e.g., 24 hours).

  • Add an oxidizing agent, such as 2-iodoxybenzoic acid (IBX), to the mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired N-arylpyrrole-3-carbaldehyde.

Piloty-Robinson Pyrrole Synthesis

The Piloty-Robinson synthesis is a classic method for preparing pyrroles from the acid-catalyzed reaction of azines derived from enolizable ketones or aldehydes.[3][8][9] While it is a powerful tool for accessing 3,4-disubstituted pyrroles, it is not a direct or general route to pyrrole-3-carbaldehydes.[2] The synthesis of the requisite azine and the subsequent cyclization conditions can limit its applicability for generating the target carbaldehydes with diverse substitution patterns.

Logical Workflow of Synthesis Strategies

Synthesis_Comparison cluster_start Starting Material cluster_vilsmeier Vilsmeier-Haack Formylation cluster_mcr Multicomponent Reaction cluster_piloty Piloty-Robinson Synthesis start Simple Precursors pyrrole Substituted Pyrrole start->pyrrole Pyrrole Synthesis aniline Aniline start->aniline aldehyde Aldehyde start->aldehyde succinaldehyde Succinaldehyde start->succinaldehyde ketone Ketone/Aldehyde start->ketone hydrazine Hydrazine start->hydrazine formylation Electrophilic Formylation pyrrole->formylation vh_reagent Vilsmeier Reagent (POCl3, DMF) vh_reagent->formylation product_vh Pyrrole-3-carbaldehyde (Regioisomeric Mixture) formylation->product_vh mcr One-Pot Reaction (e.g., Proline-catalyzed) aniline->mcr aldehyde->mcr succinaldehyde->mcr product_mcr N-Arylpyrrole-3-carbaldehyde mcr->product_mcr azine Azine Formation ketone->azine hydrazine->azine cyclization Acid-Catalyzed Cyclization azine->cyclization product_pr 3,4-Disubstituted Pyrrole cyclization->product_pr

Caption: Comparative workflow of major synthesis routes to substituted pyrroles.

Conclusion

The choice of synthetic route for a substituted pyrrole-3-carbaldehyde is highly dependent on the desired substitution pattern, scalability, and the availability of starting materials.

  • The Vilsmeier-Haack reaction remains a viable option, particularly when a specific N-substituted pyrrole is readily available and strategies for controlling regioselectivity can be implemented.

  • Multicomponent reactions offer a modern, efficient, and versatile approach for the rapid synthesis of N-arylpyrrole-3-carbaldehydes from simple starting materials. This method is particularly well-suited for the generation of compound libraries for drug discovery.

  • The Piloty-Robinson synthesis is a valuable method for accessing 3,4-disubstituted pyrroles but is less direct for the primary synthesis of pyrrole-3-carbaldehydes.

For drug development professionals, the efficiency and convergency of multicomponent reactions often make them the preferred choice for lead generation and optimization. However, for specific, large-scale syntheses, the classical Vilsmeier-Haack approach on a carefully designed substrate may still be advantageous. Careful consideration of the pros and cons of each method, as outlined in this guide, will enable researchers to make an informed decision for their specific synthetic challenge.

References

A Comparative Analysis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and its Non-Fluorinated Analogs in Biological Assays: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study detailing the biological activities of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and its non-fluorinated counterpart, 1-phenyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, in the same biological assays is not currently available in the public domain. Extensive searches of scientific literature and databases did not yield any publications that have performed a head-to-head evaluation of these specific compounds.

Therefore, it is not possible to provide a quantitative comparison of their performance with supporting experimental data as requested. The absence of such studies prevents the creation of detailed data tables and specific experimental protocols for a direct comparative analysis.

While specific data is lacking, this guide will provide a broader context on the potential biological significance of these compounds based on the known activities of structurally related pyrrole derivatives and the general impact of fluorination in medicinal chemistry.

General Biological Activities of N-Aryl-2,5-dimethyl-1H-pyrrole Derivatives

The N-aryl-2,5-dimethyl-1H-pyrrole scaffold is a recognized pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. Research has demonstrated that compounds with this core structure can possess:

  • Anticancer Activity: Various substituted N-arylpyrrole derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The pyrrole ring is a key component of several approved anticancer drugs.

  • Antimicrobial Activity: This class of compounds has shown promise as antibacterial and antifungal agents. The N-aryl substituent can be modified to optimize the antimicrobial spectrum and potency.

  • Anti-inflammatory Activity: Some pyrrole derivatives have demonstrated anti-inflammatory properties, suggesting their potential for treating inflammatory disorders.

The specific biological activity and potency of these compounds are highly dependent on the nature and position of substituents on the N-aryl ring.

The Role of Fluorine in Modulating Biological Activity

The introduction of a fluorine atom into a biologically active molecule is a common strategy in medicinal chemistry to enhance its properties. The substitution of a hydrogen atom with a fluorine atom can lead to significant changes in:

  • Potency: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets such as enzymes and receptors. This can result in increased biological activity.

  • Metabolic Stability: The carbon-fluorine bond is very strong and stable. Replacing a metabolically labile C-H bond with a C-F bond can block metabolic pathways, leading to a longer half-life and improved pharmacokinetic profile of the drug.

  • Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. This can have a profound impact on the overall bioavailability of the compound.

  • Binding Affinity and Selectivity: The presence of fluorine can influence the conformation of a molecule, which may lead to a more favorable binding to its target and potentially increase selectivity for the desired target over off-targets.

Hypothetical Comparison and Future Directions

In the absence of direct experimental data, we can hypothesize on the potential differences between this compound and its non-fluorinated analog. The presence of the fluorine atom at the meta-position of the phenyl ring in the fluorinated compound could:

  • Enhance Biological Potency: The electron-withdrawing nature of fluorine could modulate the electronic distribution of the entire molecule, potentially leading to improved binding to a biological target.

  • Alter Metabolic Profile: The C-F bond would likely be resistant to metabolic cleavage, potentially leading to a different metabolic fate and a longer duration of action compared to the non-fluorinated analog.

  • Modify Physical Properties: The fluorinated compound would be expected to have a higher lipophilicity, which could influence its solubility and permeability across biological membranes.

To validate these hypotheses, direct comparative studies are essential. Researchers are encouraged to synthesize both compounds and evaluate them in a panel of relevant biological assays, such as:

  • Cytotoxicity assays against a panel of cancer cell lines to compare their anticancer potential.

  • Antimicrobial susceptibility testing against various bacterial and fungal strains.

  • Enzyme inhibition assays for specific targets relevant to the pyrrole scaffold.

  • In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to compare their metabolic stability and permeability.

Such studies would provide the necessary quantitative data to construct a comprehensive comparison guide and would be a valuable contribution to the field of medicinal chemistry.

Experimental Workflow for a Comparative Study

Should such a comparative study be undertaken, a logical experimental workflow would be as follows:

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison cluster_3 Publication Synthesis_F Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Characterization Structural Characterization (NMR, MS, etc.) Synthesis_F->Characterization Synthesis_NF Synthesis of 1-phenyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Synthesis_NF->Characterization Anticancer Anticancer Assays (e.g., MTT on various cell lines) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays (Target-specific) Characterization->Enzyme Data_Table Quantitative Data Tabulation (IC50, MIC values) Anticancer->Data_Table Antimicrobial->Data_Table Enzyme->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Table->SAR_Analysis Guide Publish Comparison Guide SAR_Analysis->Guide

Caption: Proposed workflow for a comparative biological evaluation.

A Comparative Guide to the Reactivity of 2-Formylpyrroles and 3-Formylpyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylpyrroles are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials, including porphyrins and dipyrromethene dyes. The strategic placement of the formyl group at either the C2 (alpha) or C3 (beta) position of the pyrrole ring imparts distinct and predictable differences in chemical reactivity. Understanding these differences is crucial for designing efficient synthetic routes and predicting the behavior of these molecules in complex chemical environments.

This guide provides an objective comparison of the reactivity of 2-formylpyrroles versus 3-formylpyrroles, supported by established chemical principles and experimental data. We will explore their behavior in two fundamental reaction classes: nucleophilic addition at the carbonyl center and electrophilic substitution on the pyrrole ring.

Core Reactivity Principles: An Overview

The differential reactivity of 2- and 3-formylpyrroles is governed by the electronic interplay between the electron-rich pyrrole ring and the electron-withdrawing formyl group.

  • Reactivity of the Carbonyl Group (Nucleophilic Addition): The carbonyl carbon of 3-formylpyrrole is significantly more electrophilic and thus more reactive towards nucleophiles than that of 2-formylpyrrole. This is due to the direct resonance delocalization of the nitrogen lone pair to the carbonyl oxygen in the 2-isomer, which reduces the partial positive charge on the carbonyl carbon. This direct conjugation is absent in the 3-isomer, resulting in a more electron-deficient and reactive aldehyde.

  • Reactivity of the Pyrrole Ring (Electrophilic Substitution): The pyrrole ring is inherently more susceptible to electrophilic attack at the C2 (α) position than the C3 (β) position, due to the greater stabilization of the cationic intermediate (arenium ion) formed during α-attack.[1][2] The formyl group is deactivating, withdrawing electron density from the ring. Consequently, electrophilic substitution on the ring of 3-formylpyrrole (at the vacant and more activated C2/C5 positions) is generally more facile than on the ring of 2-formylpyrrole (at the less activated C4/C5 positions).

Data Presentation: Comparative Reactivity

The following table summarizes the expected and observed reactivity of 2- and 3-formylpyrroles in key organic reactions. Direct side-by-side comparative studies are limited in the literature; therefore, the reactivity is inferred from established electronic principles and individual reaction reports.

Reaction TypeSubstrateGeneral ConditionsExpected Outcome & Reactivity Observation
Nucleophilic Addition
Wittig Reaction2-FormylpyrrolePh₃P=CHR, Strong Base (e.g., n-BuLi)Slower reaction, may require harsher conditions. The reduced electrophilicity of the carbonyl slows the initial nucleophilic attack.[3][4]
3-FormylpyrrolePh₃P=CHR, Strong Base (e.g., n-BuLi)Faster reaction, proceeds under milder conditions. The higher electrophilicity of the carbonyl facilitates rapid reaction with the ylide.
Knoevenagel Condensation2-FormylpyrroleActive Methylene Compound (e.g., Malononitrile), Base CatalystSlower condensation. The initial nucleophilic addition step is rate-limiting due to the less reactive carbonyl.[5][6][7]
3-FormylpyrroleActive Methylene Compound (e.g., Malononitrile), Base CatalystFaster condensation. The more electrophilic aldehyde readily undergoes addition with the enolate of the active methylene compound.[8][9]
Reduction with NaBH₄2-FormylpyrroleNaBH₄, Alcohol Solvent (e.g., MeOH)Slower reduction. The electron-rich carbonyl is less susceptible to hydride attack.
3-FormylpyrroleNaBH₄, Alcohol Solvent (e.g., MeOH)Faster reduction. The more electron-poor carbonyl is readily reduced by mild hydride reagents.[10]
Electrophilic Aromatic Substitution
Vilsmeier-Haack Formylation (on N-substituted pyrrole)N-Substituted PyrrolePOCl₃, DMFPredominantly yields the 2-formylpyrrole isomer due to the higher intrinsic reactivity of the α-position.[11][12]
N-Substituted Pyrrole with bulky N-group (e.g., N-triisopropylsilyl)POCl₃, DMF or Bulky FormamidePredominantly yields the 3-formylpyrrole isomer. Steric hindrance blocks the more reactive C2/C5 positions, forcing reaction at C3/C4.[13]
Further Ring Substitution2-FormylpyrroleElectrophile (e.g., Br₂, HNO₃)Substitution is difficult and occurs at C4 or C5. The ring is strongly deactivated by the 2-formyl group.
3-FormylpyrroleElectrophile (e.g., Br₂, HNO₃)Substitution is more facile and occurs at the more activated C2 or C5 positions.

Mandatory Visualization

Electronic Effects on Carbonyl Reactivity

The difference in reactivity towards nucleophiles is best explained by the resonance contributors of each isomer.

Caption: Electronic differences between 2- and 3-formylpyrrole.

Regioselectivity in Pyrrole Formylation

The synthesis of formylpyrroles via electrophilic substitution highlights the inherent reactivity differences of the pyrrole ring positions.

G cluster_paths Reaction Pathways reactant reactant reagent reagent intermediate intermediate product product Pyr N-Substituted Pyrrole Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Attack Electrophilic Attack Vilsmeier->Attack C2_Attack Attack at C2 (More Stable Intermediate) Attack->C2_Attack Path A C3_Attack Attack at C3 (Less Stable Intermediate) Attack->C3_Attack Path B Prod_2_Formyl 2-Formylpyrrole (Major Product) C2_Attack->Prod_2_Formyl Preferred Prod_3_Formyl 3-Formylpyrrole (Major Product) Unhindered_N Unhindered N-substituent (e.g., -CH₃) C3_Attack->Prod_3_Formyl Sterically Directed Hindered_N Bulky N-substituent (e.g., -Si(iPr)₃)

Caption: Logical workflow for the Vilsmeier-Haack formylation of pyrroles.

Experimental Protocols

Protocol 1: Synthesis of 3-Formylpyrrole via Sterically Directed Vilsmeier-Haack Formylation

This protocol is adapted from methodologies that utilize steric hindrance to favor β-formylation over the electronically preferred α-formylation.[13] It demonstrates the principle of overcoming the inherent C2 reactivity of the pyrrole ring.

Objective: To synthesize 1-(2,6-dimethylphenyl)pyrrole-3-carbaldehyde by directing formylation to the C3 position.

Materials:

  • 1-(2,6-dimethylphenyl)pyrrole

  • N,N-Diphenylformamide (DPF) or N,N-Diisopropylformamide

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • 50% aqueous Potassium Hydroxide (KOH)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-(2,6-dimethylphenyl)pyrrole (1.0 eq).

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the pyrrole, followed by the formylating agent, N,N-diphenylformamide (1.05 eq).

  • Vilsmeier Reagent Formation: Cool the stirred mixture in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃, 1.05 eq) dropwise via syringe. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 83 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding it to a vigorously stirred solution of 50% aqueous KOH, pre-cooled in an ice bath. Caution: Quenching is highly exothermic.

  • Extraction: Vigorously stir the biphasic mixture for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to isolate the 1-(2,6-dimethylphenyl)pyrrole-3-carbaldehyde, which will be the major product, separating it from the minor 2-formyl isomer.

Expected Result: The use of a sterically demanding N-substituent (2,6-dimethylphenyl) and a bulky formamide directs the electrophilic attack to the C3 position, yielding the 3-formylpyrrole as the major product with a high regioselectivity (e.g., >90:10 ratio of 3-isomer to 2-isomer).[13]

Protocol 2: Representative Wittig Reaction

This generalized protocol illustrates a typical nucleophilic addition to a formylpyrrole. Based on the principles discussed, 3-formylpyrrole would be expected to react more readily than 2-formylpyrrole under these conditions.

Objective: To synthesize a 2- or 3-(alkenyl)pyrrole from the corresponding formylpyrrole.

Materials:

  • Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Formylpyrrole or 3-Formylpyrrole

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Ylide Generation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise to the stirred suspension. The mixture will turn a characteristic color (often yellow or orange), indicating the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.[3]

  • Aldehyde Addition: Cool the ylide solution back down to 0 °C. Add a solution of the formylpyrrole (2- or 3-isomer, 1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting aldehyde. Note: The reaction with 3-formylpyrrole is expected to be faster.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude alkene via flash column chromatography on silica gel.

Conclusion

The reactivity of formylpyrroles is a clear illustration of how substituent placement dictates chemical behavior. 3-Formylpyrroles serve as superior substrates for reactions involving nucleophilic addition to the carbonyl group due to their higher electrophilicity. Conversely, the pyrrole ring of 3-formylpyrroles is more susceptible to electrophilic attack at the vacant α-positions. In contrast, 2-formylpyrroles exhibit a less reactive carbonyl group and a more deactivated aromatic ring, making them more resilient to both nucleophilic and electrophilic attack. These fundamental differences are critical for synthetic planning and are essential knowledge for chemists working with these valuable heterocyclic scaffolds.

References

A Comparative Guide to the Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a proposed synthetic method for 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. We present a classical two-step approach and compare it with a modern one-pot multicomponent reaction, offering detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in methodological selection.

Introduction

The synthesis of substituted pyrrole-3-carbaldehydes is a significant endeavor in organic chemistry, as this scaffold is a key building block for various biologically active compounds and functional materials. The target molecule, this compound, presents a specific substitution pattern that requires a regioselective approach. This guide evaluates two distinct synthetic strategies: a traditional two-step synthesis involving a Paal-Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation, and a contemporary one-pot multicomponent reaction.

Method 1: Two-Step Synthesis via Paal-Knorr and Vilsmeier-Haack Reactions

This classical approach first constructs the pyrrole ring, which is subsequently functionalized with a carbaldehyde group.

Step 1: Paal-Knorr Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2] In this step, hexane-2,5-dione is reacted with 3-fluoroaniline to yield the desired N-aryl pyrrole.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] The regioselectivity of the formylation of N-substituted pyrroles is influenced by both steric and electronic factors.[7][8] For 1-aryl-2,5-dimethylpyrroles, formylation is expected to occur at the 3-position due to the steric hindrance at the 2- and 5-positions.

Two_Step_Synthesis A Hexane-2,5-dione + 3-Fluoroaniline B Paal-Knorr Synthesis A->B C 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole B->C E Vilsmeier-Haack Formylation C->E D Vilsmeier-Haack Reagent (POCl3, DMF) D->E F This compound E->F

Figure 1: Workflow for the two-step synthesis.

Method 2: One-Pot Multicomponent Synthesis

Modern synthetic strategies often focus on efficiency and atom economy. One-pot multicomponent reactions (MCRs) are a powerful tool in this regard, allowing for the construction of complex molecules from simple starting materials in a single reaction vessel. For the synthesis of N-arylpyrrole-3-carbaldehydes, a one-pot sequential multicomponent protocol has been developed.[9] This method involves the in situ formation of an imine, followed by a proline-catalyzed Mannich reaction-cyclization with succinaldehyde, and subsequent oxidative aromatization. While this specific literature example does not yield a 2,5-dimethyl substituted pyrrole, it represents a viable and efficient alternative strategy for obtaining the core pyrrole-3-carbaldehyde structure.

One_Pot_Synthesis A Aromatic Aldehyde + 3-Fluoroaniline + Succinaldehyde B One-Pot Multicomponent Reaction (Proline catalyst, IBX oxidant) A->B C N-arylpyrrole-3-carbaldehyde B->C

Figure 2: Workflow for the one-pot multicomponent synthesis.

Performance Comparison

The following table summarizes the key performance indicators for the two synthetic methods, based on typical yields and reaction conditions reported in the literature for analogous compounds.

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot Multicomponent Synthesis
Overall Yield Good (typically 60-80%)Good to Excellent (typically 70-90%)
Reaction Time 8-24 hours6-12 hours
Number of Steps TwoOne
Purification Intermediate purification requiredSingle final purification
Starting Materials Hexane-2,5-dione, 3-fluoroaniline, POCl₃, DMFAromatic aldehyde, 3-fluoroaniline, succinaldehyde, proline, IBX
Scalability Readily scalableScalable, but may require optimization of one-pot conditions
Green Chemistry Use of chlorinated reagents (POCl₃)Use of a hypervalent iodine reagent (IBX)

Experimental Protocols

Method 1: Two-Step Synthesis

Step 1: Synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (Paal-Knorr)

  • Materials:

    • Hexane-2,5-dione (1.14 g, 10 mmol)

    • 3-Fluoroaniline (1.11 g, 10 mmol)

    • Glacial acetic acid (20 mL)

  • Procedure:

    • In a 50 mL round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione, 3-fluoroaniline, and glacial acetic acid.

    • Heat the mixture to reflux (approximately 118 °C) and maintain for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 100 mL of ice-cold water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole.

Step 2: Synthesis of this compound (Vilsmeier-Haack)

  • Materials:

    • 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (from Step 1)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous dichloromethane (DCM)

    • Saturated sodium acetate solution

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole (1 equivalent) in anhydrous DCM.

    • Add the solution of the pyrrole to the freshly prepared Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

    • Stir the mixture for 30 minutes at room temperature.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Method 2: One-Pot Multicomponent Synthesis of a Representative N-Arylpyrrole-3-carbaldehyde
  • Materials:

    • Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)

    • 3-Fluoroaniline (10 mmol)

    • L-Proline (20 mol%)

    • Succinaldehyde (40-50% aqueous solution, 12 mmol)

    • 2-Iodoxybenzoic acid (IBX, 1.5 equivalents)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a solution of the aromatic aldehyde and 3-fluoroaniline in DMSO, add L-proline.

    • Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.

    • Add the aqueous solution of succinaldehyde and continue stirring at room temperature for 4-6 hours.

    • Add IBX to the reaction mixture and continue stirring for another 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the N-arylpyrrole-3-carbaldehyde.

Conclusion

Both the classical two-step synthesis and the modern one-pot multicomponent reaction are viable methods for the synthesis of N-arylpyrrole-3-carbaldehydes. The choice of method will depend on the specific requirements of the researcher, including the availability of starting materials, desired efficiency, and scalability.

  • The two-step Paal-Knorr/Vilsmeier-Haack synthesis is a reliable and well-established route that allows for the synthesis of the specifically substituted target molecule. It offers good overall yields, though it requires an intermediate purification step.

  • The one-pot multicomponent synthesis represents a more modern and efficient approach, with the potential for higher yields and reduced reaction and workup times. While the provided example does not produce the 2,5-dimethyl substitution pattern, the principles of this methodology could potentially be adapted for the synthesis of the target molecule, offering a promising avenue for future process development.

This guide provides the necessary information for researchers to make an informed decision on the most suitable synthetic strategy for their needs. The detailed protocols and comparative data serve as a valuable resource for the successful synthesis of this compound and related compounds.

References

Benchmarking Novel Kinase Inhibitors: A Comparative Guide for 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the potential kinase inhibitory activity of the novel compound, 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. While specific experimental data on the kinase inhibition profile of this compound is not currently available in the public domain, this document outlines the necessary experimental protocols and provides comparative data for a panel of known kinase inhibitors against key oncogenic and developmental kinases: PIM1, VEGFR2, CDK2, and GSK-3β.

The pyrrole scaffold is a well-established pharmacophore in the development of kinase inhibitors, suggesting that this compound holds potential for biological activity. The following sections detail how a researcher could systematically evaluate this compound against established benchmarks.

Comparative Data of Known Kinase Inhibitors

To establish a baseline for comparison, the following table summarizes the inhibitory concentrations (IC50) of several well-characterized kinase inhibitors against PIM1, VEGFR2, CDK2, and GSK-3β. These values serve as a reference for interpreting the potency of novel compounds.

Kinase TargetInhibitorIC50/Ki (nM)
PIM1 AZD12080.4
SGI-17767
SMI-4a17
CX-62585
PIM447 (LGH447)0.006 (Ki)
VEGFR2 Axitinib0.2
Sorafenib90
Sunitinib80
Lenvatinib4
Cabozantinib0.035
CDK2 Dinaciclib1
Milciclib45
AT751910-210
PF-068736000.1 (Ki)
BMS-2652469
GSK-3β CHIR-990216.7
LY20903140.9
SB21676334
Tideglusib502
AR-A014418104

Experimental Protocols

To determine the kinase inhibitory activity of this compound, a standardized in vitro kinase assay should be performed. The following protocol describes a common method utilizing a luminescence-based assay to measure kinase activity.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PIM1, VEGFR2, CDK2, GSK-3β)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Prepare the enzyme solution by diluting the recombinant kinase in the kinase assay buffer to the desired concentration. Add 2 µL of the diluted enzyme to each well.

  • Kinase Reaction:

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should be close to the Km value for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

To aid in the conceptualization of the experimental workflow and the relevant biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Dispense Dispense Reagents to Plate Compound_Prep->Dispense Enzyme_Prep Kinase Dilution Enzyme_Prep->Dispense Sub_ATP_Prep Substrate/ATP Mix Sub_ATP_Prep->Dispense Incubate Incubate at 30°C Dispense->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Develop_Signal Develop Luminescent Signal Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Raf Raf VEGFR->Raf PKC PKC PLCg->PKC PKC->Raf Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Promotes Proliferation Cell Proliferation, Angiogenesis Transcription->Proliferation Leads to VEGF VEGF VEGF->VEGFR Binds

Caption: Simplified VEGFR2 signaling pathway.

A Comparative Spectroscopic Analysis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and Structurally-Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectral comparison of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with a series of structurally analogous compounds. The analysis focuses on the influence of substituent modifications on the spectral characteristics observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is intended to assist researchers, scientists, and professionals in drug development in the identification and characterization of this and similar chemical entities.

Data Presentation

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

Compound NameAldehyde HPhenyl HPyrrole HMethyl H (pyrrole)Other
This compound (Predicted)~9.7~7.1-7.6~6.9~2.3, ~2.5-
1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde9.8-10.26.8-7.2 (d)-2.2-2.5 (s)3.8 (s, OCH₃)
1-(4-Methoxyphenyl)-2-(nitrophenyl)-1H-pyrrole-3-carbaldehydes9.6-9.76.8-8.2~6.9-3.8 (s, OCH₃)

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

Compound NameC=OPhenyl CPyrrole CMethyl C (pyrrole)Other
This compound (Predicted)~186~115-163 (d, JC-F)~109-138~12, ~14-
1-(4-Methoxyphenyl)-2-(nitrophenyl)-1H-pyrrole-3-carbaldehydes~186~114-159~109-138-~55

Table 3: IR Spectral Data (Wavenumbers in cm⁻¹)

Compound NameC=O StretchC-H (Aromatic)C-H (Aliphatic)C-N StretchC-F Stretch
This compound (Predicted)~1660-1680~3050-3150~2850-2950~1300-1350~1100-1200
1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde1680–1720~3050-3150~2850-2950~1300-1350-
1-(4-Methoxyphenyl)-2-(nitrophenyl)-1H-pyrrole-3-carbaldehydes~1660-1680~2920-2933-~1244-1249-

Table 4: Mass Spectrometry Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compoundC₁₃H₁₂FNO217.24M+ (217), fragments corresponding to loss of CHO, and phenyl group.
1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehydeC₁₄H₁₅NO₂229.27M+ (229)[1]
1-(4-Methoxyphenyl)-2-(nitrophenyl)-1H-pyrrole-3-carbaldehydesC₁₈H₁₄N₂O₄322.32MH+ (323)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).

  • ¹H NMR Spectroscopy : Spectra are generally acquired on a 400 or 500 MHz spectrometer. Key parameters include a spectral width of approximately -2 to 12 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Spectra are acquired on the same instrument with a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

  • Sample Preparation : For solid samples, the thin solid film method is common. A small amount of the solid is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

  • Data Acquisition : The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Preparation : The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the appropriate concentration for the instrument being used.

  • Data Acquisition : Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) source. The instrument is operated in positive or negative ion mode to detect the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Visualization

The following diagram illustrates a logical workflow for the spectral analysis and comparison of the target compound with its analogs.

G Workflow for Spectral Comparison of Pyrrole Derivatives cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Target 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Target->NMR IR IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS Analog1 1-(Aryl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehydes Analog1->NMR Analog1->IR Analog1->MS Compare Comparative Analysis of Spectral Data NMR->Compare IR->Compare MS->Compare Structure Structure-Spectra Correlation Compare->Structure

Caption: A logical workflow for the spectral analysis of pyrrole derivatives.

References

A Comparative Guide to the Certificate of Analysis for Pharmaceutical Intermediates: 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and a Key Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality and purity of pharmaceutical intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). A Certificate of Analysis (CoA) is a critical document that provides a summary of the analytical testing results for a specific batch of a compound, ensuring it meets the required specifications. This guide provides a comparative overview of the typical Certificate of Analysis requirements for the pharmaceutical intermediate 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and a structurally similar alternative, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde .

This comparison is intended to highlight the key quality attributes and analytical methodologies employed in the quality control of such intermediates. While actual specifications may vary between manufacturers, this guide presents representative data based on commercially available information and established analytical practices.

Data Presentation: Comparison of Typical Certificate of Analysis Specifications

The following table summarizes the typical tests, specifications, and analytical methods for this compound and its non-fluorinated analog, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde.

Test ParameterThis compound2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehydeTypical Analytical Method
Appearance White to off-white or light yellow crystalline powderLight yellow to yellow crystalline powderVisual Inspection
Identification Conforms to the structureConforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry
Assay (Purity) ≥ 98.0%≥ 98.0%HPLC (UV detection)
Melting Point Not typically specified131.0 to 135.0 °CMelting Point Apparatus
Water Content ≤ 0.5%≤ 0.5%Karl Fischer Titration
Residue on Ignition ≤ 0.1%≤ 0.1%USP <281>
Heavy Metals ≤ 20 ppm≤ 20 ppmUSP <231> / ICP-MS
Residual Solvents Meets ICH Q3C limitsMeets ICH Q3C limitsGC-HS
Related Substances/ Impurities Individual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5%Individual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5%HPLC (UV detection)

Experimental Protocols

Detailed methodologies for key analytical experiments are crucial for reproducibility and accurate assessment of an intermediate's quality. Below are representative protocols for HPLC purity determination and ¹H NMR for structural identification.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of the pharmaceutical intermediate and quantify any related substances.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Analytical column: C18, 4.6 mm x 250 mm, 5 µm particle size.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample of the intermediate in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Calculate the percentage purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard. Quantify impurities using an area normalization method or against a qualified impurity standard.

¹H NMR for Structural Identification

Objective: To confirm the chemical structure of the pharmaceutical intermediate.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Tetramethylsilane (TMS) as an internal standard (if not already in the deuterated solvent).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to obtain optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts (ppm) and splitting patterns (multiplicity) to confirm the expected proton environments of the molecular structure. For aromatic aldehydes, the aldehyde proton typically appears as a singlet in the δ 9-10 ppm region.[1][2] Protons on the aromatic rings will appear in the δ 7-8 ppm region, and the methyl groups will be in the upfield region.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical quality control workflow for a pharmaceutical intermediate, from sample reception to the final release decision.

QC_Workflow Quality Control Workflow for Pharmaceutical Intermediates cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Decision Sample_Receipt Sample Receipt & Login Sample_Preparation Sample Preparation Sample_Receipt->Sample_Preparation HPLC_Analysis HPLC Analysis (Purity & Impurities) Sample_Preparation->HPLC_Analysis NMR_Analysis NMR Analysis (Identification) Sample_Preparation->NMR_Analysis KF_Titration Karl Fischer (Water Content) Sample_Preparation->KF_Titration Other_Tests Other Tests (ROI, Heavy Metals, etc.) Sample_Preparation->Other_Tests Data_Review Data Review & Verification HPLC_Analysis->Data_Review NMR_Analysis->Data_Review KF_Titration->Data_Review Other_Tests->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Release_Decision Batch Release or Rejection CoA_Generation->Release_Decision

Caption: Quality Control Workflow for Pharmaceutical Intermediates.

References

Enhancing Metabolic Stability of Pyrrole Compounds Through Strategic Fluorination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, thereby improving pharmacokinetic profiles. By replacing a hydrogen atom with a carbon-fluorine bond, sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes can be effectively blocked.[1][2] This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated pyrrole compounds, supported by experimental data and detailed methodologies, to inform drug discovery and development efforts.

The Impact of Fluorination on Metabolic Stability: A Comparative Overview

Strategic fluorination of a pyrrole-containing scaffold can significantly hinder its metabolism. The high bond energy of the C-F bond makes it resistant to enzymatic cleavage, leading to a more stable compound in a metabolic environment.[3] This increased stability often translates to a longer half-life (t½) and lower intrinsic clearance (CLint), which are desirable properties for many drug candidates.

However, the effects of fluorination are highly context-dependent and do not universally guarantee improved metabolic stability. The position of the fluorine atom and the overall molecular structure play a crucial role in determining the metabolic fate of a compound.

Case Study 1: Improved Metabolic Stability of a Hypothetical Pyrrole Compound

The following table presents illustrative data for a generic pyrrole-containing compound ("Compound A") and its fluorinated analog ("Fluorinated Compound A"), demonstrating the potential positive impact of fluorination on metabolic stability as determined by an in vitro microsomal stability assay.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A Non-fluorinated parent pyrrole compound1592.4
Fluorinated Cpd A Fluorinated analog of Compound A7518.5

This data is illustrative to demonstrate a common outcome of strategic fluorination.

Case Study 2: Context-Dependent Effects on 7-Phenyl-pyrroloquinolinones

In a study on 3-substituted 7-phenyl-pyrroloquinolinones, fluorination of the 7-phenyl ring did not lead to an improvement in metabolic stability. In fact, the fluorinated derivatives exhibited shorter half-lives when incubated with human liver microsomes compared to the non-fluorinated parent compound.[3][4] This underscores the importance of empirical testing for each new chemical series.

Compound IDDescriptionHalf-life (t½, min)
Parent Compound 3N-ethyl-7-phenyl-pyrroloquinolinone>60
Fluorinated Cpd 3N-ethyl-7-(2-fluorophenyl)-pyrroloquinolinone35

Data sourced from a study on antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.[4]

Experimental Protocols

A common method to evaluate the metabolic stability of a compound is through an in vitro microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYP450s.

In Vitro Microsomal Stability Assay

1. Materials and Reagents:

  • Test compound and non-fluorinated analog

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile or methanol with an internal standard)

  • Control compounds (one high-turnover and one low-turnover)

  • 96-well incubation plates

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a working solution of the test compound in the phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells by adding the cold quenching solution.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

3. Sample Analysis and Data Interpretation:

  • Analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the plot.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount)

Visualizing the Concepts

To further clarify the experimental workflow and the underlying principle of metabolic stabilization, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd Test Compound Stock Solution incubate Incubate at 37°C (0, 5, 15, 30, 60 min) prep_cpd->incubate prep_mic Liver Microsomes prep_mic->incubate prep_nadph NADPH System prep_nadph->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: A generalized workflow for an in vitro microsomal stability assay.

metabolic_pathway cluster_non_fluorinated Non-Fluorinated Pyrrole cluster_fluorinated Fluorinated Pyrrole Parent_NF Pyrrole Compound CYP450 CYP450 Enzymes Parent_NF->CYP450 Metabolism Metabolite_NF Oxidized Metabolite Parent_F Fluorinated Pyrrole Compound Parent_F->CYP450 Blocked Metabolism Blocked CYP450->Metabolite_NF CYP450->Blocked

Caption: Fluorination can block sites of cytochrome P450 metabolism.

References

Safety Operating Guide

Proper Disposal of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is critical for ensuring laboratory safety and environmental protection. This compound, as a halogenated aromatic aldehyde, requires specific handling and disposal procedures as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling, it is crucial to review the Safety Data Sheet (SDS) for the specific chemical. Based on data for structurally similar compounds, researchers should be aware of the following potential hazards: skin irritation, serious eye irritation, and respiratory irritation.[1]

To mitigate these risks, a comprehensive personal protective equipment (PPE) plan must be implemented.

PPE ItemSpecification
Hand Protection Handle with gloves inspected prior to use. Use proper glove removal technique. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
Eye/Face Protection Use safety glasses with side-shields or a face shield. Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Skin and Body Protection Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[2]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in the disposal process. As a fluorinated organic compound, this compound must be classified as halogenated organic waste .[3][4][5]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste.[3][6] This is crucial as disposal methods for these two streams differ, and cross-contamination can lead to increased disposal costs and safety hazards.[6]

  • Acids and Bases: Do not combine with acidic or basic waste streams.[4][6]

  • Incompatibles: Keep separate from reactive materials such as strong oxidizing agents.[4]

Collection Procedure:

  • Designated Container: Collect all waste containing this compound, including any rinsate from cleaning contaminated glassware, in a designated, compatible, and properly sealed hazardous waste container.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[3]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] The storage area should be a well-ventilated, cool, and dry place, away from sources of ignition.[1][6] Ensure the container is stored in secondary containment.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the safe disposal of this compound.

Experimental Workflow for Disposal:

  • Preparation:

    • Ensure all necessary PPE is correctly worn.

    • Conduct all waste handling procedures within a certified chemical fume hood.[3]

  • Decontamination of Glassware:

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.

    • Collect the rinsate as halogenated hazardous waste in the designated container.[3]

    • For empty chemical containers, the first rinse must be collected and disposed of as hazardous waste.[7][8] Subsequent rinses with water can be performed, and after air-drying and defacing the label, the container may be disposed of as regular solid waste, depending on institutional policies.[7]

  • Waste Transfer:

    • Carefully transfer the chemical waste and collected rinsate into the labeled halogenated waste container.

    • Keep the waste container closed except when adding waste.[6][7]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[7]

While some aldehydes can be oxidized to less toxic carboxylic acids, this should only be performed if it is part of a well-defined and approved laboratory procedure.[8][9] For this specific compound, direct disposal through EHS is the recommended and safest route.

Logical Flow for Disposal Decision-Making

G A Start: Have 1-(3-fluorophenyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Waste B Is the waste in a liquid or solid form? A->B E Contaminated Materials: (e.g., gloves, wipes, glassware rinsate) Collect as halogenated waste. A->E C Liquid Waste: Collect in a designated halogenated organic waste container. B->C Liquid D Solid Waste: Collect in a designated halogenated solid waste container. B->D Solid F Properly label the container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms C->F D->F E->F G Store container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. F->G H Is the container full or ready for pickup? G->H I Contact Environmental Health & Safety (EHS) for waste pickup. H->I Yes J End: Waste properly disposed. I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 428497-01-2).[1] Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The required equipment is detailed below.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Full-face ShieldMust provide a complete seal around the eyes. A full-face shield is recommended when there is a risk of splashing.[2][3]
Hand Protection Chemical-resistant GlovesNitrile, neoprene, or butyl rubber gloves are suitable. Regularly inspect gloves for any signs of degradation or perforation and replace them as needed.[2][4]
Respiratory Protection Air-purifying RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the compound as a powder or in a volatile solvent.[3][5][6]
Body Protection Laboratory Coat or Chemical-resistant ApronA flame-retardant and anti-static lab coat is recommended. For larger quantities or increased risk of splashes, a chemical-resistant apron or coveralls should be worn.[4][5]
Foot Protection Closed-toe, Chemical-resistant ShoesFootwear should be non-slip and provide full coverage to protect against spills.[4][5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this chemical is essential to minimize risk.

Workflow for Handling this compound

prep Preparation handle Handling in Ventilated Area prep->handle Don appropriate PPE use Use in Experiment handle->use Weigh/measure carefully decon Decontamination use->decon Post-experiment store Storage use->store Store remaining chemical dispose Waste Disposal decon->dispose Segregate waste

Caption: Workflow for safe handling of the chemical.

Experimental Protocol:

  • Preparation : Before handling, ensure that an appropriate eyewash station and safety shower are readily accessible.[4] All necessary PPE should be inspected and worn correctly.

  • Handling in a Ventilated Area : All manipulations of the compound, especially in its powdered form, must be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]

  • Use in Experiment : When transferring or weighing the chemical, use non-sparking tools. Avoid the formation of dust and aerosols.

  • Decontamination : After handling, thoroughly wash hands and any exposed skin with soap and water.[7][8] Clean all contaminated surfaces.

  • Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for Chemical Waste Disposal

start Chemical Waste Generated segregate Segregate Aldehyde Waste start->segregate neutralize Neutralize (if applicable) segregate->neutralize Follow institutional guidelines container Store in Labeled, Sealed Container segregate->container neutralize->container pickup Arrange for Hazardous Waste Pickup container->pickup

Caption: Decision process for chemical waste disposal.

Disposal Protocol:

  • Waste Segregation : Do not mix aldehyde waste with other chemical waste streams.

  • Neutralization : Depending on institutional and local regulations, chemical deactivation of aldehyde waste may be an option.[9][10] This typically involves treatment with a neutralizing agent that renders the aldehyde non-hazardous.[9] Always verify the effectiveness of the treatment.[10]

  • Containerization : Collect waste in a designated, compatible, and properly sealed container. The container must be clearly labeled as hazardous waste, indicating its contents.

  • Disposal : Dispose of the chemical waste and any contaminated materials through an approved hazardous waste disposal service, in accordance with all federal, state, and local regulations.[8] Do not dispose of this chemical down the drain.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.